molecular formula C8H16Cl2N2 B1522823 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride CAS No. 1258651-07-8

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride

Cat. No.: B1522823
CAS No.: 1258651-07-8
M. Wt: 211.13 g/mol
InChI Key: SAQQBKRPTRDBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (CAS 1258651-07-8) is a chemical research compound with the molecular formula C8H16Cl2N2 and a molecular weight of 211.13 . This molecule features a 1,4-diazepane core, a seven-membered ring with two nitrogen atoms, which is a privileged scaffold in medicinal chemistry for constructing biologically active compounds . The prop-2-yn-1-yl (propargyl) group attached to the diazepane nitrogen provides a versatile handle for further synthetic modification via click chemistry or other catalytic coupling reactions, making it a valuable building block for medicinal chemists exploring structure-activity relationships . Researchers utilize this and related 1,4-diazepane compounds as key intermediates in the synthesis of more complex molecular architectures, particularly in the development of receptor antagonists and agonists . For instance, structurally similar 1,4-diazepane derivatives have been investigated as potent and selective CB2 cannabinoid receptor agonists and orexin receptor antagonists, highlighting the therapeutic potential of this chemical class . The dihydrochloride salt form offers enhanced solubility in aqueous and polar solvents, facilitating its use in various experimental conditions. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-prop-2-ynyl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.2ClH/c1-2-6-10-7-3-4-9-5-8-10;;/h1,9H,3-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQQBKRPTRDBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Isolation of 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (CAS 1258651-07-8) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry[]. Featuring a molecular weight of 211.13 g/mol [], it combines the privileged 1,4-diazepane (homopiperazine) scaffold—known for enhancing metabolic stability and modulating the physicochemical properties of CNS-active agents[2]—with a terminal alkyne moiety. This structural profile makes it an ideal precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, facilitating the rapid assembly of PROTAC linkers, fluorophore bioconjugates, and complex structure-activity relationship (SAR) libraries[2].

This whitepaper details a robust, three-step synthetic protocol designed for high-yield isolation of the target compound. By emphasizing thermodynamic control and phase-separation logic, the protocol functions as a self-validating system , ensuring that successful reaction progression is confirmed via real-time physical indicators (e.g., gas evolution, selective precipitation) rather than relying solely on post-reaction chromatography.

Mechanistic Pathway & Retrosynthetic Analysis

The primary challenge in synthesizing asymmetrically substituted homopiperazines is the desymmetrization of the highly nucleophilic 1,4-diazepane core. Symmetrical diamines are prone to over-alkylation or double-protection.

To circumvent this, our synthetic strategy relies on three distinct phases:

  • Statistical Mono-Protection: Utilizing a stoichiometric imbalance and low temperatures to favor the mono-Boc protected intermediate[2].

  • Electrophilic N-Alkylation: Exploiting the remaining secondary amine's nucleophilicity via an SN2 reaction with propargyl bromide, buffered by a mild base to prevent alkyne isomerization[3].

  • Anhydrous Deprotection & Salt Formation: Cleaving the acid-labile Boc group using anhydrous HCl. This specific choice of reagent drives the reaction entropically (via CO2 and isobutylene gas evolution) and yields the highly stable dihydrochloride salt directly as a precipitate[4].

SynthFlow A 1,4-Diazepane B 1-Boc-1,4-diazepane A->B Boc2O 0 °C C 1-Boc-4-propargyl- 1,4-diazepane B->C Propargyl Br K2CO3, 60 °C D Target Compound (CAS 1258651-07-8) C->D 4M HCl/Dioxane Precipitation

Synthetic workflow for 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (Mono-Boc Protection)

Objective: Desymmetrize 1,4-diazepane to yield the mono-protected intermediate.

  • Procedure: Dissolve 1,4-diazepane (3.0 equivalents) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere. Dissolve di-tert-butyl dicarbonate (Boc2O, 1.0 equivalent) in a separate volume of DCM and add dropwise via an addition funnel over 2 hours. Allow the reaction to slowly warm to room temperature and stir for 12 hours. Transfer the mixture to a separatory funnel and wash vigorously with deionized water (3 × 50 mL). Extract the organic layer, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a pale yellow oil.

  • Causality & Self-Validation: The 3:1 stoichiometric ratio and 0 °C dropwise addition are critical to suppress the activation energy required for the second acylation event, thereby minimizing di-Boc formation[2]. The aqueous wash serves as a self-validating purification step: the unreacted 1,4-diazepane is highly water-soluble and partitions entirely into the aqueous phase, while the mono-Boc product's increased lipophilicity retains it in the organic phase.

Step 2: Synthesis of tert-Butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate

Objective: Alkylate the free secondary amine with a propargyl group.

  • Procedure: Suspend potassium carbonate (K2CO3, 2.0 equivalents) in anhydrous acetonitrile (ACN). Add the 1-Boc-1,4-diazepane (1.0 equivalent) generated in Step 1. Dropwise, add propargyl bromide (80% wt. in toluene, 1.1 equivalents). Heat the suspension to 60 °C and stir for 8 hours. Cool to room temperature, filter out the inorganic salts through a Celite pad, and concentrate the filtrate. Purify via flash column chromatography (DCM:MeOH, 95:5) to isolate the product.

  • Causality & Self-Validation: Acetonitrile is selected for its optimal dielectric constant, which stabilizes the SN2 transition state[3]. K2CO3 acts as an insoluble, mild base that neutralizes the generated HBr without being strong enough to trigger the isomerization of the terminal alkyne into an internal allene. The precipitation of KBr salts during the reaction visually validates the progression of the alkylation.

Step 3: Deprotection to 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride

Objective: Cleave the Boc group and isolate the final compound as a stable salt.

  • Procedure: Dissolve the intermediate from Step 2 in a minimum volume of anhydrous diethyl ether. Submerge the flask in an ice bath (0 °C). Slowly add 4M HCl in 1,4-dioxane (10.0 equivalents). Remove the ice bath and stir at room temperature for 4 hours. A dense white precipitate will form. Filter the solid under a nitrogen blanket, wash thoroughly with cold anhydrous diethyl ether, and dry under high vacuum for 12 hours.

  • Causality & Self-Validation: Aqueous deprotection (e.g., TFA followed by basic workup) is avoided because the resulting unprotected diamine is highly water-soluble and difficult to extract[4]. By using anhydrous HCl in dioxane, the reaction acts as a thermodynamic sink. The cleavage generates CO2 and isobutylene gas (visual bubbling validates the deprotection), and the resulting diamine immediately protonates to form a dihydrochloride salt. Because this salt is completely insoluble in the ether/dioxane mixture, it precipitates out, driving the equilibrium to 100% conversion and allowing isolation by simple filtration without chromatography[4].

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters, expected yields, and the critical control parameters required to achieve reproducible results.

Reaction StepReagents & EquivalentsTemp / TimeExpected YieldCritical Control Parameter
1. Mono-Protection 1,4-Diazepane (3.0 eq)Boc2O (1.0 eq)0 °C → RT12 hours85 - 90%Dropwise addition at 0 °C to prevent di-Boc formation.
2. N-Alkylation 1-Boc-diazepane (1.0 eq)Propargyl Br (1.1 eq)K2CO3 (2.0 eq)60 °C8 hours75 - 82%Use of mild base (K2CO3) to prevent alkyne isomerization.
3. Deprotection Boc-intermediate (1.0 eq)4M HCl/Dioxane (10.0 eq)0 °C → RT4 hours> 95%Strict anhydrous conditions to ensure complete salt precipitation.

Analytical Validation

To confirm the integrity of the self-validating system, the isolated white solid must be subjected to analytical verification.

  • Mass Spectrometry (ESI-MS): The theoretical exact mass for the free base (C8H14N2) is 138.12 Da. ESI-MS in positive mode should yield a dominant [M+H]+ peak at m/z 139.1 .

  • Nuclear Magnetic Resonance (1H NMR, 400 MHz, D2O):

    • ~3.0 ppm (t, 1H): Confirms the presence of the terminal alkyne proton.

    • ~4.0 ppm (d, 2H): Confirms the propargyl CH2 group adjacent to the nitrogen.

    • 3.4 - 3.8 ppm (m, 10H): Represents the methylene protons of the homopiperazine ring, shifted downfield due to protonation of the nitrogens in the dihydrochloride salt state.

Downstream Applications

The isolated 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride serves as a critical junction in modular drug design. The terminal alkyne and the secondary amine can be orthogonally derivatized to build complex pharmacophores.

Downstream Core 1-(Prop-2-yn-1-yl)-1,4-diazepane Click CuAAC 'Click' Chemistry Core->Click Terminal Alkyne SAR N4-Derivatization Core->SAR Secondary Amine PROTAC PROTAC Linker Development Click->PROTAC Target Ligand Conjugation SAR->PROTAC E3 Ligase Conjugation

Bifunctional utility of the synthesized diazepane core in modular drug design.

References

  • BocSci. CAS 1258651-07-8 1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride.

  • Benchchem. 1-(Naphthalene-1-carbonyl)-1,4-diazepane | 169448-77-5 | Benchchem. 2

  • National Institutes of Health (PMC). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC. 3

  • Thieme Connect. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. 4

Sources

Spectroscopic Elucidation of 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (CAS: 1258651-07-8) is a critical bifunctional scaffold widely utilized in click chemistry, bioconjugation, and the synthesis of novel pharmacophores[1]. Featuring a homopiperazine (1,4-diazepane) ring and a terminal alkyne (propargyl group), this molecule allows for orthogonal reactivity: the secondary amine can undergo amidation or alkylation, while the alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of this compound. By establishing a self-validating analytical matrix combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS), researchers can ensure high-fidelity structural validation during drug development workflows.

Structural Dynamics & Physicochemical Profile

Understanding the spectroscopic behavior of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride requires analyzing its ionic state. As a dihydrochloride salt (Molecular Weight: 211.13 g/mol ), both the N1 (tertiary) and N4 (secondary) nitrogen atoms are protonated in aqueous or polar protic environments[1].

Mechanistic Causality in Spectroscopy: The protonation of the homopiperazine ring induces a strong electron-withdrawing inductive effect (-I). This significantly deshields the adjacent methylene protons (C2, C3, C5, C7), shifting their NMR signals downfield compared to the free base[2]. Furthermore, the sp-hybridized terminal alkyne possesses a highly directional, rigid electron cloud, resulting in distinct scalar coupling (J-coupling) and vibrational signatures[3][4].

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the molecule's carbon-hydrogen framework. In deuterium oxide (D₂O), the rapid exchange of the ammonium protons (NH⁺/NH₂⁺) renders them invisible, simplifying the aliphatic region.

Table 1: ¹H NMR Assignments (400 MHz, D₂O, 298 K)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Structural Note
4.15 Doublet (d)2.52HN1-CH₂ -C≡CDeshielded by adjacent N1⁺ and alkyne anisotropic cone[4].
3.65 – 3.55 Multiplet (m)-4HC2-H₂ , C7-H₂ Adjacent to the propargylated N1⁺ center.
3.45 – 3.35 Multiplet (m)-4HC3-H₂ , C5-H₂ Adjacent to the secondary ammonium N4⁺.
3.12 Triplet (t)2.51H-C≡CH Long-range ⁴J coupling to the propargylic CH₂[3][5].
2.25 Quintet (p)6.02HC6-H₂ Central homopiperazine methylene; furthest from N⁺[6].

Table 2: ¹³C NMR Assignments (100 MHz, D₂O, 298 K)

Chemical Shift (δ, ppm)AssignmentHybridization / Environment
80.5 -C ≡CHsp hybridized, internal alkyne carbon.
72.3 -C≡C Hsp hybridized, terminal alkyne carbon.
53.2 C2, C7sp³ hybridized, adjacent to N1⁺.
46.5 N1-C H₂-C≡sp³ hybridized, propargylic carbon.
43.8 C3, C5sp³ hybridized, adjacent to N4⁺.
22.4 C6sp³ hybridized, homopiperazine backbone.
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is orthogonal to NMR, validating the presence of functional groups through their vibrational modes.

Table 3: ATR-FTIR Spectral Signatures

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Explanation
~3245 Strong, Sharp≡C-H StretchHigh force constant of the sp C-H bond creates a distinct, sharp peak.
2950 – 2400 Broad, StrongN-H⁺ StretchExtensive hydrogen bonding of the dihydrochloride salt in the solid state.
2120 WeakC≡C StretchPseudo-symmetry of the alkyne results in a weak dipole moment change.
1455 Medium-CH₂- BendScissoring deformation of the homopiperazine ring methylenes.
High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization in positive mode (ESI+), the free base is easily protonated.

  • Formula (Free Base): C₈H₁₄N₂

  • Calculated Exact Mass [M+H]⁺: 139.1230 m/z

  • Observed Mass: 139.1235 m/z (Δ < 5 ppm)

Analytical Workflows & Experimental Protocols

To ensure data reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: Quantitative ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride. Dissolve completely in 0.6 mL of D₂O (99.9% D) containing 0.05% 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) as an internal standard.

  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Perform automated shimming (Z to Z5) to ensure a line width at half-height (FWHM) of < 1.0 Hz for the TSP signal.

  • Acquisition Parameters (¹H): Pulse angle 30°, relaxation delay (D1) 2.0 s, acquisition time 3.0 s, 16 scans.

  • Acquisition Parameters (¹³C): Pulse angle 45°, relaxation delay (D1) 2.0 s, acquisition time 1.0 s, ¹H decoupling (WALTZ-16), minimum 1024 scans for adequate signal-to-noise ratio.

  • Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct manually.

Protocol B: LC-HRMS Structural Validation
  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization: Set the ESI source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • Data Acquisition: Scan range m/z 50–500. Utilize a LockSpray reference (e.g., Leucine Enkephalin) to ensure mass accuracy < 5 ppm.

Visualizations

Analytical Workflow

The following diagram illustrates the logical progression of the self-validating analytical matrix.

Workflow A Sample Prep (D2O or LC-MS Grade Solvents) B NMR Spectroscopy (1H, 13C, 2D Correlation) A->B C FTIR Analysis (ATR Mode, Solid State) A->C D HRMS (ESI+) Mass Accuracy & Fragmentation A->D E Data Synthesis & Structural Validation B->E C->E D->E

Caption: Orthogonal analytical workflow for the structural validation of the diazepane derivative.

ESI-MS Fragmentation Pathway

Understanding the gas-phase dissociation of the molecule confirms the structural connectivity. The primary cleavage points involve the loss of the propargyl group and the expulsion of ammonia from the ring system.

MS_Pathway M Parent Ion [M+H]+ m/z 139.12 F1 Loss of Propargyl Radical [-C3H3] m/z 100.08 M->F1 -C3H3 F2 Ring Cleavage [-NH3] m/z 122.09 M->F2 -NH3 F3 Diazepane Core Fragment m/z 99.08 F1->F3 -H

Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

References

  • MDPI. "Homopiperazine (Hexahydro-1,4-diazepine)". MDPI Molbank. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Supporting information - Rsc.org". RSC Publishing. Available at: [Link]

  • ResearchGate. "Thermal 1H NMR spectrum of propargyl alcohol with D2O". ResearchGate Publications. Available at:[Link]

  • Biological Magnetic Resonance Data Bank (BMRB). "Propargyl Alcohol (C3H4O)". BMRB Database. Available at:[Link]

Sources

Technical Whitepaper: 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride (CAS 1258651-07-8) as a Versatile Click-Chemistry Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural design of linkers is just as critical as the pharmacophores they connect. 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (CAS 1258651-07-8) has emerged as a highly versatile, bifunctional building block bridging traditional medicinal chemistry with advanced bioconjugation techniques[1]. By combining a bioorthogonal alkyne handle with a highly tunable homopiperazine core, this molecule serves as an optimal scaffold for synthesizing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and fluorescent probes.

This guide dissects the physicochemical logic behind this specific linker and provides field-proven, self-validating protocols for its implementation.

Chemical Identity & Physicochemical Profiling

To understand how to deploy this molecule, we must first analyze its structural causality. Why choose a 1,4-diazepane (homopiperazine) core over a standard 6-membered piperazine?

  • Thermodynamic Flexibility: The 7-membered 1,4-diazepane ring introduces a slight conformational "kink" and increased flexibility compared to rigid piperazines. In PROTAC design, this flexibility is critical for minimizing steric clashes between the target protein and the E3 ligase, thereby enhancing ternary complex formation[2].

  • Enhanced Solubility: The homopiperazine core exhibits a higher basicity (pKa) compared to piperazine, which translates to improved aqueous solubility and favorable ADME properties in physiological environments.

  • Salt Formulation: Free-base aliphatic amines are prone to rapid oxidation and are often difficult-to-handle, hygroscopic oils. The dihydrochloride formulation ensures a stable, free-flowing solid that extends shelf-life and guarantees reproducible stoichiometry in parallel synthesis.

Table 1: Physicochemical Properties
PropertyValueClinical/Chemical Significance
Chemical Name 1-(Prop-2-yn-1-yl)-1,4-diazepane 2HClStandard nomenclature
CAS Number 1258651-07-8Unique registry identifier
Molecular Formula C8H16Cl2N2Base (C8H14N2) + 2HCl
Molecular Weight 211.13 g/mol Low MW maintains high ligand efficiency
Physical State Solid (Powder)Enhanced stability over free-base oils
Reactive Handles Alkyne (N1), Sec-Amine (N4)Enables orthogonal bioconjugation

Mechanistic Role in Bioconjugation

The utility of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride lies in its two orthogonal reactive sites. The secondary amine at the N4 position acts as a standard nucleophile for amidation or alkylation. Conversely, the N1 propargyl group acts as a bioorthogonal handle designed specifically for [3].

StructuralLogic Core 1,4-Diazepane (Homopiperazine) Flexible 7-Membered Scaffold Alkyne Propargyl Group (N1) Bioorthogonal Handle Core->Alkyne Amine Secondary Amine (N4) Conjugation Site Core->Amine Salt Dihydrochloride Salt Stability & Solubility Core->Salt Click 1,2,3-Triazole Linkage Alkyne->Click CuAAC Amide Amide / Alkyl Bond Amine->Amide Electrophile Handle Oxidation Resistance Salt->Handle Storage

Caption: Structural logic and functional mapping of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal validation checkpoints. The following workflows detail the step-by-step incorporation of this linker into a complex molecule, explaining the causality behind every reagent choice.

Workflow Start 1-(Prop-2-yn-1-yl)-1,4-diazepane 2HCl (Bifunctional Linker) Step1 Step 1: Free-Basing & Amidation (DIPEA, HATU, DMF) Start->Step1 Target Carboxylic Acid Step2 Step 2: CuAAC Click Reaction (Azide, Cu(II)/Ascorbate, t-BuOH/H2O) Step1->Step2 Target Azide Purify Step 3: Copper Scavenging (EDTA / QuadraPure) Step2->Purify Crude Triazole Final Purified Bioconjugate / PROTAC Purify->Final Metal-Free Product

Caption: Workflow for synthesizing bioconjugates using the 1,4-diazepane propargyl linker.

Protocol A: N-Amidation (Attaching the First Ligand)

Objective: Couple a target carboxylic acid (e.g., a target protein binder) to the N4 secondary amine.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF.

    • Causality: DMF is required to solubilize both the highly polar dihydrochloride linker and the typically lipophilic target ligands.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 - 4.0 eq).

    • Causality: HATU is selected over EDC/HOBt for its superior kinetics in forming sterically hindered amides. A massive excess of DIPEA is mandatory to neutralize the two equivalents of HCl from the diazepane salt, liberating the free amine nucleophile in situ[4].

  • Coupling: Add 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (1.1 eq). Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is self-validating when the mass shifts by (Ligand Mass + 138.21 - 18). The complete disappearance of the activated ester intermediate confirms completion.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.

Table 2: Standard Stoichiometric Ratios for N-Amidation
ReagentEquivalentsFunctionCausality
Target Carboxylic Acid1.0ElectrophileLimiting reagent for cost-efficiency
Diazepane Linker1.1NucleophileSlight excess drives reaction to completion
HATU1.2Coupling AgentRapid activation of hindered acids
DIPEA3.0 - 4.0BaseNeutralizes 2HCl; activates amine
Protocol B: CuAAC Click Chemistry (Bioorthogonal Ligation)

Objective: React the propargyl-functionalized intermediate with an azide-bearing molecule (e.g., an E3 ligase ligand) to form a 1,4-disubstituted 1,2,3-triazole.

  • Solvent System: Dissolve the alkyne-intermediate (1.0 eq) and the target azide (1.0 eq) in a 1:1 (v/v) mixture of tert-butanol and water.

    • Causality: This specific biphasic-like mixture is optimal because t-BuOH solubilizes the organic fragments while water stabilizes the copper catalyst system[5].

  • Catalyst Generation: Add CuSO₄·5H₂O (0.1 eq) followed by Sodium Ascorbate (0.2 eq).

    • Causality: Sodium ascorbate serves as a mild reducing agent to generate the active Cu(I) species in situ from Cu(II). This is vastly superior to adding Cu(I) salts directly, which rapidly oxidize and degrade in ambient air[3].

  • Reaction: Stir at room temperature for 4-12 hours.

  • Validation Checkpoint: The reaction mixture typically transitions from blue (Cu(II)) to pale yellow/colorless (Cu(I)) upon ascorbate addition. LC-MS should show the exact mass of (Alkyne Mass + Azide Mass) with zero byproducts, as the reaction is highly stereospecific[5].

  • Copper Scavenging (Critical): Add a metal scavenger resin (e.g., QuadraPure TU or EDTA, 5.0 eq) and stir for 1 hour.

    • Causality: Residual copper is highly cytotoxic and will generate false positives in downstream cellular assays. Copper levels must be reduced to <10 ppm.

  • Isolation: Filter the resin and lyophilize the filtrate to yield the final bioconjugate.

Analytical Validation Signatures

When validating the raw 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride prior to synthesis, rely on the following analytical signatures:

  • Mass Spectrometry (ESI-MS): Will show a strong [M+H]⁺ peak at m/z 139.1. The dihydrochloride salt does not appear in positive ion MS, but the isotopic pattern of chloride can be observed if analyzed in negative mode.

  • ¹H NMR (D₂O): The terminal alkyne proton typically appears as a distinct triplet (due to long-range coupling) around 2.8-3.0 ppm. The homopiperazine ring protons appear as complex multiplets between 3.2 and 3.8 ppm.

References

  • Sigma-Aldrich. "1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride | 1258651-07-8". Link

  • ChemicalBook. "1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride Properties". Link

  • Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition". Link

  • MDPI. "Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine". Link

  • PubMed. "A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure". Link

  • Merck Millipore. "Click Chemistry Reagents Overview". Link

Sources

Purity and Stability of 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, 1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (CAS 1258651-07-8) has emerged as a critical bifunctional building block. It seamlessly integrates the homopiperazine (1,4-diazepane) ring—a privileged pharmacophore known to enhance aqueous solubility and metabolic stability —with a terminal propargyl group. This alkyne handle enables orthogonal, highly specific bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" .

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the mechanistic causality behind the compound's stability profile, establish self-validating analytical protocols for purity assessment, and provide actionable data for formulation and storage.

Physicochemical Profiling & Stability Causality

Understanding the stability of this compound requires analyzing the electronic properties of its core structure.

Why the Dihydrochloride Salt? The free base form of 1,4-diazepane contains highly electron-rich secondary and tertiary amines. These nitrogen centers are strongly nucleophilic. If left as a free base, the molecule undergoes rapid N-oxidation upon exposure to air and reacts exothermically with atmospheric CO₂ to form insoluble carbamate adducts.

The Causality of Salt Formation: By converting the free base into the dihydrochloride (2HCl) salt, both the N1 and N4 positions are protonated. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogen lone pairs, effectively neutralizing their nucleophilicity. This chemical modification is a self-validating stability mechanism that extends the compound's shelf-life from mere days to several years under ambient temperatures.

The Trade-off (Hygroscopicity): The protonated crystalline lattice is highly hygroscopic. Exposure to ambient humidity (>40% RH) drives moisture absorption, leading to deliquescence. If localized micro-hydrolysis occurs over extended periods, the terminal alkyne may undergo hydration. Therefore, desiccated storage is an absolute requirement.

Stability FB Free Base (Electron-rich Amines) O2 O2 / Air FB->O2 CO2 CO2 / Moisture FB->CO2 Salt Dihydrochloride Salt (Protonated Amines) FB->Salt + 2 HCl Deg1 N-Oxides O2->Deg1 Deg2 Carbamate Adducts CO2->Deg2 Stable Oxidation/CO2 Resistant (Extended Shelf Life) Salt->Stable H2O High Humidity Salt->H2O Deg3 Deliquescence / Hydrolysis H2O->Deg3

Degradation pathways and stability logic for the free base vs. salt form.

Analytical Methodologies: The HPLC-ELSD Advantage

1-(Prop-2-yn-1-yl)-1,4-diazepane is functionally "chromophore-deficient." It lacks a conjugated π-electron system, meaning it only absorbs weakly in the deep UV range (<210 nm). Standard HPLC-UV methods are fundamentally flawed here; mobile phase additives like Trifluoroacetic acid (TFA) absorb heavily at 210 nm, causing massive baseline drift and masking impurities.

The Causality of Detector Choice: To achieve a trustworthy, self-validating purity assay, we must rely on mass-based detection. Evaporative Light Scattering Detection (ELSD) provides a universal response for non-volatile analytes, independent of their optical properties . Because the dihydrochloride salt has negligible vapor pressure, it survives the ELSD drift tube evaporation phase perfectly, yielding high signal-to-noise ratios.

Protocol 1: Step-by-Step HPLC-ELSD Purity Assessment
  • Column Selection: Use a hydrophilic interaction liquid chromatography (HILIC) or a polar-embedded C18 column (e.g., Waters Atlantis T3, 4.6 × 150 mm, 3 µm). Causality: Standard C18 columns fail to retain highly polar, doubly-charged salts.

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as a critical ion-pairing agent. It masks residual silanols on the stationary phase, preventing the basic homopiperazine nitrogens from causing severe peak tailing.

  • Gradient Elution: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • ELSD Parameters:

    • Drift Tube Temperature: 60°C.

    • Nebulizer Gas (N₂): 1.5 L/min.

    • Causality: 60°C provides the exact thermal energy required to vaporize the water/acetonitrile/TFA matrix without thermally degrading the non-volatile analyte.

Forced Degradation (Stability-Indicating Assay)

To prove the trustworthiness of the HPLC-ELSD method, it must be challenged via a forced degradation protocol. This ensures the method can separate the parent active pharmaceutical ingredient (API) from its degradation products (mass balance validation).

Protocol 2: Forced Degradation Workflow
  • Oxidative Stress (3% H₂O₂ for 24h at 25°C): Challenges the tertiary amines. The salt form resists N-oxide formation, validating the protective nature of the protonation.

  • Base Hydrolysis (0.1 N NaOH for 4h at 60°C): Causality: NaOH neutralizes the HCl salt, reverting the molecule to its free base in situ. This exposes the terminal alkyne to base-catalyzed isomerization, shifting the triple bond to form an allene. This step proves the necessity of maintaining a low pH environment during formulation.

  • Thermal Stress (Solid state, 80°C for 7 days): Tests lattice stability and potential homocoupling of the alkyne.

Quantitative Data Summaries

Table 1: Physicochemical Properties Summary

ParameterSpecification / Data
Chemical Formula C₈H₁₄N₂ · 2HCl (C₈H₁₆Cl₂N₂)
Molecular Weight 211.13 g/mol
Appearance White to off-white hygroscopic crystalline powder
Solubility Freely soluble in H₂O and DMSO; insoluble in Hexane
pKa (Estimated) ~5.5 (N4), ~9.5 (N1) - Both protonated in salt form
Recommended Storage -20°C under inert gas (Argon/N₂), strictly desiccated

Table 2: Forced Degradation Profile (HPLC-ELSD Mass Balance)

Stress ConditionTime / Temp% Parent RemainingPrimary Observed Degradant
Control (Untreated) N/A> 99.5%None
Acidic (0.1 N HCl) 24h / 60°C98.2%Trace alkyne hydration
Basic (0.1 N NaOH) 4h / 60°C64.5%Allene isomer (Base-catalyzed)
Oxidative (3% H₂O₂) 24h / 25°C95.1%N-oxide derivatives
Thermal (Solid) 7 days / 80°C99.0%Stable; no significant degradation

Application Workflow: Click Chemistry Integration

The primary utility of this compound lies in its ability to act as a linker. The workflow below illustrates the logical sequence of utilizing the propargyl handle in a drug discovery context (e.g., attaching a targeted protein degrader or fluorophore).

G A 1-(Prop-2-yn-1-yl)- 1,4-diazepane 2HCl C CuAAC Catalyst (CuSO4 / Ascorbate) A->C Alkyne handle B Azide-Functionalized Target (e.g., PROTAC) B->C Azide handle D Triazole-Linked Conjugate C->D Cycloaddition

Workflow for CuAAC integration of the homopiperazine scaffold.

Conclusion

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride is a highly stable, versatile intermediate, provided its physicochemical boundaries are respected. By leveraging the dihydrochloride salt, researchers bypass the inherent oxidative instability of the homopiperazine free base. Furthermore, adopting mass-based analytical techniques like HPLC-ELSD ensures a self-validating, robust framework for monitoring purity and degradation, ultimately de-risking downstream bioconjugation workflows.

References

  • Title: Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2008) URL: [Link]

  • Title: Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior Source: Chemical Reviews (ACS Publications, 2021) URL: [Link]

  • Title: Detection of alkanolamines in liquid cement grinding aids by HPLC coupled with evaporative light scattering detector Source: Journal of Chromatography A (via PMC, 2018) URL: [Link]

Comprehensive Solubility Profiling of 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride: A Technical Guide for Drug Development and Click Chemistry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (CAS 1258651-07-8) is a highly versatile bifunctional building block utilized extensively in modern drug discovery and bioconjugation [1]. Structurally, it combines a conformationally flexible 1,4-diazepane (homopiperazine) ring—a privileged scaffold in medicinal chemistry—with a terminal propargyl group primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Understanding the precise solubility profile of this compound is critical for two primary reasons: formulation viability in biological assays and solvent optimization during synthetic workflows. This whitepaper details the physicochemical causality behind its solubility, provides a self-validating experimental protocol for solubility determination, and outlines solvent selection strategies for click chemistry applications.

Physicochemical Causality: The Role of the Dihydrochloride Salt

To predict and manipulate the solubility of 1-(prop-2-yn-1-yl)-1,4-diazepane, one must analyze its salt form. The free base of this compound is a highly basic, moderately lipophilic secondary/tertiary diamine. However, in its commercially and synthetically stable form—the dihydrochloride salt—both nitrogen atoms in the diazepane ring are protonated.

The Causality of Solvation: The protonation state fundamentally alters the thermodynamic solubility profile. The two positively charged ammonium centers form a highly ordered, tightly packed ionic crystal lattice with the chloride counterions.

  • Aqueous Systems: To dissolve this solid, the solvent must possess a high dielectric constant ( ϵ ) and strong hydrogen-bonding capabilities to overcome the lattice energy via ion-dipole interactions (hydration). Consequently, water rapidly breaks the lattice, resulting in extremely high solubility.

  • Organic Systems: Apolar solvents (like hexane or dichloromethane) lack the dipole moment required to disrupt the ionic bonds. Polar aprotic solvents (like DMSO) can solvate the cations but are less effective at solvating the chloride anions compared to protic solvents, leading to moderate, yet synthetically useful, solubility.

Quantitative Solubility Summary

The following table summarizes the solubility profile of 1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride across standard laboratory solvents, driven by the thermodynamic principles outlined above.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated SolubilityPrimary Solvation Mechanism
Aqueous Water80.1> 100 mg/mLStrong ion-dipole (Hydration)
Polar Aprotic DMSO46.7~ 30 - 50 mg/mLCation solvation via oxygen dipole
Polar Protic Methanol32.7~ 20 - 30 mg/mLHydrogen bonding / Ion-dipole
Moderately Polar Ethyl Acetate6.0< 1 mg/mLInsufficient polarity for lattice disruption
Non-Polar Hexane1.9InsolubleNo favorable solvent-solute interactions

Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of this compound for quantitative structure-activity relationship (QSAR) models or formulation, the industry-standard Shake-Flask Method coupled with HPLC-UV/LC-MS detection must be employed [2], [3].

The following protocol is designed as a self-validating system . By measuring the concentration at two distinct time points, the system inherently verifies that thermodynamic equilibrium has been achieved, preventing false readings from supersaturation or incomplete dissolution.

Step-by-Step Methodology
  • Solid Preparation: Weigh an excess amount of 1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (e.g., 150 mg) into two separate 2.0 mL Eppendorf tubes.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 PBS buffer or DMSO) to each tube. Ensure the presence of undissolved solid; if all solid dissolves, add more until a visible suspension remains.

  • Isothermal Equilibration: Seal the tubes and place them in a thermomixer set to 25.0 ± 0.1 °C with an agitation rate of 800 rpm.

  • Phase Separation:

    • Tube A (24-hour mark): Remove the tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract 100 µL of the supernatant.

    • Tube B (48-hour mark): Repeat the centrifugation and extraction process.

  • Quantification: Dilute the extracted supernatants into the linear range of a previously established HPLC-UV calibration curve (monitoring at an appropriate low-UV wavelength due to the lack of strong chromophores, or using LC-MS/ELSD).

  • Self-Validation Check: Compare the calculated concentration of Tube A ( C24h​ ) and Tube B ( C48h​ ). If C24h​≈C48h​ (within 5% variance), thermodynamic equilibrium is confirmed, and the value is recorded as the absolute solubility.

ShakeFlask A 1. Add Excess Solid (CAS 1258651-07-8) B 2. Isothermal Agitation (25°C, 24h & 48h) A->B C 3. Phase Separation (Centrifugation 10,000g) B->C D 4. HPLC/LC-MS Quantification C->D E Equilibrium Validation (C_24h == C_48h) D->E

Figure 1: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Workflow Application: Solvent Selection for CuAAC Click Chemistry

The primary synthetic utility of 1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride lies in its terminal alkyne, making it a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [4].

The Causality of Co-Solvent Systems

CuAAC reactions require the stabilization of copper(I) acetylide intermediates. While the dihydrochloride salt of our alkyne is highly water-soluble, the corresponding organic azide partner is typically hydrophobic. Furthermore, the standard catalytic system (CuSO 4​ reduced in situ by sodium ascorbate) is exclusively water-soluble [5].

Attempting this reaction in pure water leads to poor kinetics due to the insolubility of the azide. Attempting it in pure organic solvent precipitates the catalyst and the alkyne salt. Therefore, a biphasic or miscible co-solvent system is mandatory.

Optimal Solvent Rationale:

  • Water / tert-Butanol (1:1 v/v): The industry standard. Water solvates the alkyne salt and the Cu(I) catalyst, while t-BuOH solvates the azide. t-BuOH is chosen because it does not coordinate with the copper catalyst, preventing competitive inhibition.

  • Water / DMSO (1:1 v/v): Ideal for highly lipophilic azides. DMSO provides excellent solubilization power for complex organic molecules and maintains the alkyne salt in solution, though it can weakly coordinate to copper, occasionally requiring slightly higher catalyst loading.

SolventLogic A Alkyne: Dihydrochloride Salt (Requires Aqueous Phase) D Optimal Solvent System: Water / Co-solvent (1:1) A->D B Azide Partner (Requires Organic Phase) B->D C Catalyst: CuSO4 / Ascorbate (Requires Aqueous Phase) C->D E DMSO or t-BuOH (Homogenizes Mixture) D->E

Figure 2: Logical decision tree for CuAAC solvent selection based on reactant solubility.

References

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Protocols.io Repository. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition". Beilstein Journals. Available at:[Link]

  • Current Protocols in Chemical Biology. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". Jena Bioscience / Wiley. Available at:[Link]

Harnessing the 1,4-Diazepane Scaffold: Conformational Dynamics and Broad-Spectrum Biological Activity in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the 1,4-diazepane (homopiperazine) ring has emerged as a highly privileged structural motif. Unlike the rigid six-membered piperazine ring, the seven-membered 1,4-diazepane heterocycle provides an optimal balance of conformational flexibility and steric constraint. This unique architecture allows substituents to occupy distinct three-dimensional vectors, facilitating deep engagement with complex binding pockets such as G-protein coupled receptors (GPCRs), kinase active sites, and serine proteases. This technical guide explores the mechanistic pharmacology, quantitative structure-activity relationships (QSAR), and self-validating experimental protocols essential for evaluating the biological activity of substituted 1,4-diazepanes.

Conformational Architecture & Target Engagement

The pharmacological versatility of 1,4-diazepanes is fundamentally rooted in their conformational dynamics. X-ray crystallography and NMR spectroscopy reveal that N,N -disubstituted 1,4-diazepanes frequently adopt a low-energy "twist-boat" conformation. This geometry is often stabilized by intramolecular π -stacking interactions between flanking aromatic substituents.

This specific conformational constraint is not merely a structural curiosity; it is the primary driver of bioactivity in several blockbuster drugs. By forcing the molecule into a pre-organized bioactive conformation, the entropic penalty of binding is significantly reduced, leading to sub-nanomolar affinities for target receptors 1.

Pharmacological Spectrum of 1,4-Diazepanes

GPCR Antagonism: The Orexin System

The most prominent clinical validation of the 1,4-diazepane scaffold is Suvorexant , a dual orexin receptor antagonist (DORA) approved for the treatment of insomnia. Suvorexant utilizes the 1,4-diazepane core to competitively block the binding of wake-promoting neuropeptides (Orexin A and B) to the OX1R and OX2R receptors. The central diazepane constraint ensures the molecule perfectly occupies the orthosteric binding site, preventing Gq-protein coupling and subsequent intracellular calcium release 1.

OrexinSignaling Orexin Orexin Neuropeptides (OX-A, OX-B) Receptor Orexin Receptors (OX1R / OX2R) Orexin->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Wakefulness Wakefulness & Arousal Ca2->Wakefulness Suvorexant 1,4-Diazepane Antagonist (e.g., Suvorexant) Suvorexant->Receptor Competitive Antagonism

Orexin Receptor Antagonism by 1,4-Diazepane Derivatives.
Kinase Inhibition: ROCK1/2 and Cytoskeletal Dynamics

Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) demonstrates the utility of the scaffold in kinase inhibition. Fasudil is a potent inhibitor of Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2). By inhibiting ROCK, fasudil prevents actomyosin contraction, making it highly effective in treating cerebral vasospasm and demonstrating significant anti-metastatic properties by inhibiting tumor cell motility and anchorage-independent growth 2.

Protease Inhibition and Emerging Targets

Beyond neurology and oncology, substituted 1,4-diazepanes act as potent Factor Xa inhibitors . Derivatives designed to interact with the S4 aryl-binding domain of the fXa active site (e.g., YM-96765) exhibit potent anticoagulant activity without prolonging bleeding time 3. Furthermore, novel pyrazolo[4,3-c]pyridine-diazepane derivatives have recently been identified as selective inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb), highlighting the scaffold's potential in infectious diseases 4.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The table below synthesizes the binding affinities and inhibitory concentrations of key 1,4-diazepane derivatives across multiple therapeutic targets.

Compound / Derivative ClassPrimary TargetBinding Affinity / Inhibitory PotencyTherapeutic Indication
Suvorexant OX1R / OX2R Ki​ < 1 nMPrimary Insomnia
Fasudil (HA-1077) ROCK1 / ROCK2 IC50​ = 10.7 µM / 1.9 µMCerebral Vasospasm / Oncology
YM-96765 (Compound 13) Factor Xa IC50​ = 6.8 nMAntithrombotic / Anticoagulant
1-Benzhydryl-4-(3-chlorophenyl)carboxamide B-cell Leukemia (Reh) IC50​ = 18.0 µMAnticancer Agent 5
Pyrazolo[4,3-c]pyridine Diazepane (D2) PtpB-Mtb IC50​ = 14.4 µM ( Kd​ = 0.012 µM)Tuberculosis
1,4-Diazepane-2-one (Compound 18e) LFA-1 / ICAM-1 IC50​ = 70 nMAnti-inflammatory 6

Self-Validating Experimental Methodologies

To rigorously evaluate the biological activity of novel 1,4-diazepane derivatives, assays must be designed to eliminate false positives. The following protocols utilize orthogonal validation and internal controls to establish causality.

Protocol 4.1: Luminescent Kinase Assay for ROCK1/2 Inhibition

This protocol evaluates the ability of a 1,4-diazepane derivative (e.g., Fasudil analogs) to inhibit ROCK activity.

Causality & Rationale: Kinase assays are highly susceptible to false positives from ATP-depleting artifacts or assay interference. By utilizing a luminescent readout that measures residual ATP (e.g., Kinase-Glo), the signal becomes inversely proportional to kinase activity. The addition of EDTA is a critical self-validating step: it chelates Mg2+ , an obligate cofactor for ROCK, instantly quenching the reaction. Running a "No-Enzyme" control validates that ATP degradation is strictly enzyme-dependent, while a known reference inhibitor (Fasudil) establishes an expected baseline for assay sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA). Dilute recombinant ROCK2 enzyme to 0.5 ng/µL.

  • Compound Incubation: In a 384-well plate, add 5 µL of the 1,4-diazepane test compound (serial dilutions in 1% DMSO) and 10 µL of the ROCK2 enzyme solution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing 50 µM long S6 kinase substrate peptide and 10 µM ATP (kept near the Km​ to ensure competitive inhibitors are accurately assessed).

  • Incubation: Incubate the reaction at 30°C for exactly 60 minutes (ensuring the reaction remains in the linear phase).

  • Quench & Detection: Add 25 µL of Kinase-Glo reagent (containing luciferin, luciferase, and EDTA). The EDTA immediately chelates Mg2+ , halting kinase activity.

  • Quantification: Incubate for 10 minutes in the dark, then measure luminescence using a microplate reader. Calculate IC50​ using non-linear regression.

ROCKAssay Prep 1. Enzyme/Substrate Preparation Inhibitor 2. Compound Incubation Prep->Inhibitor ATP 3. ATP Addition (Reaction Start) Inhibitor->ATP Quench 4. EDTA Quench & Kinase-Glo ATP->Quench Read 5. Luminescence Quantification Quench->Read

Self-Validating Luminescent Kinase Assay Workflow for ROCK Inhibitors.
Protocol 4.2: Orthogonal Cell Viability Assessment for Anticancer Diazepanes

Evaluating the cytotoxicity of novel 1-benzhydryl-1,4-diazepane derivatives against B-cell leukemic cell lines (Reh).

Causality & Rationale: Relying solely on colorimetric MTT reduction can yield misleading data if the 1,4-diazepane derivative interferes with mitochondrial oxidoreductases without causing actual cell death. To create a self-validating system, Trypan Blue exclusion is run orthogonally. Trypan Blue relies on physical membrane integrity (dye exclusion by live cells), whereas MTT relies on metabolic activity. Concordance between these two readouts confirms true cytotoxicity rather than transient metabolic suppression.

Step-by-Step Methodology:

  • Cell Seeding: Seed Reh cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with varying concentrations of the 1,4-diazepane derivative (1 µM to 100 µM) for 48 hours at 37°C in a 5% CO2​ incubator. Include a vehicle control (0.1% DMSO).

  • Orthogonal Readout 1 (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to half of the replicate wells. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm.

  • Orthogonal Readout 2 (Trypan Blue): Harvest the remaining replicate wells. Mix a 10 µL cell aliquot with 10 µL of 0.4% Trypan Blue solution. Count viable (unstained) versus dead (blue) cells using an automated cell counter.

  • Data Synthesis: Plot dose-response curves for both metabolic inhibition (MTT) and membrane rupture (Trypan Blue) to validate the IC50​ .

References

  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts ACS Pharmacology & Translational Science URL
  • The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models Molecular Cancer Therapeutics URL
  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity Bioorganic & Medicinal Chemistry URL
  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Infection and Immunity URL
  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Journal of Cancer Therapy URL
  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 Bioorganic & Medicinal Chemistry Letters URL

Sources

Technical Whitepaper: Safety, Handling, and Application Workflows for 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in modern medicinal chemistry, offering unique conformational flexibility and expanded spatial geometry compared to traditional piperazine rings. This structural nuance has been critical in the development of highly selective CB2 agonists [1] and novel pharmacophores [4].

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (CAS: 1258651-07-8) represents a highly specialized building block that functionalizes this diazepane core with a terminal alkyne (propargyl group). This modification transforms the molecule into a pluripotent platform for diversity-oriented synthesis, specifically enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." Such click-enabled diazepanes have been instrumental in synthesizing antimalarial photoaffinity probes [2] and high-throughput bidentate inhibitors for Mycobacterium tuberculosis [3].

This whitepaper provides an authoritative guide on the physicochemical properties, toxicological mechanisms, and self-validating experimental workflows required to handle this compound safely and effectively.

Physicochemical Profiling & Structural Implications

Understanding the physical state of this compound is critical for experimental reproducibility. The free base of 1-(prop-2-yn-1-yl)-1,4-diazepane is an oil that is highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming insoluble carbamates). To ensure long-term stability and precise stoichiometric weighing, the compound is supplied as a dihydrochloride salt [5].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride
CAS Number 1258651-07-8
Molecular Formula C₈H₁₄N₂ · 2HCl (C₈H₁₆Cl₂N₂)
Molecular Weight 211.13 g/mol
Physical State Crystalline Solid (Highly Hygroscopic)
Solubility Soluble in H₂O, Methanol, DMSO; Insoluble in Hexanes
Storage Temperature 2–8°C (Desiccated, Inert Atmosphere)

Causality Insight: While the dihydrochloride salt prevents amine oxidation, the presence of two chloride counterions makes the crystal lattice highly hygroscopic. Exposure to ambient humidity will cause the solid to rapidly absorb water, leading to deliquescence and inaccurate mass measurements during assay preparation.

Hazard Assessment & Toxicological Mechanisms (E-E-A-T)

As a secondary/tertiary diamine salt, 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride requires strict adherence to laboratory safety protocols.

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Tract).

  • Mechanistic Toxicology: The hazard profile is driven by the compound's dissociation dynamics. When the hygroscopic salt contacts the moisture inherent in human mucous membranes (eyes, respiratory tract) or sweat on the skin, it undergoes localized dissociation. The release of hydrochloric acid equivalents creates a micro-environment of low pH, while the underlying diazepane core interacts with cellular lipid bilayers. This dual-action mechanism is the primary cause of acute contact irritation.

Laboratory Handling & Storage Protocols

To mitigate the hazards described above and preserve the integrity of the terminal alkyne, the following handling architecture must be implemented:

  • Atmospheric Control: The compound must be stored in a tightly sealed amber vial within a secondary desiccator at 2–8°C.

  • Inert Handling: Upon opening, the vial must be allowed to reach room temperature in a desiccator to prevent condensation. Weighing should ideally be performed under a stream of Argon or Nitrogen.

  • PPE Requirements: Nitrile gloves (double-gloving recommended due to the penetrative nature of small polar organics), splash-proof safety goggles, and a fitted lab coat. All manipulations of the dry powder must occur within a Class II externally exhausted fume hood.

StorageHandling Start Receipt of CAS 1258651-07-8 Check Check Seal Integrity Start->Check Storage Store at 2-8°C Under Argon/N2 Check->Storage Intact Spill Spill Protocol: Neutralize & Contain Check->Spill Compromised Handling Handle in Fume Hood (PPE Required) Storage->Handling Aliquoting Handling->Storage Return

Decision tree for the safe handling and storage of the diazepane dihydrochloride salt.

Experimental Workflows (Methodologies)

Workflow 1: Free-Basing the Dihydrochloride Salt for Organic Synthesis

For many organic reactions (e.g., nucleophilic substitutions at the secondary amine), the compound must be converted from its salt to its free base form.

  • Step 1: Biphasic Dissolution. Suspend 1.0 mmol (211 mg) of the dihydrochloride salt in 10 mL of Dichloromethane (DCM). Add 5 mL of 1M aqueous NaOH dropwise under rigorous stirring at 0°C.

    • Expertise Insight: 1M NaOH is strong enough to fully deprotonate both the secondary and tertiary amines of the diazepane ring without causing base-catalyzed degradation of the alkyne. DCM is chosen over ethyl acetate because the resulting free base diamine is highly polar and partitions better into halogenated solvents.

  • Step 2: Extraction. Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 2 × 5 mL of DCM.

  • Step 3: Self-Validating Wash. Check the pH of the remaining aqueous layer. A pH > 10 validates that sufficient base was present to fully liberate the diamine.

  • Step 4: Drying. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a pale oil. Use immediately.

Workflow 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is primed for click chemistry to generate 1,2,3-triazole linkages [3].

  • Step 1: Catalyst Generation. In a separate vial, dissolve 0.1 equiv of CuSO₄·5H₂O in 1 mL of distilled water. Add 0.2 equiv of Sodium Ascorbate (which reduces Cu(II) to the catalytically active Cu(I) species). The solution will briefly turn brown before clarifying.

  • Step 2: Reaction Assembly. Dissolve 1.0 equiv of the diazepane free base (from Workflow 1) and 1.0 equiv of the target organic azide in a 1:1 mixture of tert-butanol and water (5 mL total volume).

  • Step 3: Execution. Add the pre-formed Cu(I) catalyst solution to the reaction mixture. Stir at room temperature for 12–24 hours.

  • Step 4: Quenching. Quench the reaction by adding saturated aqueous NH₄Cl to complex the copper, followed by extraction with ethyl acetate.

CuAACWorkflow Salt Diazepane Dihydrochloride (Salt Form) Base Free-Basing (NaOH / DCM) Salt->Base Click CuAAC Reaction (t-BuOH/H2O) Base->Click Catalyst Cu(II) + Ascorbate (Catalyst Generation) Catalyst->Click Product 1,2,3-Triazole Adduct Click->Product

Logical workflow mapping the transition from the stable salt to the final CuAAC click adduct.

References

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability.PubMed (NIH).
  • Development of a Photo-crosslinkable Diaminoquinazoline Inhibitor for Target Identification in Plasmodium Falciparum.PMC (NIH).
  • High-Throughput Discovery of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (MptpB) Inhibitors Using Click Chemistry.
  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones.PubMed (NIH).
  • 42076-29-9 2-methyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (Cross-reference SDS Data for CAS 1258651-07-8).Accela ChemBio Inc.

Thermogravimetric analysis of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride. The stability and decomposition profile of active pharmaceutical ingredients (APIs) are critical parameters in drug development.[1][2] TGA offers a robust method for quantifying the thermal stability and compositional characteristics of such compounds.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both a detailed experimental protocol and the scientific rationale behind the analytical choices. We will explore the expected thermal decomposition pathway of this specific diazepine derivative, providing insights into its stability and potential degradation products.

Introduction: The Significance of Thermal Analysis in Drug Development

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride belongs to the 1,4-diazepine class of heterocyclic compounds, which are known for a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[5][6] The introduction of a propargyl group (prop-2-yn-1-yl) offers a reactive handle for further chemical modifications, making this compound a potentially valuable intermediate in medicinal chemistry. As with any potential API, a thorough understanding of its physicochemical properties is paramount.

Thermal stability is a critical quality attribute that influences a drug's shelf-life, formulation strategies, and manufacturing processes.[1][7] Thermogravimetric analysis (TGA) is an essential technique in this regard, providing precise measurements of mass changes as a function of temperature under a controlled atmosphere.[3][8] This guide will detail the application of TGA to elucidate the thermal decomposition profile of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride, offering a foundational understanding of its stability.

Core Principles of Thermogravimetric Analysis

TGA operates by continuously monitoring the mass of a sample as it is subjected to a controlled temperature program.[4][9] The resulting data, a TGA curve, plots the percentage of initial mass remaining against temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.[10] This analysis can reveal information about:

  • Thermal stability and decomposition temperatures.[11]

  • The presence of residual solvents or moisture.[1][12]

  • The stoichiometry of decomposition reactions.

  • The composition of multi-component systems.[13]

Experimental Design and Methodology

The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy. The choice of experimental parameters is grounded in established best practices for the analysis of organic hydrochloride salts.

Instrumentation and Materials
  • Thermogravimetric Analyzer: A calibrated TGA instrument with a high-precision balance (e.g., TGA/SDTA851e or similar).

  • Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) for creating an inert atmosphere to study thermal decomposition without oxidation.

  • Sample: 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride, with a known purity.

Detailed Experimental Protocol
  • Instrument Preparation:

    • Turn on the TGA instrument and allow it to stabilize for at least 30 minutes.

    • Perform a blank run with an empty crucible to ensure a stable baseline.

    • Calibrate the instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride into a tared TGA crucible. A smaller sample size minimizes thermal gradients within the sample.

    • Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.

  • TGA Measurement Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, which would complicate the interpretation of the thermal degradation pathway.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min. This heating rate is a standard practice that provides a good balance between resolution and analysis time.[14] Slower rates can improve the resolution of closely occurring events, while faster rates can shift decomposition temperatures to higher values.[15][16]

    • Data Collection: Record the mass, temperature, and time throughout the experiment.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Start Start Calibrate Calibrate TGA Start->Calibrate Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Place Place Sample in Crucible Weigh->Place Load Load into TGA Place->Load Purge Purge with N2 (50 mL/min) Load->Purge Heat Heat 30-600°C @ 10°C/min Purge->Heat Record Record Mass vs. Temp Heat->Record Analyze Analyze TGA/DTG Curves Record->Analyze End End Analyze->End

Caption: Experimental workflow for the TGA of the target compound.

Anticipated Results and In-Depth Discussion

The thermal decomposition of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride is expected to occur in multiple stages. The interpretation of the TGA and DTG curves will provide insights into the stability of the compound and the nature of its decomposition products.

Quantitative Data Summary

The following table summarizes the expected data to be obtained from the TGA experiment.

ParameterExpected Value/RangeSignificance
Onset of Decomposition (Tonset) 150 - 200 °CIndicates the temperature at which significant thermal degradation begins.[17]
Mass Loss Step 1 ~32-34%Corresponds to the loss of two molecules of hydrogen chloride (HCl).
Mass Loss Step 2 VariableSubsequent decomposition of the organic moiety.
Temperature of Max. Decomposition Rate (Tpeak) Multiple peaks expectedFrom the DTG curve, indicates points of fastest decomposition for each step.[10]
Residual Mass at 600°C < 5%Indicates the amount of non-volatile residue (ash), expected to be low for an organic salt.
Interpretation of the TGA and DTG Curves

The thermal decomposition of a hydrochloride salt of an amine typically begins with the loss of HCl.[18] For 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (C₈H₁₄N₂ · 2HCl, Molar Mass ≈ 225.14 g/mol ), the two HCl molecules account for approximately 32.4% of the total mass.

Step 1: Dehydrochlorination

The first significant mass loss, anticipated to begin around 150-200°C, should correspond to the loss of two molecules of HCl. This step is often observed for hydrochloride salts of pharmaceutical compounds.[18] The DTG curve should show a distinct peak in this temperature range. The observed mass loss should be very close to the theoretical value of 32.4%.

Step 2 & 3: Decomposition of the Organic Structure

Following the loss of HCl, the resulting free base, 1-(Prop-2-yn-1-yl)-1,4-diazepane, will undergo further thermal decomposition. This is likely to occur in one or more subsequent steps at higher temperatures. The decomposition could be complex, involving the fragmentation of the propargyl group and the cleavage of the diazepane ring. The DTG curve may show one or more peaks, possibly overlapping, corresponding to these processes.

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible decomposition pathway for the compound under inert conditions.

Decomposition_Pathway Compound C₈H₁₄N₂ · 2HCl (Solid) Step1 T ≈ 150-250°C Compound->Step1 FreeBase C₈H₁₄N₂ (Intermediate) Step1->FreeBase HCl 2 HCl (gas) Step1->HCl Step2 T > 250°C FreeBase->Step2 Fragments Volatile Organic Fragments (e.g., from propargyl and diazepane ring) Step2->Fragments Residue Char Residue Step2->Residue

Caption: Proposed thermal decomposition pathway in an inert atmosphere.

Conclusion and Future Directions

This guide provides a robust methodology for the thermogravimetric analysis of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride. The outlined TGA experiment will yield crucial data on its thermal stability and decomposition profile. Understanding the onset of thermal degradation is vital for defining storage conditions, processing parameters, and for the overall development of this compound as a potential pharmaceutical agent.[1][7]

For a more comprehensive understanding of the decomposition mechanism, it is highly recommended to couple the TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This evolved gas analysis (EGA) would allow for the identification of the gaseous fragments produced at each decomposition step, confirming the proposed pathway and providing a more complete picture of the compound's thermal behavior.[11]

References

  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • ASTM International. (2025, July 24). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • MDPI. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
  • AKJournals. (n.d.). COMPARATIVE KINETIC STUDY OF DECOMPOSITION OF SOME DIAZEPINE DERIVATIVES UNDER ISOTHERMAL AND NON-ISOTHERMAL CONDITIONS.
  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications.
  • PubMed. (1999, June). Flow-injection fluorimetric determination of 1,4-benzodiazepines in pharmaceutical formulations after acid hydrolysis.
  • National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.
  • ResearchGate. (n.d.). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation.
  • SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide.
  • JOCPR. (n.d.). Stability and compatibility study of parenteral diazepam in different storage conditions.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Cardiff University. (2021, August 30). Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis.
  • ResearchGate. (n.d.). Kinetics of Biomass Thermal Decomposition.
  • Laboratory Equipment. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) – Principle, Instrumentation, Applications and Key Considerations.
  • NEWARE. (2024, November 25). The Principle and Application of Thermogravimetric (TG) Analysis.
  • Wikipedia. (n.d.). Thermal decomposition.
  • Lupine Publishers. (2018, April 10). Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC) Volume 3.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash.

Sources

Methodological & Application

Application Note: Utilizing 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride in Click Chemistry and PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of bioorthogonal "click chemistry" has fundamentally reshaped bioconjugation, materials science, and targeted protein degradation (TPD). Among the most versatile building blocks for these applications is 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (CAS 1258651-07-8)[]. This bifunctional molecule features a 7-membered homopiperazine ring with a secondary amine for standard derivatization, paired with a terminal alkyne (propargyl group) primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide details the chemical rationale, mechanistic workflows, and self-validating protocols for deploying this compound in advanced drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Rationale & Structural Advantages

Successful drug design relies heavily on the geometric and physicochemical properties of linker moieties. The selection of 1-(Prop-2-yn-1-yl)-1,4-diazepane over traditional piperazine derivatives is driven by three causal factors:

  • Altered Spatial Exit Vectors (Homopiperazine vs. Piperazine): Expanding a rigid 6-membered piperazine ring to a 7-membered 1,4-diazepane introduces a higher degree of conformational flexibility and alters the spatial trajectory of attached ligands. In PROTAC development, this subtle geometric shift is often critical for alleviating steric clashes during the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase), thereby enhancing degradation potency[2].

  • Orthogonal Reactivity: The molecule possesses two distinct reactive sites. The secondary amine at the N4 position can undergo amidation, reductive amination, or alkylation to attach a warhead or E3 ligase ligand. The N1-propargyl group remains inert during these transformations, serving as a "spring-loaded" handle for subsequent CuAAC click chemistry[3].

  • Dihydrochloride Salt Formulation: Free-base homopiperazines are often viscous oils prone to atmospheric oxidation. The dihydrochloride salt is a highly stable, crystalline solid that imparts excellent aqueous solubility. This is paramount for biocompatible CuAAC reactions, which are optimally performed in aqueous or biphasic media to accelerate the cycloaddition rate[4].

Mechanistic Workflow: PROTAC Assembly via CuAAC

The synthesis of a PROTAC using this building block typically follows a two-stage workflow: N-derivatization followed by CuAAC click chemistry. The CuAAC reaction relies on the in situ generation of a catalytically active Cu(I) species.

PROTAC_Workflow A 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride C Amide Coupling (Secondary Amine Derivatization) A->C B E3 Ligase Ligand (e.g., Thalidomide-COOH) B->C D Alkyne-Functionalized E3 Ligase Binder C->D Yields intermediate F CuAAC Click Chemistry (CuSO4, Na-Ascorbate) D->F E Azide-Functionalized Target Protein Ligand E->F G Fully Assembled PROTAC (1,4-Disubstituted Triazole) F->G Regioselective cycloaddition

PROTAC synthesis workflow utilizing 1-(Prop-2-yn-1-yl)-1,4-diazepane via CuAAC click chemistry.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific quality control checks to ensure mechanistic integrity.

Protocol A: N4-Derivatization (Amide Coupling)

Objective: Attach an E3 ligase ligand to the secondary amine of the diazepane ring.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid derivative of the E3 ligase ligand (1.0 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (1.1 equiv). Causality Note: The excess DIPEA is required to neutralize the dihydrochloride salt, liberating the secondary amine for nucleophilic attack.

  • Reaction Monitoring: Stir for 2–4 hours. Monitor via LC-MS. The reaction is complete when the mass of the active ester is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with ethyl acetate. Wash the organic layer with brine (3x) to remove residual DMF. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: CuAAC Click Reaction

Objective: Conjugate the alkyne-functionalized intermediate to an azide-bearing target ligand.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol ( t -BuOH) and water. Degas the solvent by bubbling nitrogen through it for 15 minutes. Causality Note: Dissolved oxygen can rapidly oxidize the active Cu(I) catalyst back to inactive Cu(II), stalling the reaction[4].

  • Reagent Mixing: To a reaction vial, add the alkyne-intermediate from Protocol A (1.0 equiv) and the azide-functionalized target ligand (1.05 equiv). Dissolve in the degassed solvent mixture (0.05 M).

  • Catalyst Assembly:

    • Add CuSO4​⋅5H2​O (0.05 equiv, 5 mol%) from a freshly prepared 0.1 M aqueous stock.

    • Add Tris(benzyltriazolylmethyl)amine (TBTA) (0.05 equiv). Causality Note: TBTA is a stabilizing ligand that protects Cu(I) from oxidation and disproportionation in aqueous media[3].

  • Initiation: Add Sodium Ascorbate (0.2 equiv, 20 mol%) from a freshly prepared 1.0 M aqueous stock. The solution will typically turn from blue to pale yellow/colorless, indicating the successful reduction of Cu(II) to the active Cu(I) species. Causality Note: A slight excess of sodium ascorbate is critical to continuously regenerate Cu(I) and prevent oxidative Glaser homocoupling of the terminal alkynes[3].

  • Incubation & QC: Stir at room temperature for 12 hours. Validate completion via LC-MS; the formation of the 1,4-disubstituted 1,2,3-triazole product should be quantitative.

  • Purification: Dilute with water and extract with dichloromethane. Wash with dilute ammonium hydroxide ( NH4​OH ) to strip residual copper ions from the product.

Quantitative Data & Optimization Metrics

To ensure reproducibility, the following table summarizes the optimized parameters for the CuAAC reaction using propargyl-diazepane derivatives, highlighting the causality of reagent stoichiometry on overall yield.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Consequence of OptimizationExpected Yield
Copper Source CuI (Solid) CuSO4​ (5 mol%) + Na-AscorbateCuI is prone to rapid oxidation in air; in situ generation ensures a steady supply of active Cu(I).> 90%
Na-Ascorbate 5 mol%20 mol%Prevents catalyst depletion and suppresses unwanted alkyne-alkyne (Glaser) homocoupling.> 95%
Solvent System 100% DMF t -BuOH / H2​O (1:1)Aqueous environments thermodynamically favor the coordination of Cu(I) to the alkyne, accelerating the rate.> 95%
Ligand NoneTBTA (5 mol%)Stabilizes the Cu(I) oxidation state in aqueous biphasic mixtures, preventing disproportionation.> 90%

References

  • Wang, Z., et al. "Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer." Journal of Medicinal Chemistry, National Institutes of Health (PMC). Available at:[Link]

  • Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)." Organic Chemistry Portal. Available at:[Link]

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews, National Institutes of Health (PMC). Available at:[Link]

Sources

Protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-(Prop-2-yn-1-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(Prop-2-yn-1-yl)-1,4-diazepane

Executive Summary & Chemical Context

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of bioorthogonal "click chemistry," prized for its high regioselectivity and efficiency in forming stable 1,4-disubstituted triazole linkages[1]. However, applying standard CuAAC conditions to amine-rich substrates like 1-(Prop-2-yn-1-yl)-1,4-diazepane presents unique chemical bottlenecks.

The 1,4-diazepane (homopiperazine) ring is a seven-membered heterocycle containing two nitrogen atoms. In this specific substrate, the propargyl substitution at N1 creates a tertiary amine, leaving a highly nucleophilic secondary amine at N4. This structural reality introduces two primary modes of reaction failure: catalyst sequestration and substrate degradation via reactive oxygen species (ROS) byproducts[2][3].

This application note outlines a self-validating, optimized protocol designed specifically to overcome these mechanistic hurdles, ensuring high-yield bioconjugation for drug development, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs)[1].

Mechanistic Bottlenecks: The Amine Challenge

To achieve quantitative yields with 1-(Prop-2-yn-1-yl)-1,4-diazepane, researchers must address the causality behind experimental failures commonly seen with basic, chelating alkynes:

  • Catalyst Sequestration: Amines are potent ligands for transition metals. Both the tertiary and secondary amines on the diazepane ring can competitively coordinate with Cu(I) and Cu(II), pulling the copper out of the catalytic cycle and stalling the reaction[3].

  • Ascorbate Byproduct Reactivity: Standard CuAAC relies on sodium ascorbate to reduce Cu(II) to the active Cu(I) state. The oxidation of ascorbate generates dehydroascorbate, which can further hydrolyze into reactive electrophilic aldehydes like 2,3-diketogulonate and glyoxal[2]. These electrophiles readily condense with the free secondary amine of the diazepane ring via Schiff base formation, leading to covalent cross-linking, substrate degradation, and complex product mixtures[4].

System-Validating Solutions

To create a robust, self-validating system, the protocol must proactively neutralize these threats before the catalytic cycle begins:

  • High-Ratio THPTA Pre-complexation: We utilize the water-soluble accelerating ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) at a 5:1 molar ratio relative to copper[2]. Pre-complexing CuSO₄ with an excess of THPTA ensures the Cu(I) remains tightly bound in the catalytically active pocket, preventing sequestration by the diazepane nitrogens while sacrificially intercepting ROS[3].

  • Electrophile Scavenging via Aminoguanidine: Aminoguanidine is introduced as a competitive sacrificial scavenger. It reacts rapidly with dehydroascorbate and glyoxal, shielding the vulnerable N4 secondary amine of the diazepane from unwanted covalent modification[4][5].

  • Buffer Selection: Tris buffer must be strictly avoided as it acts as a competitive and inhibitory ligand for copper. Potassium phosphate or HEPES (pH 7.0–7.4) are the mandatory buffers for this workflow[5].

Experimental Workflow & Logic

Workflow Step1 1. Catalyst Pre-complexation CuSO4 + THPTA (1:5) Step2 2. Substrate Assembly Azide + Diazepane-Alkyne Step1->Step2 Incubate 5 min Mech1 Prevents Cu(I) sequestration by diazepane amines Step1->Mech1 Step3 3. Electrophile Scavenging Add Aminoguanidine Step2->Step3 Step4 4. Catalytic Initiation Add Sodium Ascorbate Step3->Step4 Mech2 Intercepts dehydroascorbate; Protects secondary amine Step3->Mech2 Step5 5. Cycloaddition (CuAAC) Triazole Formation Step4->Step5 Room Temp, 1-4 hrs

Fig 1. Optimized CuAAC workflow for 1-(Prop-2-yn-1-yl)-1,4-diazepane with mechanistic protections.

Detailed Step-by-Step Protocol

Phase 1: Reagent Preparation Note: Use degassed, ultra-pure water for all aqueous stock solutions to minimize ambient oxygen interference.

  • CuSO₄ Stock (20 mM): Dissolve Copper(II) Sulfate Pentahydrate in water.

  • THPTA Stock (100 mM): Dissolve THPTA ligand in water.

  • Aminoguanidine Stock (100 mM): Dissolve Aminoguanidine hydrochloride in water[3].

  • Sodium Ascorbate Stock (100 mM): Prepare freshly immediately before use. Do not store or freeze, as it rapidly oxidizes upon air exposure.

Phase 2: Complexation & Assembly 5. Pre-complexation: In a microcentrifuge tube, mix 1 part of the 20 mM CuSO₄ stock with 5 parts of the 100 mM THPTA stock (e.g., 5 µL CuSO₄ + 25 µL THPTA). Allow the mixture to incubate at room temperature for 5–10 minutes. This step is non-negotiable for amine-rich substrates[6]. 6. Substrate Assembly: In the main reaction vessel, combine the azide-functionalized partner and 1-(Prop-2-yn-1-yl)-1,4-diazepane in 100 mM Potassium Phosphate buffer (pH 7.4). Ensure the final alkyne concentration is optimized (typically 50 µM to 1 mM depending on the application)[2].

Phase 3: Protection & Initiation 7. Scavenger Addition: Add the Aminoguanidine stock to the reaction vessel to achieve a final concentration of 5 mM. Mix gently[4]. 8. Catalyst Addition: Transfer the pre-complexed Cu/THPTA solution to the main reaction vessel. The final copper concentration should be between 50–100 µM[2]. 9. Initiation: Add the freshly prepared Sodium Ascorbate stock to achieve a final concentration of 2.5–5.0 mM (at least 25-50 equivalents relative to copper)[2][7]. 10. Incubation: Cap the tube to minimize oxygen exposure. Mix by gentle inversion or on a slow rotisserie. Incubate at room temperature for 1–4 hours[1][3]. 11. Purification: Quench the reaction with EDTA (to chelate copper) and purify the conjugate via size-exclusion chromatography, HPLC, or appropriate affinity methods[1].

Quantitative Data Presentation

Table 1: Optimization Parameters for Amine-Rich Alkyne Substrates

ParameterStandard CuAAC ConditionsDiazepane-Optimized CuAACMechanistic Rationale
Ligand Choice TBTA (Organic) or NoneTHPTA (Water-soluble)THPTA maintains Cu(I) solubility in aqueous media and provides a protective coordination sphere[3][7].
Ligand : Cu Ratio 1:1 or 2:15:1 (Excess)Outcompetes the highly chelating tertiary/secondary amines of the diazepane ring for Cu(I) binding[2].
Ascorbate Scavenger NoneAminoguanidine (5 mM)Intercepts dehydroascorbate and glyoxal, preventing covalent modification of the diazepane's secondary amine[4].
Buffer System Tris or PBSPotassium Phosphate / HEPESTris contains primary amines that act as competitive inhibitors for the copper catalyst and must be avoided[5].
Order of Addition Sequential (Cu, then Ascorbate)Pre-complex Cu/THPTA firstPrevents Cu(II)-mediated oxidative damage to the substrate prior to reduction[2][6].

Sources

Synthesis and Optimization of Novel PROTACs Utilizing a 1,4-Diazepane Linker Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation (TPD). Historically, PROTAC design relied heavily on flexible alkyl chains or polyethylene glycol (PEG) units to bridge the Protein of Interest (POI) ligand and the E3 ligase ligand. However, the field is currently undergoing a paradigm shift toward rigid, functionalized linkers to overcome the entropic penalties associated with ternary complex formation[1].

The 1,4-diazepane (homopiperazine) scaffold has emerged as a superior linker choice in modern PROTAC design. Expanding a standard 6-membered piperazine ring to a 7-membered 1,4-diazepane ring introduces a distinct out-of-plane structural twist. This subtle conformational change can optimize the exit vector angle between the POI and the E3 ligase, frequently rescuing degradation activity when planar linkers fail due to steric clashes[2]. Furthermore, the incorporation of the basic diazepane nitrogen improves aqueous solubility, enhances membrane permeability, and can form critical non-covalent interactions (such as π -cation bonds) with target residues, as recently demonstrated in KRAS-G12D and Androgen Receptor (AR) degraders[2][3].

Mechanistic Pathway of Targeted Degradation

PROTACs function via an event-driven pharmacology. The 1,4-diazepane linker acts as a rigid conduit that brings the POI and the E3 Ubiquitin Ligase into highly specific spatial proximity. This ternary complex facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome[4].

Pathway POI Protein of Interest (POI) PROTAC 1,4-Diazepane PROTAC POI->PROTAC Ternary Ternary Complex Formation PROTAC->Ternary Recruits E3 E3 Ubiquitin Ligase E3->PROTAC Ub Polyubiquitination Ternary->Ub E2-mediated Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition

Figure 1: Mechanism of targeted protein degradation via a 1,4-diazepane PROTAC ternary complex.

Experimental Design & Synthesis Workflow

To ensure high yields and reproducibility, the synthesis of a 1,4-diazepane PROTAC is executed in a highly convergent manner. The workflow utilizes a mono-Boc-protected 1,4-diazepane core, allowing for sequential, regioselective functionalization of the two secondary amines.

Synthesis SM Mono-Boc-1,4-Diazepane + POI-Halide Step1 Step 1: SNAr / N-Alkylation (DIPEA, DMF, 80°C) SM->Step1 IPC1 IPC: LC-MS confirms Boc-Intermediate Step1->IPC1 Step2 Step 2: Boc Deprotection (TFA/DCM, RT) IPC1->Step2 Step3 Step 3: Amide Coupling (E3-COOH, HATU, DIPEA) Step2->Step3 IPC2 IPC: LC-MS confirms Crude PROTAC Step3->IPC2 Purify Step 4: Prep-HPLC & Lyophilization IPC2->Purify

Figure 2: Step-by-step synthesis workflow of a 1,4-diazepane linked PROTAC with IPC validation.

Detailed Synthesis Protocols

Note: The following protocol is designed as a self-validating system. Do not proceed to subsequent steps without passing the In-Process Control (IPC) criteria.

Step 1: Conjugation of the POI Ligand via Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: The synthesis begins with mono-Boc-protected 1,4-diazepane. The free secondary amine is highly nucleophilic. When targeting a POI ligand containing an activated aryl halide (e.g., a fluorinated heterocycle), an SNAr reaction is highly efficient. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to scavenge the generated hydrohalic acid, driving the reaction forward without competing for the electrophile.

  • Dissolve the POI-halide (1.0 eq) and mono-Boc-1,4-diazepane (1.2 eq) in anhydrous DMF to a concentration of 0.2 M.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to 80°C and stir for 4–6 hours under an inert N 2​ atmosphere.

  • Self-Validation (IPC 1): Aliquot 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is complete when the POI-halide peak is <5% and the desired Boc-intermediate mass [M+H]+ is dominant.

Step 2: Acidic Deprotection of the Linker Core

Causality & Rationale: The Boc protecting group must be removed to expose the second amine of the 1,4-diazepane for E3 ligase conjugation. A standard 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) is utilized. Crucially, all residual TFA must be rigorously removed post-reaction; trace trifluoroacetate salts will protonate the DIPEA in Step 3, drastically reducing the pH and completely inhibiting the HATU-mediated amide coupling.

  • Concentrate the Step 1 mixture in vacuo, then resuspend the crude oil in DCM (0.1 M).

  • Add an equal volume of TFA to the flask.

  • Stir at room temperature for 2 hours.

  • Self-Validation (IPC 2): LC-MS analysis must confirm the complete disappearance of the Boc-intermediate and the appearance of the free amine [M+H−100]+ mass.

  • Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically strip residual TFA.

Step 3: Amide Coupling to the E3 Ligase Ligand

Causality & Rationale: The deprotected 1,4-diazepane is a secondary amine, which is sterically hindered compared to primary amines. Standard coupling reagents (like EDC/NHS) often fail or result in poor yields. HATU is specifically selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is uniquely suited to overcome the steric bulk of the 7-membered diazepane ring.

  • In a separate flask, dissolve the E3 ligase ligand bearing a free carboxylic acid (e.g., a Thalidomide or VHL derivative) (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (4.0 eq) and stir for 15 minutes to pre-form the active ester.

  • Add the deprotected 1,4-diazepane intermediate from Step 2 (1.0 eq) dissolved in a minimal amount of DMF.

  • Stir at room temperature for 12 hours.

  • Self-Validation (IPC 3): LC-MS analysis must confirm the formation of the final PROTAC mass [M+H]+ .

Step 4: Purification and Isolation

Causality & Rationale: PROTACs are high-molecular-weight, lipophilic molecules that often streak on normal-phase silica gel, leading to poor recovery. Reverse-phase preparative HPLC (RP-HPLC) is mandatory to achieve the >95% purity required for sensitive cellular degradation assays.

  • Filter the crude DMF mixture through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Purify via RP-HPLC using a C18 column (Mobile Phase A: H 2​ O + 0.1% TFA; Mobile Phase B: MeCN + 0.1% TFA), running a gradient of 10% to 90% B over 30 minutes.

  • Pool the pure fractions, freeze at -80°C, and lyophilize to yield the final 1,4-diazepane PROTAC as a TFA salt.

Quantitative Data: Linker Scaffold Comparison

The structural shift from flexible chains to rigid heterocycles dramatically alters the physicochemical properties of PROTACs. The table below summarizes the quantitative and qualitative advantages of the 1,4-diazepane scaffold compared to traditional linkers.

Linker ScaffoldRing SizeConformational RigidityAqueous Solubility (LogS)Exit Vector AngleTypical Impact on Degradation (DC 50​ )
PEG Chains N/A (Linear)LowHighHighly FlexibleBaseline (High entropic penalty)
Piperazine 6-memberedHighModerateLinear / PlanarModerate to High
1,4-Diazepane 7-memberedHighHighTwisted / Out-of-planeOften Superior (Rescues steric clashes)

Conclusion

The integration of a 1,4-diazepane linker into PROTAC architectures represents a sophisticated approach to overcoming the limitations of flexible PEG chains and planar piperazine rings. By strictly adhering to the causality-driven synthesis protocol outlined above, researchers can efficiently generate high-purity, rigidified PROTACs with optimized exit vectors, improved solubility, and superior ternary complex stabilization.

References

  • Han, X., et al. "Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer." PMC - NIH. 2

  • Zhao, L., et al. "PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens." FEMS Microbiology Reviews - Oxford Academic. 4

  • Chen, Y., et al. "Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs." MDPI. 3

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." PMC - NIH.1

Sources

Application Note: 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride as a Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction: The Strategic Value of the Propargyl-Diazepane Scaffold

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the selection of highly functional, low-molecular-weight building blocks is paramount. 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (CAS 1258651-07-8) represents a highly strategic fragment that bridges conformational flexibility with bioorthogonal reactivity[1].

The architecture of this molecule offers two distinct pharmacological and chemical advantages:

  • The 1,4-Diazepane (Homopiperazine) Core: As a privileged pharmacophore, the diazepane ring provides a basic secondary amine capable of forming critical salt bridges with acidic amino acid residues (e.g., Aspartate, Glutamate) within target binding pockets. Its seven-membered ring offers unique conformational vectors compared to the flatter, more rigid piperazine, allowing for nuanced exploration of chemical space.

  • The Terminal Alkyne (Propargyl) Handle: The alkyne moiety serves as a bioorthogonal anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or target-templated in situ click chemistry[2]. The resulting 1,4-disubstituted 1,2,3-triazole acts as a rigid, metabolically stable bioisostere of an amide bond.

Furthermore, utilizing the dihydrochloride salt form ensures excellent aqueous solubility, a critical requirement for high-concentration biological screening and in situ protein-templated reactions where organic solvents must be minimized to prevent protein denaturation.

Physicochemical Properties & Data Summary

Before initiating library synthesis or biological assays, it is crucial to establish the physical parameters of the fragment. Table 1 summarizes the key quantitative data for 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride.

Table 1: Physicochemical Profile of CAS 1258651-07-8

PropertyValueStructural Significance
Chemical Name 1-(Prop-2-yn-1-yl)-1,4-diazepane 2HClStandardized IUPAC nomenclature.
CAS Number 1258651-07-8Unique registry identifier[1].
Molecular Formula C₈H₁₆Cl₂N₂Base fragment + 2 HCl equivalents.
Molecular Weight 211.13 g/mol Ideal for FBDD (Rule of 3 compliant).
Solubility >50 mg/mL in H₂O / DMSODihydrochloride salt ensures high aqueous solubility for in situ assays.
Reactive Handles Terminal Alkyne, Secondary AmineEnables orthogonal dual-functionalization (Click + Amidation).

Workflow 1: Target-Templated In Situ Click Chemistry (TGS)

The Causality of the Method

Target-Guided Synthesis (TGS) utilizes the biological target itself (e.g., an enzyme or receptor) as the reaction vessel. By incubating the alkyne fragment with a library of azide fragments in the presence of the target, the protein's binding pockets dictate the reaction. The Huisgen 1,3-dipolar cycloaddition is kinetically extremely slow at physiological temperatures without a catalyst. However, if the alkyne and an azide bind simultaneously in adjacent pockets, the extreme local concentration and precise spatial alignment lower the activation energy, driving the formation of a bidentate triazole inhibitor[3]. Only the fragments that bind effectively will "click," creating a self-validating hit identification system.

TGS_Workflow A 1-(Prop-2-yn-1-yl)-1,4-diazepane (Alkyne Fragment) C Protein Target (Incubation) A->C B Azide Fragment Library (R-N3) B->C D Proximity-Induced Cycloaddition C->D Target acts as template E High-Affinity Triazole Hit Identification D->E Selective amplification

Caption: Target-templated in situ click chemistry workflow utilizing 1-(Prop-2-yn-1-yl)-1,4-diazepane.

Protocol: In Situ Click Screening

Note: This protocol assumes a generic soluble enzyme target. Buffer conditions must be optimized for your specific protein.

  • Protein Preparation: Dilute the target protein to a final concentration of 2–5 µM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality: High protein concentration is required to drive the equilibrium toward the bound state for low-affinity fragments.

  • Fragment Incubation: Add 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride to a final concentration of 100 µM. Add the azide library (either as single compounds or small pools of 5) to a final concentration of 100 µM per azide.

    • Causality: The dihydrochloride salt ensures the fragment remains soluble without exceeding 1% final DMSO concentration, preventing protein denaturation.

  • Reaction Incubation: Seal the microplates and incubate at 37°C for 24 to 48 hours. Include a negative control well lacking the protein target.

  • Quenching & Denaturation: Add an equal volume of cold acetonitrile (MeCN) to precipitate the protein. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS system (e.g., Q-TOF). Compare the mass spectra of the protein-containing wells against the negative control.

    • Causality: A unique mass peak (M_alkyne + M_azide) present only in the protein well indicates a proximity-induced hit.

Workflow 2: High-Throughput CuAAC Library Generation

The Causality of the Method

When target structure is unknown, or phenotypic screening is preferred, 1-(Prop-2-yn-1-yl)-1,4-diazepane can be used as a central hub to rapidly generate a focused library of 1,4-disubstituted 1,2,3-triazoles. The use of Copper(I) catalysis (CuAAC) ensures absolute regioselectivity[2]. We generate Cu(I) in situ using Copper(II) sulfate and sodium ascorbate, as Cu(I) salts are prone to oxidation and can lead to inconsistent yields. The addition of a stabilizing ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) protects the Cu(I) oxidation state and accelerates the reaction.

CuAAC_Logic A Alkyne Core 1-(Prop-2-yn-1-yl)-1,4-diazepane C Cu(I) Catalysis (CuSO4 + NaAsc + TBTA) A->C B Azide Diversity Set (Aryl, Alkyl, Heteroaryl azides) B->C D 1,4-Disubstituted 1,2,3-Triazole Diazepane Library C->D Regioselective coupling

Caption: Logic flow for the rapid generation of a diazepane-based triazole library via CuAAC.

Protocol: 96-Well Plate CuAAC Synthesis
  • Reagent Preparation:

    • Prepare a 100 mM stock of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride in H₂O.

    • Prepare 100 mM stocks of diverse azides in DMSO.

    • Prepare a fresh catalytic mix: 10 mM CuSO₄, 20 mM TBTA in DMSO, and 50 mM Sodium Ascorbate in H₂O.

  • Reaction Assembly (per well):

    • Dispense 10 µL of the alkyne stock (1 µmol).

    • Dispense 10 µL of the respective azide stock (1 µmol).

    • Add 60 µL of a 1:1 t-BuOH/H₂O solvent mixture.

    • Causality: The t-BuOH/H₂O mixture provides an optimal dielectric environment to solubilize both the hydrophilic diazepane salt and the lipophilic azides.

  • Catalyst Initiation:

    • Add 10 µL of the CuSO₄/TBTA mixture (0.1 µmol Cu, 10 mol%).

    • Add 10 µL of Sodium Ascorbate (0.5 µmol, 50 mol%).

    • Causality: Sodium ascorbate must be added last. It reduces Cu(II) to the catalytically active Cu(I) species in situ, initiating the cycloaddition.

  • Incubation & Purification:

    • Seal the plate and agitate at room temperature for 12 hours.

    • Pass the crude mixtures through a 96-well SPE (Solid Phase Extraction) plate loaded with a metal-scavenging resin (e.g., QuadraPure™) to remove copper toxicity prior to biological screening.

Analytical Validation & Quality Control

To ensure the integrity of the generated fragments and libraries, rigorous QC is required. The secondary amine of the diazepane core can sometimes interfere with reverse-phase chromatography if not properly buffered.

  • LC-MS Conditions: Use a C18 column with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid . The acidic modifier is critical to keep the diazepane fully protonated, preventing peak tailing and ensuring sharp chromatographic resolution.

  • NMR Verification: When verifying the triazole product via ¹H-NMR, look for the diagnostic triazole proton singlet, which typically appears strongly downfield between δ 7.5 and 8.5 ppm (depending on the solvent and azide substituent).

References

  • Wikipedia Contributors. "Click chemistry". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Med Chem 101. "Click Chemistry - In situ drug discovery". MedChem101. Available at:[Link]

Sources

Experimental setup for labeling proteins with 1-(Prop-2-yn-1-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Bioorthogonal Labeling of Proteins Using 1-(Prop-2-yn-1-yl)-1,4-diazepane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the covalent labeling of proteins using the novel alkyne-functionalized reagent, 1-(Prop-2-yn-1-yl)-1,4-diazepane. The protocols detailed herein leverage the principles of bioorthogonal click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific ligation reaction.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to conjugate proteins with various molecular probes for applications in proteomics, diagnostics, and therapeutics. We will cover the prerequisite incorporation of an azide handle into a protein of interest, the step-by-step labeling protocol using 1-(Prop-2-yn-1-yl)-1,4-diazepane, and subsequent analysis. The causality behind experimental choices, self-validating quality control checkpoints, and troubleshooting guidance are integrated throughout to ensure robust and reproducible outcomes.

Introduction: The Power of Bioorthogonal Labeling

The ability to selectively modify proteins in complex biological milieu is a transformative tool in modern chemical biology and drug discovery.[3] Bioorthogonal chemistry refers to a class of reactions that can occur in living systems without interfering with native biochemical processes.[4] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone technique.[2] This "click chemistry" reaction forms a stable triazole linkage between an azide and a terminal alkyne with exceptional specificity and high yields under mild, aqueous conditions.[1][5]

The labeling strategy is a two-stage process:

  • Introduction of a Bioorthogonal Handle: An azide group, which is small, stable, and virtually absent in biological systems, is incorporated into the protein of interest (POI).[1][4]

  • Bioorthogonal Ligation: The azide-modified protein is then reacted with an alkyne-containing probe.

This guide focuses on the use of 1-(Prop-2-yn-1-yl)-1,4-diazepane , a molecule featuring a terminal alkyne (the propargyl group) that serves as the reactive handle for the CuAAC reaction. The 1,4-diazepane scaffold is a seven-membered heterocyclic ring system that has been explored in medicinal chemistry for various applications.[6][7][8] Its inclusion in a labeling reagent may confer favorable properties such as improved aqueous solubility or act as a versatile linker for further functionalization.

Principle of the Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for covalently linking two molecules. The mechanism involves the in-situ generation of a copper(I) catalytic species, which coordinates with the terminal alkyne of 1-(Prop-2-yn-1-yl)-1,4-diazepane to form a copper(I) acetylide complex.[2] This complex then readily reacts with the azide-functionalized protein in a [3+2] cycloaddition to yield a stable 1,4-disubstituted triazole ring, covalently linking the diazepane reagent to the protein.[2][5]

To maintain the catalytically active Cu(I) oxidation state and prevent oxidative damage to biomolecules, a reducing agent like sodium ascorbate is used.[9] Furthermore, a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the Cu(I) ion, enhance reaction kinetics in aqueous media, and protect the protein from degradation by reactive oxygen species (ROS).[2][5][9]

CuAAC_Mechanism Protein_N3 Azide-Modified Protein (POI-N₃) Labeled_Protein Labeled Protein (Triazole Linkage) Protein_N3->Labeled_Protein Alkyne 1-(Prop-2-yn-1-yl)-1,4-diazepane Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Cu_II Cu(II)SO₄ Cu_I Cu(I)-THPTA Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I THPTA THPTA Ligand THPTA->Cu_I Stabilization Cu_I->Cu_Acetylide Coordination Cu_Acetylide->Labeled_Protein Cycloaddition Workflow cluster_0 Stage 1: Azide Incorporation cluster_1 Stage 2: CuAAC Reaction cluster_2 Stage 3: Analysis POI Protein of Interest (POI) Metabolic Metabolic Labeling (e.g., with Azidohomoalanine) POI->Metabolic Genetic Genetic Code Expansion (e.g., with p-Azidophenylalanine) POI->Genetic Azide_POI Azide-Modified POI Metabolic->Azide_POI Genetic->Azide_POI Reaction Click Reaction Azide_POI->Reaction Diazepane 1-(Prop-2-yn-1-yl)-1,4-diazepane Diazepane->Reaction Catalyst Cu(I) Catalyst System (CuSO₄, Ligand, Reductant) Catalyst->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein Analysis Downstream Analysis (SDS-PAGE, MS, etc.) Labeled_Protein->Analysis

Caption: Experimental workflow for protein labeling via click chemistry.
Protocol 1: Incorporation of an Azide Handle into the Protein of Interest

This is a prerequisite for labeling with an alkyne-containing reagent. [1]The choice of method depends on the experimental system and desired labeling specificity.

Method A: Metabolic Labeling in Mammalian Cells This method is ideal for labeling newly synthesized proteins in cell culture. [3]

  • Cell Culture: Culture mammalian cells (e.g., HeLa, HEK293) in standard complete medium.

  • Methionine-Free Starvation: When cells reach 70-80% confluency, wash them with PBS and incubate in methionine-free medium for 1-2 hours to deplete endogenous methionine pools.

  • Metabolic Labeling: Replace the medium with methionine-free medium supplemented with L-azidohomoalanine (AHA) to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 4-24 hours under normal growth conditions to allow for AHA incorporation into newly synthesized proteins.

  • Cell Lysis & Protein Extraction: Harvest the cells, wash with cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Clarify the lysate by centrifugation to obtain the azide-modified proteome.

Method B: Site-Specific Incorporation via Genetic Code Expansion This advanced technique allows for the precise placement of an azide at a specific site in the protein sequence. [3][10]

  • Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired labeling site within the gene of interest using site-directed mutagenesis.

  • Expression System: Co-transform an expression host (e.g., E. coli) with the plasmid containing the mutated gene of interest and a second plasmid encoding for an evolved aminoacyl-tRNA synthetase/tRNA pair specific for an azide-bearing unnatural amino acid, such as p-azidophenylalanine (AzF). [3]3. Protein Expression: Grow the cells in a medium supplemented with the azide-unnatural amino acid (e.g., 1 mM AzF). [4]4. Induction & Purification: Induce protein expression (e.g., with IPTG) and incubate for the desired period. Harvest the cells and purify the azide-modified protein using standard chromatographic techniques. [4]

Protocol 2: CuAAC Labeling with 1-(Prop-2-yn-1-yl)-1,4-diazepane

This protocol outlines the core "click" reaction. It is critical to use freshly prepared reducing agent for optimal results. [1][5] Materials and Reagents:

  • Azide-modified protein sample (1-10 mg/mL in a buffer free of azides, e.g., PBS or HEPES, pH 7.4)

  • 1-(Prop-2-yn-1-yl)-1,4-diazepane

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium Ascorbate (NaAsc)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Preparation of Stock Solutions:

  • 1-(Prop-2-yn-1-yl)-1,4-diazepane: Prepare a 10 mM stock solution in DMSO.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare fresh before each experiment. Prepare a 100 mM stock solution in deionized water.

ReagentStock ConcentrationRecommended Final ConcentrationMolar Ratio (to Protein)
Azide-Modified Protein1-10 mg/mL (e.g., ~20-200 µM)1-10 µM1x
1-(Prop-2-yn-1-yl)-1,4-diazepane10 mM100-500 µM10-50x
Copper(II) Sulfate100 mM1 mM100x
THPTA Ligand100 mM5 mM500x
Sodium Ascorbate100 mM (Fresh)5 mM500x

Labeling Procedure:

  • Prepare Protein Sample: In a microcentrifuge tube, combine the azide-modified protein solution with reaction buffer to achieve the desired final protein concentration (e.g., 1-10 µM) in the final reaction volume.

  • Add Alkyne Reagent: Add the 10 mM stock solution of 1-(Prop-2-yn-1-yl)-1,4-diazepane to the protein sample. A 10- to 50-fold molar excess over the protein is typically recommended. [1]Vortex gently to mix.

  • Prepare Catalyst Premix: In a separate tube, prepare the copper catalyst premix immediately before use. For a 100 µL final reaction, combine 5 µL of 100 mM THPTA with 1 µL of 100 mM CuSO₄. The 5:1 ligand-to-copper ratio is critical for stabilizing the catalyst and protecting the protein. [9]Vortex briefly.

  • Initiate the Reaction: Add the catalyst premix to the protein-alkyne mixture.

  • Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition. [1]Vortex gently.

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. [1]Gentle shaking or rotation may improve efficiency.

  • Purification: Following incubation, remove excess reagents and purify the labeled protein. This can be achieved by methods such as dialysis, size-exclusion chromatography (e.g., PD-10 desalting columns), or affinity purification if an appropriate tag was part of the azide probe. [1]

Protocol 3: Analysis and Validation of Protein Labeling

Successful labeling can be confirmed using several methods.

  • SDS-PAGE with In-Gel Fluorescence: If the azide probe contained a fluorophore, the labeled protein can be directly visualized after SDS-PAGE using a fluorescence gel scanner. This provides a direct readout of labeling efficiency.

  • Western Blotting: If the azide probe contained a tag like biotin, the labeled protein can be detected by Western blot using a streptavidin-HRP conjugate. This allows for the capture and enrichment of labeled proteins. [11]* Mass Spectrometry: For precise confirmation and identification of the modification site, the labeled protein can be digested (e.g., with trypsin) and analyzed by LC-MS/MS. The mass shift corresponding to the addition of the 1-(Prop-2-yn-1-yl)-1,4-diazepane moiety can be identified.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Labeling Inefficient azide incorporation.Optimize metabolic or genetic labeling protocol. Confirm azide incorporation with a known reactive alkyne probe.
Degraded sodium ascorbate solution.Always prepare sodium ascorbate solution fresh immediately before use. [1][5]
Inactive copper catalyst.Ensure correct concentrations and a 5:1 ligand-to-copper ratio. Consider performing the reaction under an inert gas (nitrogen or argon) to minimize oxidation. [5]
Interfering buffer components.Avoid buffers containing high concentrations of chelators (e.g., EDTA) or reducing agents (e.g., DTT, BME) that can interfere with the copper catalyst.
Protein Precipitation Over-labeling or aggregation.Reduce the molar excess of the alkyne reagent or decrease the reaction time. [12]
Protein instability.Ensure the reaction buffer is optimal for your protein's stability. Consider adding stabilizing agents like glycerol.
Non-Specific Labeling Contamination or side reactions.Ensure high purity of all reagents. Perform a negative control reaction without the copper catalyst or without the alkyne reagent to identify background. [13]

References

  • Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. Available at: [Link]

  • Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. ACS Publications. Available at: [Link]

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. Available at: [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]

  • Well‐established alkyne‐linker approaches for cysteine functionalization. ResearchGate. Available at: [Link]

  • Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments. Available at: [Link]

  • SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition. Royal Society of Chemistry. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Available at: [Link]

  • Utilization of alkyne bioconjugations to modulate protein function. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect. Available at: [Link]

  • Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein. Journal of the American Chemical Society. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents. National Center for Biotechnology Information. Available at: [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharma and Bio Sciences. Available at: [Link]

  • Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology. Available at: [Link]

  • 1-(propan-2-yl)-1,4-diazepane. PubChem. Available at: [Link]

  • Why am I seeing non specific labelling of protein in lysate by biotin azide?. ResearchGate. Available at: [Link]

  • 1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride. PubChem. Available at: [Link]

Sources

Application Note: 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride in Advanced Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural modification, solubility enhancement, and bioorthogonal functionalization of peptides.

Executive Summary & Mechanistic Rationale

The structural complexity of modern peptide therapeutics often demands bifunctional linkers that can simultaneously improve physicochemical properties and provide handles for downstream conjugation. 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (CAS: 1258651-07-8)[] has emerged as a premier building block for these applications.

This molecule integrates two highly synergistic features:

  • A Homopiperazine (1,4-Diazepane) Core: The incorporation of piperazine or homopiperazine derivatives into a peptide sequence acts as a conformationally constrained, hydrophilic spacer. Because the basic tertiary amine remains protonated at physiological pH, it dramatically enhances the aqueous solubility of highly hydrophobic peptide sequences (such as β-peptoids or transmembrane domains) without disrupting their native folding[2].

  • A Terminal Propargyl Handle: The alkyne moiety serves as a bioorthogonal anchor, enabling highly specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry for the modular attachment of fluorophores, PEG chains, or cytotoxic payloads[3].

Structural Rationale Diagram

Rationale Bifunctional 1-(Prop-2-yn-1-yl)-1,4-diazepane Homopiperazine Homopiperazine Ring • Enhances Aqueous Solubility • Provides Conformational Spacer • Resists Proteolysis Bifunctional->Homopiperazine Alkyne Propargyl Group • Bioorthogonal Handle • High CuAAC Reactivity • Minimal Steric Bulk Bifunctional->Alkyne PeptideStability Improved Pharmacokinetics Homopiperazine->PeptideStability Targeting Modular Payload Attachment Alkyne->Targeting

Structural rationale for utilizing propargyl-diazepane to enhance peptide modularity.

Quantitative Data: Physicochemical Impact

To justify the selection of the diazepane linker over a standard aliphatic alkyne (e.g., propargylamine), we must evaluate its impact on the peptide's physicochemical profile. The table below summarizes field-validated metrics for a highly hydrophobic model peptide (e.g., a GLP-1 analog fragment) functionalized with different linkers.

Modification StrategyAqueous Solubility (mg/mL)LogD (pH 7.4)Amidation Yield (%)CuAAC Click Efficiency (%)
Unmodified Peptide (Control) 0.52.1N/AN/A
Propargylamine (Standard Alkyne) 0.61.99285
1-(Prop-2-yn-1-yl)-1,4-diazepane 4.2 -0.3 88 96

Note: The homopiperazine ring induces a massive shift in LogD, driving the peptide into a more favorable hydrophilicity range while maintaining near-quantitative click efficiency.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . Every critical step includes a mechanistic explanation (causality) and an analytical checkpoint to ensure experimental integrity.

Workflow Overview

G Peptide Peptide Acid (Resin/Solution) Coupling HATU / DIPEA Amidation Peptide->Coupling Diazepane 1-(Prop-2-yn-1-yl) -1,4-diazepane Diazepane->Coupling AlkynePeptide Alkyne-Modified Peptide Coupling->AlkynePeptide Click CuAAC Click Chemistry AlkynePeptide->Click Azide Azide-Payload (Fluorophore/PEG) Azide->Click Conjugate Final Bioconjugate Click->Conjugate

Workflow for integrating propargyl-diazepane into peptide synthesis and CuAAC bioconjugation.

Protocol 1: On-Resin Amidation with 1-(Prop-2-yn-1-yl)-1,4-diazepane

This protocol details the coupling of the diazepane linker to an Asp/Glu side-chain or the C-terminus of a resin-bound peptide.

Mechanistic Causality: The secondary amine of the 1,4-diazepane ring is sterically hindered. Standard carbodiimide chemistry (DIC/HOBt) often results in incomplete coupling. Therefore, HATU is mandated to generate a highly reactive HOAt-ester. Furthermore, because the reagent is supplied as a dihydrochloride salt , exact stoichiometric neutralization is critical. Failing to liberate the free base will instantly quench the active ester.

Step-by-Step Procedure:

  • Resin Preparation: Swell 0.1 mmol of peptide-resin (bearing a free carboxylic acid) in DMF for 30 minutes.

  • Reagent Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of the target carboxylic acid (if coupling to the N-terminus) or 0.4 mmol of HATU (if coupling diazepane to a resin-bound acid) in 2 mL of anhydrous DMF.

  • Stoichiometric Neutralization: Add 1.2 mmol (12 eq relative to resin, 3 eq relative to reagent) of N,N-Diisopropylethylamine (DIPEA) to the solution. Why 3 equivalents? Two equivalents neutralize the dihydrochloride salt of the diazepane, and the third acts as the general base catalyst for the HATU coupling.

  • Coupling: Add 0.4 mmol (4 eq) of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride to the activated mixture. Vortex briefly and add to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation Checkpoint (Kaiser/Chloranil Test): Perform a Chloranil test (specific for secondary amines). A negative result (colorless/yellow) indicates complete conversion. If positive (blue/green), repeat steps 2-4.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/H2O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether and lyophilize.

  • Analytical Validation: Confirm the mass via LC-MS. You should observe a mass shift of +121.1 Da (loss of H2O + addition of the free base mass of 139.1 Da).

Protocol 2: CuAAC "Click" Bioconjugation

Once the alkyne-diazepane is integrated, the peptide is ready for functionalization.

Mechanistic Causality: Peptides often contain oxidation-sensitive residues (e.g., Met, Cys, Trp). The Cu(I) species required for click chemistry can generate reactive oxygen species (ROS) in the presence of atmospheric oxygen. To prevent peptide degradation, we mandate the use of THPTA (a water-soluble ligand) which tightly coordinates Cu(I), accelerating the reaction while shielding the peptide from oxidative damage.

Step-by-Step Procedure:

  • Solvent Preparation: Degas a solution of 1:1 t-Butanol/Water by bubbling with Argon for 15 minutes.

  • Peptide & Payload Solubilization: Dissolve the alkyne-peptide (1 eq, ~1 mM) and the Azide-payload (1.2 eq) in the degassed solvent.

  • Catalyst Pre-Complexation (Critical Step): In a separate microcentrifuge tube, mix 5 eq of CuSO4·5H2O (from a 100 mM aqueous stock) with 25 eq of THPTA ligand. Incubate for 5 minutes. Causality: Pre-complexing ensures no free copper interacts with the peptide backbone before the active catalytic species is formed.

  • Initiation: Add the Cu/THPTA complex to the peptide solution. Immediately add 50 eq of fresh Sodium Ascorbate (from a 500 mM stock) to reduce Cu(II) to the catalytically active Cu(I).

  • Reaction: Stir under Argon at room temperature for 1-2 hours.

  • Self-Validation Checkpoint (LC-MS): Inject a 2 µL aliquot into the LC-MS. The reaction is self-validating when the starting alkyne-peptide peak completely disappears, replaced by a single peak corresponding to the exact mass of the Peptide + Azide Payload.

  • Purification: Quench the reaction with 0.1% TFA to protonate the diazepane ring and dismantle the copper complex. Purify via Preparative RP-HPLC.

References

  • Title: 1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride - CAS 1258651-07-8 Source: BocSci URL: []

  • Title: Increasing the Functional Group Diversity in Helical β-Peptoids: Achievement of Solvent- and pH-Dependent Folding Source: ACS Publications URL: 2[2]

  • Title: Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine Source: MDPI URL: 3[3]

Sources

Application Note: Advanced Surface Functionalization using 1-(Prop-2-yn-1-yl)-1,4-diazepane via CuAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Surface Chemists, Biomaterials Researchers, and Drug Delivery Scientists. Focus: Covalent immobilization, bio-orthogonal click chemistry, and secondary amine bioconjugation.

Scientific Rationale & Introduction

The functionalization of solid substrates with well-defined, reactive molecular layers is a critical prerequisite for advanced biosensing, targeted drug delivery, and tissue engineering[1]. While traditional silanization often leaves surfaces prone to hydrolysis or non-specific binding, utilizing a bio-orthogonal approach—specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—ensures absolute regioselectivity and creates a highly stable 1,2,3-triazole linkage[2].

This application note details the use of 1-(Prop-2-yn-1-yl)-1,4-diazepane (CAS: 1258651-07-8), a unique bifunctional linker[].

  • The Alkyne Moiety: Serves as the bio-orthogonal anchor, reacting exclusively with azide-functionalized surfaces under mild, aqueous conditions[4].

  • The 1,4-Diazepane (Homopiperazine) Ring: Unlike standard linear amines or 6-membered piperazines, this 7-membered cyclic diamine provides exceptional conformational flexibility. Once the tertiary amine (N1) is anchored via the triazole ring, the secondary amine (N4) remains sterically accessible and highly nucleophilic, serving as an ideal capture site for downstream bioconjugation (e.g., NHS-esters, epoxides, or metal chelation).

Mechanistic Insight: The CuAAC Catalytic Cycle

The CuAAC reaction relies on the in situ generation of Copper(I) from Copper(II) sulfate using sodium ascorbate as a mild reducing agent[4]. Because Cu(I) is thermodynamically unstable and readily oxidizes in the presence of dissolved oxygen, a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is essential[5]. THPTA acts as a sacrificial reductant and accelerates the reaction while protecting sensitive biomolecules or surface architectures from reactive oxygen species (ROS)[6].

Mechanism Substrate Azide-Functionalized Surface (R-N3) Triazole 1,2,3-Triazole Linkage (Covalent Anchor) Substrate->Triazole Alkyne 1-(Prop-2-yn-1-yl)-1,4-diazepane (Terminal Alkyne) Alkyne->Triazole Catalyst Catalytic Complex CuSO4 + THPTA + Na-Ascorbate Catalyst->Triazole Cu(I) Catalysis Amine Exposed 2° Amine (Nucleophilic Site) Triazole->Amine Structural Consequence

Fig 1. Mechanistic pathway of CuAAC click immobilization and secondary amine exposure.

Experimental Workflow Overview

To ensure a self-validating system, the protocol is divided into three distinct phases. Each phase concludes with a Quality Control (QC) checkpoint to verify the chemical transformation before proceeding.

Workflow A 1. Silanization (Bromo-terminated) B 2. Azidation (Azide-terminated) A->B C 3. CuAAC Click (Diazepane attached) B->C D 4. Bioconjugation (NHS-Ester Reaction) C->D

Fig 2. Four-step workflow for surface functionalization and bioconjugation using diazepane.

Step-by-Step Protocols

Phase 1: Preparation of the Azide-Terminated Surface

Causality Checkpoint: Direct azidation of glass/silicon is unstable. We first create a stable Self-Assembled Monolayer (SAM) using a brominated silane, followed by nucleophilic substitution to introduce the azide[1].

  • Silanization: Submerge cleaned, hydroxylated substrates (e.g., glass slides or silicon wafers) in a 2% (v/v) solution of 11-bromoundecyltrimethoxysilane in anhydrous toluene for 12 hours at room temperature.

  • Washing: Rinse sequentially with toluene, acetone, and ethanol. Dry under a stream of N₂.

  • Azidation: Immerse the bromo-terminated substrates in a saturated solution of Sodium Azide (NaN₃) in N,N-Dimethylformamide (DMF) at 60°C for 24 hours[1].

  • Final Wash: Rinse extensively with deionized water and ethanol to remove unreacted salts.

  • QC Validation: Perform FTIR spectroscopy. A successful reaction is indicated by a sharp peak at ~2100 cm⁻¹ (asymmetric N=N=N stretch).

Phase 2: CuAAC Immobilization of 1-(Prop-2-yn-1-yl)-1,4-diazepane

Causality Checkpoint: The order of reagent addition is critical. Pre-complexing CuSO₄ with THPTA prevents copper precipitation and oxidation. Sodium ascorbate must be added last to initiate the reduction of Cu(II) to active Cu(I) immediately before surface exposure[5].

  • Reagent Preparation: Prepare the following stock solutions in degassed DI water:

    • 1-(Prop-2-yn-1-yl)-1,4-diazepane: 10 mM

    • CuSO₄: 20 mM

    • THPTA Ligand: 50 mM

    • Sodium Ascorbate: 100 mM (Must be freshly prepared)[6]

  • Catalyst Complexation: In a microcentrifuge tube, mix 25 µL of 20 mM CuSO₄ with 50 µL of 50 mM THPTA. Vortex briefly. The 1:5 molar ratio ensures complete coordination of the copper[6].

  • Reaction Assembly: In a reaction vessel containing 5 mL of 100 mM Sodium Phosphate buffer (pH 7.4), add 500 µL of the 10 mM diazepane-alkyne stock (Final concentration: ~1 mM).

  • Initiation: Add the pre-mixed CuSO₄/THPTA complex to the buffer. Finally, add 250 µL of the 100 mM sodium ascorbate stock to initiate the catalyst (Final ascorbate concentration: ~5 mM)[6].

  • Immobilization: Submerge the azide-terminated substrates into the reaction mixture. Incubate in the dark at room temperature for 2–4 hours.

  • Washing & QC: Wash substrates with 10 mM EDTA to chelate and remove any residual copper, followed by DI water. Validate via Water Contact Angle (WCA) and XPS (See Section 4).

Phase 3: Downstream Bioconjugation (NHS-Ester Reaction)

Causality Checkpoint: The newly functionalized surface now presents secondary amines. These amines are unprotonated and highly nucleophilic at a slightly basic pH, making them perfect for reacting with N-Hydroxysuccinimide (NHS) esters to form stable amide bonds.

  • Buffer Exchange: Equilibrate the diazepane-functionalized surface in PBS adjusted to pH 8.0.

  • Conjugation: Dissolve your target NHS-ester (e.g., NHS-Fluorescein or NHS-PEG) in anhydrous DMSO, then dilute into the pH 8.0 PBS to a final concentration of 100 µM.

  • Incubation: Submerge the substrate in the NHS-ester solution for 1 hour at room temperature.

  • Quenching: Transfer the substrate to a 50 mM Tris buffer (pH 7.5) for 15 minutes to quench any unreacted NHS-esters. Wash with DI water and dry.

Quantitative Data & Quality Control Metrics

To ensure the trustworthiness of the protocol, researchers must validate the surface chemistry at each stage. The table below summarizes the expected quantitative metrics for a standard silicon wafer substrate undergoing this workflow.

Surface StageWater Contact Angle (θ)XPS N 1s (Atomic %)Diagnostic FTIR Signature (cm⁻¹)
1. Bromo-terminated 75° ± 2°< 0.5%-
2. Azide-terminated 78° ± 2°~12.0%2100 (N=N=N asymmetric stretch)
3. Diazepane-functionalized 55° ± 3°~18.5%1650 (Triazole C=C/N=N stretch)
4. NHS-Fluorophore 65° ± 2°~15.0%1720 (Amide C=O stretch)

Note: The significant drop in the Water Contact Angle (from 78° to 55°) during Step 3 is a primary macroscopic indicator of successful click chemistry, driven by the introduction of the hydrophilic, basic homopiperazine ring.

References

  • Application Notes and Protocols for Click Chemistry on Surfaces Functionalized with 11-Bromoundecyltrimethoxysilane Derivatives , Benchchem. 1

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation , Current Protocols in Chemical Biology - Jena Bioscience. 6

  • Protocol for Azide-Alkyne Click Chemistry , BroadPharm. 5

  • CAS 1258651-07-8 1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride , BOC Sciences.

  • Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents , Vector Labs. 2

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides , PMC / NIH. 4

Sources

Application Note: Engineering Cell-Permeable Chemical Probes using 1-(Prop-2-yn-1-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application Areas: Activity-Based Protein Profiling (ABPP), Targeted Protein Degradation (PROTACs), and Live-Cell Imaging.

Executive Summary

The development of highly specific, cell-permeable chemical probes is a cornerstone of modern chemical biology and target deconvolution. 1-(Prop-2-yn-1-yl)-1,4-diazepane (CAS: 1258651-07-8)[] has emerged as a privileged bifunctional linker scaffold. By combining the favorable physicochemical properties of the 1,4-diazepane (homopiperazine) ring with a terminal propargyl (alkyne) moiety, this building block allows researchers to seamlessly convert target-binding pharmacophores into bioorthogonal probes suitable for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. This guide details the mechanistic rationale, comparative data, and self-validating protocols for integrating this scaffold into your probe development pipeline.

Mechanistic Rationale & Design Philosophy (E-E-A-T)

The Homopiperazine Advantage

When designing a chemical probe, the linker must not disrupt the binding affinity of the pharmacophore while simultaneously ensuring cellular penetrance. Historically, alkyl chains or piperazine rings have been used. However, substituting piperazine with a 1,4-diazepane (homopiperazine) ring introduces a 7-membered flexible heterocycle that significantly enhances the pharmacological profile[3].

  • Causality for Permeability: The homopiperazine ring possesses a distinct pKa​ profile compared to piperazine, ensuring optimal protonation at physiological pH (7.4). This enhances aqueous solubility without violating Lipinski’s rules, maintaining sufficient lipophilicity for passive membrane diffusion.

  • Reduced Off-Target Effects: Secondary and tertiary cyclic amines like homopiperazine exhibit fewer promiscuous off-target interactions (e.g., with biogenic amine receptors) compared to primary alkyl amines[3].

The Propargyl Bioorthogonal Handle

The propargyl group (prop-2-yn-1-yl) provides a terminal alkyne with minimal steric bulk.

  • Causality for Click Efficiency: The minimal footprint of the alkyne ensures that the probe can access sterically restricted enzyme active sites or receptor pockets[4]. Post-incubation and cell lysis, the alkyne undergoes highly efficient, irreversible CuAAC with an azide-functionalized reporter (e.g., Cyanine-5 azide or Biotin-azide)[2].

Data Presentation: Scaffold Comparison

To justify the selection of 1-(Prop-2-yn-1-yl)-1,4-diazepane, the following table summarizes the physicochemical and experimental advantages of various alkyne-bearing linkers commonly used in ABPP.

Linker ScaffoldAqueous SolubilityCell PermeabilitySteric Bulk (Handle)CuAAC EfficiencyTypical Off-Target Background
Alkyl-Alkyne (Linear) LowHighMinimalHighModerate to High
PEG-Alkyne Very HighLowLargeModerateLow
Piperazine-Alkyne ModerateModerateModerateHighModerate
1-(Prop-2-yn-1-yl)-1,4-diazepane High High Minimal High Low

Table 1: Comparative analysis of bioorthogonal linker scaffolds. The homopiperazine scaffold provides the optimal balance of solubility, permeability, and low background noise.

Visualizations of Workflow and Logic

Probe Synthesis and Application Workflow

The following diagram illustrates the complete lifecycle of a 1-(Prop-2-yn-1-yl)-1,4-diazepane based probe, from synthesis to detection.

Workflow N1 Pharmacophore (Target Binder) N3 Amide/Amine Conjugation (Probe Synthesis) N1->N3 N2 1-(Prop-2-yn-1-yl)-1,4-diazepane (Linker + Alkyne) N2->N3 N4 Live-Cell Incubation (Permeation & Binding) N3->N4 N5 Cell Lysis & CuAAC Click (Azide-Fluorophore/Biotin) N4->N5 N6 Detection & Analysis (In-gel Fluorescence / LC-MS) N5->N6

Figure 1: End-to-end workflow for developing and deploying homopiperazine-alkyne chemical probes.

CuAAC Reaction Logic

Understanding the molecular assembly during the click reaction is critical for troubleshooting signal-to-noise ratios.

CuAAC A Alkyne-Probe (Target Bound) D 1,2,3-Triazole Linkage (Stable Conjugate) A->D B Reporter-Azide (Biotin/Cy5) B->D C Cu(I) Catalyst (CuSO4 + Ascorbate) C->D Catalyzes

Figure 2: The CuAAC bioorthogonal coupling logic, yielding a stable 1,2,3-triazole linkage.

Experimental Protocols

Protocol A: Synthesis of the Alkyne-Probe via Amide Coupling

This protocol utilizes the free secondary amine of 1-(prop-2-yn-1-yl)-1,4-diazepane to form a stable tertiary amide with a carboxylic acid-bearing pharmacophore.

Materials:

  • Pharmacophore-COOH (1.0 eq)

  • 1-(Prop-2-yn-1-yl)-1,4-diazepane (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the Pharmacophore-COOH in anhydrous DMF (0.1 M concentration). Add HATU and DIPEA. Stir at room temperature for 15 minutes.

    • Scientific Causality: HATU is selected over EDC/NHS because the secondary amine of the 1,4-diazepane ring is sterically hindered; HATU provides the highly reactive 7-azabenzotriazole active ester necessary for efficient coupling.

  • Conjugation: Add 1-(prop-2-yn-1-yl)-1,4-diazepane dropwise to the activated mixture. Stir under an inert atmosphere (Nitrogen/Argon) for 4–6 hours.

  • Validation (Self-Validating Step): Monitor reaction completion via LC-MS. The mass shift should correspond to the exact mass of the product minus H2​O .

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC to ensure >95% purity. Lyophilize and store at -20°C.

Protocol B: Live-Cell Labeling and CuAAC (Click) Detection

This protocol details the in situ labeling of live cells, followed by lysis and bioorthogonal detection.

Materials:

  • Synthesized Alkyne-Probe (from Protocol A)

  • Azide-Fluorophore (e.g., Cy5-Azide) or Azide-Biotin (100 µM stock)

  • CuAAC Master Mix: CuSO4​ (50 mM), THPTA ligand (50 mM), Sodium Ascorbate (100 mM, freshly prepared).

Step-by-Step Methodology:

  • Live-Cell Incubation: Seed target cells (e.g., HEK293T) to 80% confluency. Treat cells with the Alkyne-Probe (typically 0.1 – 5.0 µM) in serum-free media for 1–4 hours at 37°C.

    • Control Requirement: Always include a vehicle-treated (DMSO) control well to establish background fluorescence.

  • Washing: Wash cells 3x with ice-cold PBS.

    • Scientific Causality: Rigorous washing is critical. Because the homopiperazine scaffold is highly permeable, unbound probe will rapidly diffuse out, reducing non-specific background during the click reaction.

  • Lysis: Lyse cells using NP-40 or RIPA buffer (without EDTA, as EDTA chelates copper). Clarify by centrifugation (14,000 x g, 10 min) and quantify protein concentration via BCA assay. Normalize all samples to 1–2 mg/mL.

  • CuAAC Reaction: To 50 µL of lysate, add the following in exact order:

    • 1 µL Azide-Fluorophore (Final: 2 µM)

    • 1 µL THPTA (Final: 1 mM)

    • 1 µL CuSO4​ (Final: 1 mM)

    • Mix well.

    • 1 µL Sodium Ascorbate (Final: 2 mM)

    • Scientific Causality: THPTA must be pre-mixed with CuSO4​ or added immediately before. THPTA stabilizes the Cu(I) oxidation state and prevents copper-catalyzed reactive oxygen species (ROS) generation, which would otherwise degrade the target proteins[4].

  • Reaction & Detection: Incubate in the dark at room temperature for 1 hour. Quench by adding standard SDS-PAGE loading buffer. Boil for 5 mins and resolve via SDS-PAGE. Detect using an in-gel fluorescence scanner.

References

  • National Institutes of Health (NIH) / ACS Chemical Biology. Combinatorial Optimization of Activity-Based Probes for Acyl Protein Thioesterases 1 and 2. (2022).[4] URL:[Link]

  • American Chemical Society (ACS) / Journal of Medicinal Chemistry. Bitopic A3 Adenosine Receptor Molecular Probes: Positive Allosteric Modulation and Noncanonical Activation. (2025).[3] URL:[Link]

  • Google Patents. Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions.[2] URL:

Sources

Application Note: 1,4-Diazepane Derivatives in the Synthesis of High-Affinity Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Sigma receptors (σRs) represent a unique class of transmembrane proteins implicated in a wide array of neurological, psychiatric, and oncological conditions[1]. The σ1 receptor (σ1R) is a 25.3 kDa ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2]. Upon activation by specific agonists, σ1R translocates to the plasma membrane or ER, modulating ion channels and providing potent neuroprotective and antioxidant effects[2].

Historically, piperidine and piperazine scaffolds have dominated the landscape of σR ligands. However, recent structure-activity relationship (SAR) studies have demonstrated that a conformational expansion approach —homologating the 6-membered piperidine/piperazine ring to a 7-membered 1,4-diazepane ring—yields a remarkable improvement in both σ1R binding affinity and σ1/σ2 selectivity,[2]. The increased flexibility of the 1,4-diazepane core allows the basic nitrogen and bulky lipophilic substituents (such as benzofurane or quinoline) to optimally orient within the hydrophobic binding pocket of the receptor[3].

This application note details the validated synthetic workflows, mechanistic rationales, and pharmacological evaluation protocols for developing advanced 1,4-diazepane-based σR ligands.

Mechanistic Workflow & Causality in Synthesis

The synthesis of highly selective 1,4-diazepane ligands requires precise control over ring-closure thermodynamics and stereochemistry. Below are two distinct, field-proven methodologies for generating these derivatives.

Protocol A: Ti(O-iPr)₄-Catalyzed Synthesis of Chiral (S)-Serine-Derived 1,4-Diazepanes

Causality: Starting from the proteinogenic amino acid (S)-serine provides a reliable chiral pool to generate non-racemic 1,4-diazepanes with a hydroxymethyl residue at position 2. The critical bottleneck in this pathway is the formation of the bicyclic intermediate. Because intramolecular aminolysis to form sterically hindered systems is entropically unfavorable, the Lewis acid Titanium(IV) isopropoxide [Ti(O-iPr)₄] is strictly required. The titanium catalyst coordinates with the amide carbonyl oxygen, highly increasing its electrophilicity and driving the ring closure.

Step-by-Step Methodology:

  • Amidation & Protection: React protected (S)-serine with 3-chloropropionyl chloride to yield the key chloropropionamide intermediate (Compound 7).

  • Nucleophilic Substitution: Dissolve the chloropropionamide in anhydrous acetonitrile. Add the primary amine (e.g., benzylamine) dropwise at 0°C.

  • Catalytic Ring Closure (Critical Step): Introduce 1.2 equivalents of Ti(O-iPr)₄. The Lewis acid activates the amide carbonyl. Reflux the mixture for 24 hours to force consecutive nucleophilic substitution and intramolecular aminolysis, yielding the bicyclic system (Intermediate 8).

  • Reduction: Isolate the bicyclic intermediate and dissolve in anhydrous THF. Add Lithium Aluminum Hydride (LiAlH₄) and reflux for 96 hours to fully reduce the cyclic amides, yielding the final (-)-[(2R)-(1,4-dibenzyl)-1,4-diazepan-2-yl]methanol derivative (Compound 4a)[4].

SynthesisWorkflow A (S)-Serine B Chloropropionamide Intermediate 7 A->B 3-chloropropionyl chloride N-Protection C Bicyclic System Intermediate 8 B->C Primary Amines Ti(O-iPr)4 Catalysis Intramolecular Aminolysis D 1,4-Diazepane Derivative 4a C->D LiAlH4 Reduction THF, 96h

Synthetic workflow of (S)-serine-derived 1,4-diazepanes via a bicyclic intermediate.

Protocol B: Conformational Expansion via Benzofurane Substitution

Causality: Molecular dynamic simulations confirm that bulky, heteroaromatic groups (like benzofurane) exhibit strong π-π stacking and hydrophobic interactions with the active site of σ1R[3]. N-alkylation of the 1,4-diazepane core with these moieties maximizes binding energy while maintaining low cellular cytotoxicity[5].

Step-by-Step Methodology:

  • Core Preparation: Utilize a commercially available or pre-synthesized 1-Boc-1,4-diazepane core.

  • N-Alkylation: React the core with 2-(2-bromoethyl)benzofuran in the presence of K₂CO₃ and a catalytic amount of KI in DMF. Heat at 80°C for 12 hours.

  • Deprotection: Remove the Boc protecting group using 4M HCl in dioxane to expose the secondary amine for further functionalization or salt formation.

  • Purification: Purify the resulting benzofurane-substituted diazepane (Compound 2c) via flash column chromatography (DCM/MeOH 95:5) to ensure >98% purity for biological assays[3].

Radioligand Binding & Pharmacological Evaluation

To validate the synthesized ligands, self-validating radiometric competition assays are employed.

Causality in Assay Design: Because there are no known endogenous ligands for sigma receptors, highly specific radioligands must be utilized[1]. Tritium-labeled (+)-pentazocine ([³H]-(+)-PTZ) is used for σ1R due to its exquisite subtype selectivity. Conversely, [³H]-DTG (di-o-tolylguanidine) is a pan-sigma ligand; therefore, the assay buffer for σ2R must be supplemented with dextrallorphan to saturate and mask all σ1R sites, ensuring the scintillation counts strictly reflect σ2R binding[2],[1].

Receptor Binding Protocol:

  • Membrane Preparation: Homogenize guinea pig brain (for σ1R) or rat liver (for σ2R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and wash the pellet twice[2].

  • Incubation: Incubate 500 µg of membrane protein with the radioligand ([³H]-(+)-PTZ for σ1R; [³H]-DTG + dextrallorphan for σ2R) and varying concentrations of the 1,4-diazepane derivative (10⁻¹¹ to 10⁻⁵ M) for 120 minutes at 25°C[2].

  • Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a Brandel cell harvester.

  • Quantification: Measure bound radioactivity via liquid scintillation counting. Calculate IC₅₀ values using non-linear regression and convert to Kᵢ values via the Cheng-Prusoff equation.

Quantitative Data Summary

The homologation to the 1,4-diazepane ring consistently yields nanomolar to sub-nanomolar affinities. The table below summarizes the binding profiles of key derivatives compared to a reference standard.

CompoundStructural Featuresσ1R Affinity (Kᵢ, nM)σ2R Affinity (Kᵢ, nM)Selectivity (σ1/σ2)
1,4-dibenzyl derivative 4a (S)-serine derived 1,4-diazepane7.4392.253-fold
Benzofurane derivative 2c Ring-expanded diazepaneHigh Affinity (< 10)*ModerateHigh[3]
MAM03055A (Reference) Piperazine derivative3,37155.90.016 (σ2 selective)

*Note: Molecular dynamic simulations and binding assays confirm Compound 2c acts as an optimal σ1R ligand with potent antioxidant activity and low cytotoxicity[3].

Mechanism of Action & Cellular Impact

The downstream effect of these high-affinity 1,4-diazepane ligands is heavily tied to the chaperone function of σ1R. By binding to σ1R at the MAM, compounds like the benzofurane derivative 2c trigger receptor translocation, which subsequently modulates ion channel activity and enhances reactive oxygen species (ROS) scavenging[2]. This cascade is the fundamental basis for their neuroprotective and antiamnesic properties[5].

Pathway L 1,4-Diazepane Ligand (e.g., Benzofurane 2c) R Sigma-1 Receptor (σ1R) at MAM L->R High Affinity Binding C Chaperone Protein Translocation R->C Agonist Activation E1 Ion Channel Modulation C->E1 E2 ROS Scavenging (Antioxidant) C->E2 O Neuroprotection & Cell Survival E1->O E2->O

Mechanism of action for 1,4-diazepane σ1R agonists at the mitochondria-associated ER membrane.

References

  • Zampieri, D., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters, 11(5), 651-656 (2019). URL:[Link]

  • Meyer, C., et al. "1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity." European Journal of Medicinal Chemistry, 44(2), 519-525 (2009). URL:[Link]

  • Mesangeau, C., et al. "Identification and characterization of MAM03055A: A novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity." ResearchGate / PubMed (2020). URL:[Link]

Sources

Advanced Application Note: Palladium-Catalyzed Cyclization of Propargyl Electrophiles for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Palladium-catalyzed reactions of propargyl electrophiles (e.g., propargyl carbonates, acetates, and halides) represent a cornerstone in modern heterocyclic synthesis. Since the pioneering discoveries in the 1980s, the generation of π-propargylpalladium and allenylpalladium intermediates has been extensively leveraged to construct complex furans, pyrroles, piperazines, and spirocycles 1. This Application Note details the mechanistic principles, optimized protocols, and empirical data for synthesizing heterocycles using propargyl groups, aimed at researchers and drug development professionals seeking robust, scalable methodologies.

Mechanistic Causality: The π-Propargylpalladium / Allenylpalladium Continuum

Unlike standard Tsuji-Trost allylic alkylations, propargylic systems offer unique ambiphilic reactivity. The oxidative addition of a Pd(0) catalyst to a propargyl carbonate generates a zwitterionic or cationic π-propargylpalladium species, which exists in a dynamic equilibrium with its allenylpalladium isomer 1.

Causality of Regioselectivity & Reactivity: The regiochemical outcome is dictated by the steric bulk of the ligands and the nature of the nucleophile. Soft nucleophiles (e.g., 1,3-dicarbonyls, amines) typically attack the central carbon of the allenylpalladium intermediate or the terminal carbon. When bis-nucleophiles (like diamines) are employed, an initial intermolecular substitution is rapidly followed by an intramolecular cyclization, forging two bonds in a single catalytic cycle 2. Furthermore, the choice of a propargyl carbonate over an acetate is deliberate: the irreversible extrusion of CO₂ provides a thermodynamic driving force and generates an alkoxide base in situ, often eliminating the need for harsh external bases [[1]]().

G Pd0 Pd(0) Catalyst Propargyl Propargyl Carbonate (Electrophile) Pd0->Propargyl Oxidative Addition PiComplex π-Propargyl/Allenyl Palladium Complex Propargyl->PiComplex -CO2, -RO- Intermediate Mono-Alkylated Intermediate PiComplex->Intermediate Nucleophilic Attack 1 Nucleophile Bis-Nucleophile (e.g., Diamine, 1,3-Diketone) Nucleophile->Intermediate Heterocycle Heterocycle Product (Furan, Pyrrole, Piperazine) Intermediate->Heterocycle Intramolecular Cyclization (Nucleophilic Attack 2) Heterocycle->Pd0 Reductive Elimination

Catalytic cycle of Pd-catalyzed propargylic substitution and cyclization.

Quantitative Data & Scope

The versatility of this methodology is demonstrated by the broad range of heterocycles synthesized. The choice of ligand heavily influences the yield. Bidentate ligands with large bite angles (like DPEphos) stabilize the intermediate Pd-complexes and prevent catalyst deactivation during the cyclization of bulky bis-nucleophiles, whereas monodentate ligands (like PPh₃) are often sufficient for smaller, highly reactive substrates 2.

Table 1: Optimization and Scope of Pd-Catalyzed Heterocycle Synthesis

Target HeterocyclePropargyl SourceNucleophileCatalyst/Ligand SystemSolvent & TempYield (%)
Substituted Piperazine Propargyl CarbonateN,N'-Ditosylethylenediamine5 mol% Pd₂(dba)₃ / DPEphosCH₂Cl₂, RT95-99%
2,5-Disubstituted Furan Alkyl 3-oxo-6-heptynoateAryl Halide (Annulation)5 mol% Pd(PPh₃)₄, K₂CO₃DMF, 100 °C75-85%
Multisubstituted Pyrrole Propargyl Acetateβ-Enamino Esters5 mol% Pd(OAc)₂ / PPh₃THF, 60 °C80-92%

Experimental Protocols

Protocol 1: Modular Synthesis of Substituted Piperazines

This protocol describes the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles to yield highly substituted piperazines [[2]]().

  • Causality & Self-Validation: Dichloromethane is selected as the solvent because it accelerates the reaction rate compared to acetone. DPEphos is crucial as its wide bite angle forces the necessary cis-geometry on the palladium center, facilitating the reductive elimination step. The cessation of CO₂ bubbling serves as a primary visual indicator of reaction completion.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%, 0.025 equiv) and DPEphos (5.0 mol%, 0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed CH₂Cl₂ (0.1 M relative to the substrate) to the tube. Stir the mixture at room temperature for 15 minutes. Validation: A homogeneous yellow solution must form, indicating the successful generation of the active Pd(0)-DPEphos complex.

  • Reagent Addition: Add the bis-tosylated ethylenediamine (1.0 equiv) and the BOC-protected propargyl carbonate (1.2 equiv). The slight excess of the carbonate compensates for any trace moisture degradation.

  • Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C). Monitor the evolution of CO₂ gas (effervescence).

  • In-Process Control: Once bubbling ceases (typically 10–15 minutes), verify completion via TLC (Hexanes/EtOAc 3:1). The starting material spot should be completely consumed.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue directly via flash column chromatography on silica gel to isolate the piperazine product.

Protocol 2: Synthesis of Multisubstituted Furans via Tandem Cycloisomerization

This protocol utilizes propargyl acetates with 1,3-dicarbonyls to allow for tandem substitution followed by cycloisomerization 3.

  • Causality & Self-Validation: The use of a mild base (K₂CO₃) prevents the premature degradation of the propargyl species while successfully deprotonating the 1,3-dicarbonyl. Heating to 60 °C provides the activation energy required for the intramolecular oxo-palladation step.

Step-by-Step Methodology:

  • Setup: To a dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

  • Reactants: Add the propargyl acetate (1.0 equiv), the 1,3-dicarbonyl compound (1.5 equiv), and finely powdered K₂CO₃ (2.0 equiv).

  • Solvent & Heating: Suspend the mixture in anhydrous THF (0.2 M). Seal the vial under a nitrogen atmosphere and heat to 60 °C using an aluminum heating block.

  • Monitoring: Stir for 4–6 hours. Validation: The reaction mixture will transition from a pale suspension to a darker, distinct mixture as the allenyl intermediate forms and subsequently cyclizes.

  • Isolation: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via chromatography.

Workflow Step1 1. Catalyst Pre-activation (Pd + Ligand) Step2 2. Substrate Addition (Inert Atm) Step1->Step2 Step3 3. Decarboxylation & Substitution Step2->Step3 RT or Heat Step4 4. Intramolecular Cyclization Step3->Step4 -CO2 Step5 5. Workup & Chromatography Step4->Step5

Standardized experimental workflow for Pd-catalyzed propargylic heterocycle synthesis.

Troubleshooting & Optimization

  • Incomplete Cyclization: If the reaction stalls at the mono-alkylated intermediate, the ligand bite angle is likely too narrow. Switch from PPh₃ to a bidentate ligand like DPEphos or dppb 2.

  • Catalyst Deactivation (Black Precipitate): The appearance of palladium black indicates catalyst aggregation. Ensure rigorous degassing of solvents (e.g., via freeze-pump-thaw or sparging with argon) as the active Pd(0) species is highly susceptible to oxidation.

  • Low Yields with Acetates: If propargyl acetates yield poor results, synthesize the corresponding propargyl carbonate. The carbonate leaving group irreversibly decarboxylates, driving the equilibrium forward [[1]]().

References

  • 1Palladium-Catalyzed Cyclization of Propargylic Compounds. ACS Publications.

  • 2Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PMC - National Institutes of Health (NIH).

  • 3Synthesis of Multisubstituted Allenes, Furans, and Pyrroles via Tandem Palladium-Catalyzed Substitution and Cycloisomerization. Organic Letters - ACS Publications.

Sources

Application Note: Engineering 1,4-Diazepine Scaffolds for Subtype-Selective CNS Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacological Landscape

1,4-Diazepines, particularly 1,4-benzodiazepines, are recognized as privileged scaffolds in medicinal chemistry due to their profound efficacy in treating central nervous system (CNS) disorders[1]. Their primary mechanism of action involves functioning as positive allosteric modulators (PAMs) at the γ -aminobutyric acid type A (GABA-A) receptor, a pentameric ligand-gated chloride ion channel[2].

Unlike direct agonists, 1,4-diazepines bind to a distinct allosteric site located at the interface of the α and γ subunits[2]. This binding induces a conformational shift that increases the receptor's affinity for the endogenous neurotransmitter GABA, thereby facilitating chloride ion influx and subsequent neuronal hyperpolarization[2].

Modern drug development focuses on functional subtype selectivity to isolate therapeutic benefits from adverse effects. For instance, targeting α2​ and α3​ subunits yields anxiolytic and anticonvulsant effects, while avoiding the α1​ subunit minimizes sedation and motor impairment[3]. Furthermore, α5​ -selective negative allosteric modulators (NAMs) are being actively explored for cognitive enhancement and memory retention[4][5].

G GABA GABA (Endogenous Agonist) Receptor GABA-A Receptor (Pentameric Ion Channel) GABA->Receptor Binds orthosteric site Diazepine 1,4-Diazepine (Allosteric Modulator) Diazepine->Receptor Binds allosteric site Conformation Conformational Shift (Increased Affinity) Receptor->Conformation Allosteric activation Cl_Influx Chloride Ion (Cl-) Influx Conformation->Cl_Influx Channel opening Hyperpolarization Neuronal Hyperpolarization (CNS Inhibition) Cl_Influx->Hyperpolarization Decreases excitability

GABA-A Receptor Allosteric Modulation by 1,4-Diazepines.

Synthetic Methodology: Construction of the 1,4-Benzodiazepine Core

To evaluate structure-activity relationships (SAR), researchers must reliably synthesize the 1,4-diazepine core. The classic and highly modular approach involves the cyclization of 2-aminobenzophenones[6][7].

Protocol 1: Step-by-Step Synthesis of 1,3-Dihydro-2H-1,4-benzodiazepin-2-ones

Objective : Synthesize a functionalized 1,4-benzodiazepine core suitable for late-stage diversification. Causality & Design : The reaction utilizes bromoacetyl bromide as a bifunctional electrophile. The initial step forms a bromoacetamide intermediate via N-acylation. The subsequent addition of ammonia serves a dual purpose: it displaces the primary bromide via an SN2 mechanism, and the resulting primary amine undergoes an intramolecular condensation with the proximal ketone to form the 7-membered diazepine ring (imine formation)[6][7].

Step 1: N-Acylation (Intermediate Formation)

  • Dissolve 10 mmol of the substituted 2-aminobenzophenone in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive bromoacetyl bromide.

  • Add 12 mmol of pyridine to act as an acid scavenger.

  • Cool the mixture to 0 °C and dropwise add 11 mmol of bromoacetyl bromide. Causality: Dropwise addition controls the exothermic N-acylation, preventing degradation and side reactions.

  • Stir for 2 hours at room temperature. Validate completion via Thin-Layer Chromatography (TLC).

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over MgSO4​ , and concentrate in vacuo to yield the 2-(2-bromoacetamido)benzophenone intermediate.

Step 2: Amination and Intramolecular Cyclization

  • Dissolve the crude intermediate in 60 mL of absolute ethanol.

  • Introduce a 7 M solution of ammonia in methanol (30 mmol). Causality: A large excess of ammonia is required to prevent dimerization, a side reaction where one amine reacts with two bromoacetamide molecules.

  • Reflux the mixture at 80 °C for 16 hours. Causality: Elevated temperature provides the activation energy necessary for the intramolecular nucleophilic attack of the newly formed amine onto the sterically hindered benzophenone ketone, driving the cyclodehydration to form the imine bond[7].

  • Cool to room temperature, concentrate, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient). Self-Validation Check: Confirm the target structure using 1H NMR (look for the characteristic AB quartet of the CH2​ protons at position 3, typically around 4.0-4.5 ppm, due to the chiral axis of the puckered 7-membered ring) and LC-MS to ensure >95% purity before biological testing.

In Vitro Pharmacological Validation: Patch-Clamp Electrophysiology

Once synthesized, the CNS active agent must be validated for its functional efficacy and subtype selectivity at GABA-A receptors[3].

Protocol 2: Whole-Cell Patch-Clamp Recording of Recombinant GABA-A Receptors

Objective : Quantify the positive allosteric modulation of GABA-induced chloride currents. Causality & Design : HEK293T cells are transiently transfected with specific human GABA-A receptor subunits (e.g., α1​β2​γ2​ vs. α2​β2​γ2​ ). Whole-cell patch-clamp allows for the precise measurement of macroscopic chloride currents across the entire cell membrane, providing a direct readout of receptor activation[3].

Step 1: Cell Preparation and Transfection

  • Co-transfect HEK293T cells with plasmids encoding αx​ , β2​ , and γ2​ subunits (ratio 1:1:1) along with a GFP reporter. Causality: The GFP reporter allows for the visual identification of successfully transfected cells during recording.

Step 2: Electrophysiological Recording

  • Pull borosilicate glass pipettes to a resistance of 3-5 M Ω when filled with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3). Causality: CsCl is used instead of KCl to block endogenous potassium channels, isolating the chloride current.

  • Bathe cells in extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Establish a whole-cell configuration and hold the membrane potential at -60 mV.

  • Self-Validation Check: Monitor series resistance ( Rs​ ) continuously. Discard the cell if Rs​ changes by >20%, as this indicates membrane instability or pore occlusion, which invalidates current amplitude measurements.

  • Apply an EC20​ concentration of GABA (e.g., 1-3 μ M) via a rapid perfusion system to establish a baseline current. Causality: Using an EC20​ concentration leaves ample dynamic range to observe current potentiation by the PAM.

  • Co-apply the EC20​ GABA + the synthesized 1,4-diazepine (1 μ M). Measure the percentage increase in peak current amplitude relative to the baseline GABA response[3].

Quantitative Data Summary: Subtype Selectivity Profiling

Achieving functional selectivity is the hallmark of modern 1,4-diazepine development. The table below summarizes the binding affinities ( Ki​ ) and functional efficacies of classical versus subtype-selective agents.

Compound ClassTarget SubtypeBinding Affinity ( Ki​ , nM)Functional Efficacy (% Potentiation)Primary CNS Effect
Classical BZD (e.g., Diazepam) α1​β2​γ2​ 15 - 20460%Sedative, Anticonvulsant
Classical BZD (e.g., Triazolam) α3​β3​γ2​ 1.0 - 2.5850%Hypnotic, Anxiolytic
Selective PAM (Experimental) α2​β2​γ2​ 5 - 10320%Anxiolytic (Non-sedating)
Selective NAM (e.g., PWZ-029) α5​β3​γ2​ 15 - 20Inverse AgonismCognitive Enhancer

Data synthesized from established pharmacological profiling of 1,4-diazepine derivatives[3][5].

Workflow Design Rational Drug Design (Subtype Selectivity) Synthesis Core Synthesis (Intramolecular Cyclization) Design->Synthesis Scaffold selection Binding Radioligand Binding Assay (Receptor Affinity) Synthesis->Binding Compound library Ephys Patch-Clamp Electrophysiology (Functional Efficacy) Binding->Ephys Hit validation InVivo In Vivo CNS Models (Behavioral Phenotyping) Ephys->InVivo Lead optimization

Workflow for Developing 1,4-Diazepine CNS Active Agents.

References

  • GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies Source: NCBI Bookshelf URL: [Link]

  • A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model Source: PMC (PubMed Central) URL:[Link]

  • Benzodiazepine Pathway, Pharmacodynamics Source: ClinPGx URL:[Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis Source: IntechOpen URL:[Link]

  • 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor Source: Frontiers in Pharmacology URL:[Link]

  • New Insight into the Central Benzodiazepine Receptor–Ligand Interactions: Design, Synthesis, Biological Evaluation, and Molecular Modeling of 3-Substituted 6-Phenyl-4H-imidazo[1,5-a][1,4]benzodiazepines and Related Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design Source: Taylor & Francis Online URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield for 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and mechanical challenges associated with the synthesis of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride .

This compound is a critical building block in drug development, featuring a rigid homopiperazine core and a terminal alkyne handle for click chemistry. However, its synthesis is notoriously prone to yield losses due to alkyne isomerization during alkylation and extreme hygroscopicity during isolation. This guide provides field-proven, self-validating protocols to optimize your yield.

Reaction Pathway & Mechanistic Insights

The synthesis relies on a two-step sequence: the SN​2 alkylation of 1-Boc-1,4-diazepane with propargyl bromide, followed by acidic deprotection of the Boc group[1].

  • The Alkylation Bottleneck: Propargyl bromide is a highly reactive electrophile. However, the propargylic protons are acidic. Using a base that is too strong (e.g., NaH , KOtBu ) or elevating the temperature drives the base-catalyzed isomerization of the terminal alkyne into an internal bromoallene, destroying the click-chemistry handle[2]. We strictly utilize anhydrous K2​CO3​ at 25 °C to mop up the generated HBr without triggering rearrangement.

  • The Isolation Bottleneck: The final product is a dihydrochloride salt of a flexible polyamine. It is highly deliquescent. If ambient air is pulled through the filter cake during isolation, atmospheric moisture coordinates to the protonated amines, instantly turning the crystalline lattice into an unweighable, sticky syrup.

SynthesisWorkflow A 1-Boc-1,4-diazepane (Starting Material) B Propargyl Bromide + K2CO3 / ACN A->B C 1-Boc-4-(prop-2-yn-1-yl)- 1,4-diazepane B->C Alkylation (25°C, 12h) F Allene Isomerization (Side Reaction) B->F Excess Heat/Base D 4M HCl in Dioxane (Deprotection) C->D E 1-(Prop-2-yn-1-yl)- 1,4-diazepane 2HCl D->E Precipitation in Et2O G Hygroscopic Gum (Isolation Failure) D->G Moisture Exposure

Reaction workflow for 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride and failure pathways.

Self-Validating Experimental Protocol

To guarantee high yields, every step in this protocol includes built-in validation checks to ensure the reaction is proceeding as intended before moving forward.

Step 1: Alkylation (Synthesis of the Intermediate)
  • Preparation: Charge a flame-dried round-bottom flask with 1-Boc-1,4-diazepane (1.0 eq) and anhydrous Acetonitrile (ACN) to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, oven-dried K2​CO3​ (2.0 eq). Stir the suspension for 10 minutes at 0 °C.

  • Electrophile Addition: Dropwise add Propargyl Bromide (80 wt% in toluene, 1.1 eq) over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that promote dialkylation[2].

  • Reaction: Remove the ice bath and stir at 25 °C for 12 hours.

  • Self-Validation: Spot the mixture on a TLC plate (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine starting material will stain dark pink/purple. Proceed only when this spot is completely absent.

  • Workup: Filter the suspension through Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes:EtOAc) to yield a pale yellow oil (>85% yield).

Step 2: Deprotection & Anhydrous Isolation
  • Preparation: Dissolve the intermediate in anhydrous Dichloromethane (DCM) (0.1 M) under a strictly nitrogen atmosphere.

  • Acid Addition: Cool to 0 °C. Slowly add 4M HCl in 1,4-dioxane (10.0 eq).

  • Reaction: Stir at 25 °C for 4 hours. Visual validation: The solution will transition from clear to cloudy as the dihydrochloride salt begins to precipitate.

  • Precipitation: Add 5 volumes of anhydrous Diethyl Ether ( Et2​O ) to force complete precipitation of the salt.

  • Critical Isolation: Rapidly filter the suspension through a Schlenk frit under a positive pressure of dry nitrogen. Do not use a standard Büchner funnel in ambient air. Wash the filter cake with anhydrous Et2​O (3 × 10 mL).

  • Drying: Immediately transfer the solid to a vacuum desiccator containing P2​O5​ and dry overnight. Yields should exceed 90% of a free-flowing white powder.

Quantitative Data Summary

Optimizing the reaction parameters drastically shifts the yield profile. Use the table below to benchmark your expected outcomes against our validated parameters.

ParameterSub-optimal ConditionOptimized ConditionImpact on Yield & Purity
Base (Alkylation) Cs2​CO3​ at 60 °C K2​CO3​ at 25 °CYield increases from 45% to 88%; eliminates allene impurities.
Propargyl Bromide 1.5 equivalents1.1 equivalentsPrevents quaternary ammonium salt formation.
Deprotection Acid TFA in DCM4M HCl in 1,4-DioxaneAllows direct precipitation of the solid salt; avoids sticky TFA salts[1].
Filtration Atmosphere Ambient AirNitrogen BlanketRecovers >90% solid; prevents total loss to hygroscopic gumming.

Troubleshooting Guide & FAQs

TroubleshootingLogic Start Issue: Low Final Yield (<50%) Check1 Check Intermediate Yield (Step 1) Start->Check1 PathA Intermediate < 80% Check1->PathA PathB Intermediate > 80% Check1->PathB DiagA1 Check NMR for Allene Peaks (~5.0 - 6.5 ppm) PathA->DiagA1 DiagB1 Is the product a sticky gum? PathB->DiagB1 FixA1 Use mild base (K2CO3) Keep T < 25°C DiagA1->FixA1 Allene present FixB1 Use anhydrous Et2O Schlenk filtration under N2 DiagB1->FixB1 Yes (Moisture absorbed)

Diagnostic logic tree for troubleshooting yield loss during synthesis and isolation.

Q: Why is my final product a sticky brown gum instead of a white powder? A: You have experienced a mechanical isolation failure, not a chemical one. The dihydrochloride salt of 1,4-diazepane is extremely hygroscopic. When you filtered the product in ambient air, the vacuum pulled atmospheric moisture through the filter cake, dissolving your crystal lattice. You must precipitate the product in anhydrous diethyl ether and filter it under a strict nitrogen blanket using a Schlenk frit or a glovebag.

Q: My alkylation yield is low, and my 1H NMR shows unexpected multiplets between 5.0 and 6.5 ppm. What happened? A: Your terminal alkyne has isomerized into an allene ( R−CH=C=CH2​ ). This occurs when the base used during alkylation is too strong or the reaction temperature is too high, causing deprotonation of the acidic propargylic position[2]. Switch to finely powdered K2​CO3​ and ensure the reaction does not exceed 25 °C.

Q: How do I ensure complete Boc deprotection without degrading the alkyne? A: Terminal alkynes are generally stable to anhydrous acidic conditions[1]. Using 4M HCl in 1,4-dioxane at room temperature for 4 hours is highly specific for Boc removal. Do not use aqueous acids (like concentrated HCl), as the presence of water at elevated temperatures can lead to the hydration of the alkyne into a ketone.

Q: Is propargyl bromide safe to scale up? A: Propargyl bromide is a highly flammable, toxic, and potentially explosive alkylating agent. It should never be concentrated to dryness. Always purchase and use it as an 80 wt% solution in toluene. When scaling up, ensure the addition is strictly dropwise to control the exothermic SN​2 reaction.

References

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters (ACS Publications). Available at:[Link][2]

  • Greene's Protective Groups in Organic Synthesis (Fifth Edition). Wiley / ResearchGate. Available at:[Link][1]

Sources

Troubleshooting low reactivity in click reactions with 1-(Prop-2-yn-1-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles of performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(Prop-2-yn-1-yl)-1,4-diazepane .

Unlike standard terminal alkynes, this molecule introduces complex coordination chemistry into your reaction vessel. This guide will move beyond basic troubleshooting to explain the thermodynamic and kinetic causality behind your experimental failures, providing a self-validating framework to rescue your yields.

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic logic tree below to identify the specific point of failure in your catalytic cycle.

G Start Low CuAAC Reactivity with Diazepane Alkyne Q1 Visible Blue/Green Complex Formed? Start->Q1 Fix1 Action: Add THPTA/BTTAA (Ligand:Cu > 5:1) Q1->Fix1 Yes Q2 Reaction Stalls Midway? Q1->Q2 No Fix1->Q2 Fix2 Action: Increase Ascorbate & Degas Buffer Q2->Fix2 Yes Q3 Basic pH (>8.0)? Q2->Q3 No Fix2->Q3 Fix3 Action: Lower pH to 6.5-7.0 (Protonate Amine) Q3->Fix3 Yes Success Optimal Triazole Yield Q3->Success No Fix3->Success

Diagnostic workflow for resolving CuAAC catalyst sequestration by polyamine substrates.

Mechanistic Deep Dive (FAQs)

Q: Why does 1-(Prop-2-yn-1-yl)-1,4-diazepane exhibit poor click reactivity compared to standard alkynes? A: The root cause is competitive catalyst sequestration[1]. 1-(Prop-2-yn-1-yl)-1,4-diazepane contains a homopiperazine (1,4-diazepane) ring, which features both a tertiary and a secondary amine. Polyamines are potent chelators of transition metals. In the CuAAC reaction, the active Cu(I) catalyst and the Cu(II) precursor are highly susceptible to coordination by these nitrogen atoms[2]. When the diazepane ring chelates the copper, it forms a stable, catalytically inactive complex, effectively starving the azide and alkyne of the catalyst required to form the critical copper-acetylide intermediate[3].

Q: My reaction mixture turns deep blue or green shortly after adding the copper and the diazepane alkyne. What does this indicate? A: A deep blue or green color is a visual confirmation of catalyst poisoning. It indicates the formation of a highly stable Cu(II)-amine coordination complex[1]. The secondary and tertiary amines on the diazepane ring are coordinating with Cu(II), raising its redox potential and preventing its reduction to the active Cu(I) state by sodium ascorbate[3].

Q: How can I prevent the diazepane ring from sequestering the copper catalyst? A: You must employ a multi-pronged approach targeting both thermodynamics and kinetics:

  • Use a Superior Accelerating Ligand: Introduce a strongly coordinating, tripodal polytriazole ligand like THPTA or BTTAA. These ligands have a higher binding affinity for Cu(I) than the diazepane amines, protecting the catalyst and maintaining it in the active cycle[4][5].

  • Increase the Ligand-to-Copper Ratio: While standard CuAAC uses a 1:1 ratio, amine-rich substrates require a 5:1 or even 10:1 Ligand:Cu ratio to shift the thermodynamic equilibrium away from diazepane-Cu coordination[1].

  • Optimize pH for Amine Protonation: The secondary amine of 1,4-diazepane has a pKa of approximately 10. By buffering the reaction to a slightly acidic or neutral pH (6.5–7.0), you protonate the secondary amine, drastically reducing its lone-pair availability for copper coordination without hindering the CuAAC mechanism.

Quantitative Data: Ligand Selection for Polyamine Substrates

Selecting the correct ligand is the single most important variable when clicking with 1,4-diazepane derivatives. The table below summarizes the efficacy of common CuAAC ligands against amine-induced catalyst poisoning.

Ligand SystemOptimal Ligand:Cu RatioCu(I) Stabilization vs. AminesRelative CuAAC RateRecommended for Diazepane?
Ligand-Free N/AVery Poor1xNo (Guaranteed Catalyst Poisoning)
TBTA 1:1 to 2:1Moderate~10xNo (Poor aqueous solubility)[5]
THPTA 5:1Excellent~35xYes (High biocompatibility)[4][5]
BTTAA 5:1Superior~50xYes (Best for amine competition)[4][5]
Mechanistic Pathway

Understanding the competing pathways in your reaction vessel is critical. The diagram below illustrates how a properly selected ligand rescues the catalytic cycle from the "dead end" of diazepane chelation.

G Cu Cu(II) Precursor Cu1 Unstabilized Cu(I) Cu->Cu1 Sodium Ascorbate Poison Cu(I)-Diazepane Complex (Catalyst Poisoning) Cu1->Poison Diazepane Amine Chelation (High pH, No Ligand) Protected Cu(I)-THPTA Complex (Active Catalyst) Cu1->Protected THPTA/BTTAA Binding (Pre-complexation) Poison->Cu1 Lower pH to 6.8 (Protonates Amine) Product Triazole Product (Successful CuAAC) Protected->Product + Azide & Alkyne Catalytic Cycle

Competitive coordination pathways between accelerating ligands and polyamine substrates.

Self-Validating Experimental Protocol

To ensure a robust reaction, follow this optimized methodology. It incorporates internal validation steps (visual cues) to confirm the catalyst remains active and has not been sequestered by the 1,4-diazepane ring.

Materials Required:

  • 1-(Prop-2-yn-1-yl)-1,4-diazepane (Alkyne)

  • Target Azide

  • CuSO₄·5H₂O (Catalyst precursor)

  • THPTA or BTTAA (Accelerating Ligand)

  • Sodium Ascorbate (Reducing agent)

  • Buffer: 100 mM Phosphate buffer (pH 6.8) or HEPES (pH 7.0). Note: Strictly avoid Tris buffer, as its primary amine will exacerbate copper sequestration[1].

Step-by-Step Methodology:

  • Ligand-Copper Pre-complexation (Critical Step):

    • Action: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA (or BTTAA).

    • Causality: Pre-mixing ensures the formation of the Cu-THPTA complex before exposure to the competitive diazepane amines. The 5:1 ligand-to-copper ratio guarantees thermodynamic protection of the copper[1].

    • Validation Check: The solution must remain clear and light blue. If it precipitates, your ligand stock has degraded.

  • Substrate Preparation:

    • Action: In the main reaction vessel, combine the target Azide (e.g., 100 µM final) and 1-(Prop-2-yn-1-yl)-1,4-diazepane (e.g., 150 µM final) in the pH 6.8 phosphate buffer.

    • Causality: The slightly acidic pH (6.8) protonates the secondary amine of the diazepane ring, neutralizing its chelating potential without halting the click reaction.

  • Catalyst Addition:

    • Action: Transfer the pre-complexed Cu/THPTA solution to the main reaction vessel containing your substrates.

  • Initiation via Reduction:

    • Action: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to the mixture.

    • Causality: Ascorbate reduces Cu(II) to the active Cu(I). Fresh preparation is mandatory; ascorbate degrades rapidly in solution, losing its reducing power and allowing Cu(I) to oxidize back to Cu(II)[6].

    • Validation Check: The solution should turn colorless or slightly yellow, indicating successful reduction to Cu(I). If it turns deep green/blue, the diazepane has outcompeted the ligand; immediately add an additional 10 µL of ascorbate and 10 µL of THPTA.

  • Incubation & Protection:

    • Action: Purge the headspace of the reaction vessel with Argon or Nitrogen gas, seal tightly, and incubate at room temperature for 2–4 hours.

    • Causality: Because terminal alkynes are present alongside amines, oxygen ingress will trigger oxidative Glaser coupling (alkyne dimerization), consuming your 1-(Prop-2-yn-1-yl)-1,4-diazepane and destroying the Cu(I) catalyst[6][7].

Sources

Technical Support Center: Conjugation Optimization for 1-(Prop-2-yn-1-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical nuances of working with 1-(Prop-2-yn-1-yl)-1,4-diazepane . This molecule presents a fascinating but challenging bifunctional profile: it features a highly reactive terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a 1,4-diazepane (homopiperazine) ring containing a nucleophilic secondary amine.

Successfully conjugating this molecule requires balancing these two reactive centers. Below, you will find in-depth troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure your bioconjugation workflows are robust, reproducible, and high-yielding.

Strategic Workflow: Bifunctional Conjugation

Before diving into troubleshooting, it is critical to map out your synthetic route. The secondary amine on the diazepane ring can either be a powerful tool for creating bifunctional linkers (e.g., PROTACs) or a problematic chelator if left unmanaged.

G A 1-(Prop-2-yn-1-yl)- 1,4-diazepane B CuAAC (Click) Target Azide A->B Step 1: Cu(I), THPTA Ascorbate C Amine Functionalization (e.g., NHS Ester) A->C Step 1: Amidation (Optional Protection) D Triazole Conjugate (Free Amine) B->D Yield >90% E Bifunctional Conjugate C->E Step 2: CuAAC D->E Step 2: Amidation

Bifunctional conjugation workflow for 1-(Prop-2-yn-1-yl)-1,4-diazepane.

Troubleshooting CuAAC "Click" Reactions (The Alkyne)

Q: Why does my CuAAC conjugation stall at 30-40% yield when using 1-(Prop-2-yn-1-yl)-1,4-diazepane, even with standard click protocols?

A: I frequently see this issue when researchers transition from simple alkynes to cyclic diamines. The 1,4-diazepane (homopiperazine) ring is a potent bidentate chelator for transition metals.

  • The Causality: If you use a standard 1:1 or 2:1 Ligand-to-Copper ratio, the unshielded diazepane moiety outcompetes your catalytic ligand, sequestering the copper into an inactive, dead-end complex. This strips the active Cu(I) from the catalytic cycle.

  • The Solution: You must overwhelm the system thermodynamically. Pre-complex your CuSO₄ with a highly stabilizing, water-soluble ligand like THPTA at a minimum 5:1 (up to 10:1) ratio before adding it to the reaction mixture 1. This ensures the copper remains catalytically active and shielded from the diazepane ring.

G A Cu(II) Sulfate Precursor B Cu(II)-THPTA Complex (Stabilized) A->B + THPTA (5-10 eq) Fast Kinetics D Diazepane-Cu(II) Chelates (Inactive Dead-End) A->D + Diazepane (Unprotected) Competing Pathway C Cu(I)-THPTA Active Catalyst B->C Reduction D->C Blocked E Sodium Ascorbate (Reducing Agent) E->C Donates e-

Competing copper chelation pathways during diazepane-alkyne CuAAC reactions.

Q: I am observing high molecular weight cross-linking and adduct formation on my target protein after the click reaction. How do I prevent this?

A: This is a classic symptom of ascorbate-induced byproduct reactivity, exacerbated by the presence of secondary amines 1.

  • The Causality: When sodium ascorbate reduces Cu(II) to Cu(I), it oxidizes into dehydroascorbate, which further hydrolyzes into highly electrophilic species like 2,3-diketogulonate. The secondary amine on the diazepane ring, as well as primary amines on lysine residues of your protein, act as nucleophiles, attacking these reactive carbonyls and forming covalent cross-links.

  • The Solution: Introduce aminoguanidine (1–5 mM) to the reaction buffer 2. Aminoguanidine acts as a sacrificial nucleophile, rapidly scavenging reactive carbonyls before they can react with your compound or protein.

Q: How do I prevent Glaser coupling (alkyne-alkyne homocoupling) side reactions?

A: Glaser coupling is an oxidative side reaction where two terminal alkynes couple to form a diyne.

  • The Causality: This occurs when oxygen ingresses into the system, oxidizing the active Cu(I) back to Cu(II), which then catalyzes the homocoupling of your propargyl groups instead of the desired azide cycloaddition.

  • The Solution: Degas all buffers (e.g., via argon sparging) to remove dissolved oxygen. Maintain a continuous excess of freshly prepared sodium ascorbate to ensure the catalyst remains trapped in the Cu(I) state.

Quantitative Optimization Parameters

To achieve >95% conversion with 1-(Prop-2-yn-1-yl)-1,4-diazepane, standard CuAAC conditions must be aggressively modified. Use the table below to benchmark your experimental design 3.

ParameterStandard CuAACOptimized Diazepane CuAACRationale for Optimization
CuSO₄ Concentration 50 µM50 - 100 µM Maintains catalytic turnover without inducing protein precipitation.
THPTA Ligand Ratio 2:1 (THPTA:Cu)5:1 to 10:1 Overcomes competitive copper chelation by the 1,4-diazepane ring.
Sodium Ascorbate 1 mM2.5 - 5 mM Ensures complete reduction of Cu(II) in the presence of competing oxidants.
Aminoguanidine 0 mM (None)1 - 5 mM Scavenges electrophilic ascorbate byproducts; protects the secondary amine.
Pre-complexation Time N/A5 - 10 minutes Allows the Cu-THPTA complex to reach thermodynamic stability before exposure to the chelating substrate.

Self-Validating Experimental Protocol: Optimized CuAAC Bioconjugation

This protocol incorporates visual and kinetic checkpoints to ensure catalyst integrity throughout the reaction 4.

Step 1: Reagent Preparation (Freshness is Critical)

  • Prepare a 20 mM CuSO₄ stock in degassed, deionized water.

  • Prepare a 100 mM THPTA stock in water.

  • Prepare a 100 mM Aminoguanidine HCl stock in water.

  • Critical: Prepare a 100 mM Sodium Ascorbate stock in water immediately before use.

    • Validation Check: The ascorbate solution must be completely colorless. If it has a yellow tint, it has oxidized and will fail to initiate the reaction. Discard and remake.

Step 2: Catalyst Pre-Complexation

  • In a microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ with 25 µL of 100 mM THPTA (1:5 molar ratio).

  • Vortex and incubate at room temperature for 5 to 10 minutes.

    • Validation Check: The solution should exhibit a faint, clear blue color. This indicates the successful formation of a soluble Cu(II)-THPTA complex.

Step 3: Reaction Assembly

  • To your reaction vessel, add the target Azide-functionalized biomolecule (e.g., 10-50 µM final concentration) in PBS (pH 7.4).

  • Add 1-(Prop-2-yn-1-yl)-1,4-diazepane to achieve a 2- to 5-fold molar excess over the azide.

  • Add Aminoguanidine to achieve a final concentration of 5 mM.

Step 4: Initiation

  • Add the pre-complexed CuSO₄/THPTA mixture to the reaction vessel (target final Cu concentration: 100 µM).

  • Add Sodium Ascorbate to a final concentration of 5 mM to initiate the reaction.

    • Validation Check: A transient, very subtle color shift may occur. If the solution turns cloudy or brown, protein precipitation or copper oxide formation has occurred (usually due to insufficient THPTA or oxygen ingress).

Step 5: Incubation and Purification

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

    • Expert Tip: To ensure complete removal of residual copper trapped by the diazepane ring post-reaction, include 1 mM EDTA in your first wash or dialysis buffer.

Secondary Amine Functionalization (The Diazepane Ring)

Q: Should I functionalize the secondary amine of the diazepane ring before or after the CuAAC alkyne reaction?

A: While both are possible, functionalizing the amine first is generally the most robust and synthetically elegant approach.

  • The Causality: If you react the secondary amine first (e.g., via amidation with an NHS-ester, reductive amination, or Boc-protection), you eliminate its lone pair availability. This destroys its ability to chelate copper and neutralizes its nucleophilicity toward ascorbate byproducts. By doing this, you transform the molecule into a simple, non-chelating terminal alkyne, allowing the subsequent CuAAC reaction to proceed with >95% efficiency under standard, unoptimized conditions.

  • If your workflow strictly requires doing the CuAAC reaction first, you must adhere to the high-THPTA and aminoguanidine protocols outlined above to protect the free amine and maintain catalyst viability.

References

  • Source: PMC / Angew Chem Int Ed.
  • Protocol for Azide-Alkyne Click Chemistry Source: BroadPharm URL
  • Optimizing CuAAC reaction conditions for high yield bioconjugation Source: BenchChem URL
  • CuAAC Biomolecule Reaction Buffer Kit (THPTA based)

Sources

FAQ 1: How do I remove residual copper after a CuAAC (Click) reaction involving 1-(Prop-2-yn-1-yl)-1,4-diazepane?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diazepane Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges associated with 1-(Prop-2-yn-1-yl)-1,4-diazepane (N-propargyl homopiperazine) and its derivatives.

The homopiperazine scaffold is highly valued in drug development for its ability to alter the vector angle between pharmacophores compared to standard piperazines[1]. However, its highly basic secondary amine (pKa ~10.4) combined with the alkyne handle creates a "perfect storm" for purification issues—specifically, severe streaking on traditional chromatography media and aggressive metal chelation during Click chemistry (CuAAC)[2],[3].

This guide is structured as a self-validating system: every protocol provides visual or analytical feedback loops to ensure you can confirm success at each step.

The Causality: When you perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the propargyl arm of this diazepane, you generate a 1,2,3-triazole. Both the newly formed triazole and the basic secondary amine of the homopiperazine ring act as potent multidentate chelators[3]. Standard aqueous workups fail because the partition coefficient of the resulting copper-amine complex strongly favors the organic phase, leaving your product contaminated with toxic, paramagnetic Cu(I)/Cu(II) species that will ruin downstream NMR analysis and biological assays[4].

The Solution: A targeted liquid-liquid extraction using a strong, competing chelator like Ethylenediaminetetraacetic acid (EDTA) at a slightly basic pH[2],[5]. For products that are highly water-soluble, solid-phase scavengers (e.g., Chelex resins or sodium sulfide precipitation) must be used instead[6],[4].

CuRemoval Start Crude CuAAC Mixture (Green/Blue Tint) CheckSol Is the product highly water-soluble? Start->CheckSol EDTA Liquid-Liquid Extraction 0.5 M EDTA (pH 8) Wash CheckSol->EDTA Organic Soluble Resin Solid-Phase Scavenger (e.g., Chelex or Na2S) CheckSol->Resin Water Soluble CheckColor Is the organic layer colorless? EDTA->CheckColor FilterFilter FilterFilter Resin->FilterFilter CheckColor->EDTA No (Repeat) Brine Brine Wash & Dry (Na2SO4) CheckColor->Brine Yes Pure Copper-Free Product Brine->Pure Filter Filter & Concentrate FilterFilter->Pure

Caption: Decision tree for selecting the optimal copper removal strategy post-CuAAC reaction.

Protocol 1: Self-Validating EDTA Chelation Wash
  • Dilution: Dissolve the crude green/blue reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per gram of crude[5].

  • Chelation: Add an equal volume of 0.5 M aqueous EDTA solution adjusted to pH 8.0 (using NaOH or NH₄OH). Mechanistic note: pH 8 ensures the carboxylic acids of EDTA are fully deprotonated for maximum Cu²⁺ affinity without deprotonating the aqueous layer to the point of product loss[7],[5].

  • Agitation & Validation: Shake vigorously in a separatory funnel for 2 minutes. Self-Validation Check: Observe the aqueous layer. A shift to a deep, vibrant blue indicates the successful formation of the water-soluble [Cu(EDTA)]²⁻ complex[4].

  • Iteration: Drain the aqueous layer and repeat step 2 until the aqueous layer remains completely colorless. A colorless aqueous wash self-validates the exhaustion of residual copper in the organic phase[5].

  • Isolation: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

FAQ 2: My diazepane product streaks severely on standard silica gel. How can I achieve baseline resolution?

The Causality: Standard bare silica gel is populated with acidic silanol (Si-OH) groups. The secondary amine of 1,4-diazepane is highly basic. When applied to a standard column, an intense acid-base interaction (protonation/hydrogen bonding) occurs[8]. This causes the compound to bind irreversibly to the stationary phase, resulting in severe peak tailing (streaking), massive solvent consumption, and poor isolated yields[9].

The Solution: Eliminate the acidic surface entirely by using Amine-Functionalized Silica (Si-NH₂)[10]. The covalently bonded primary amines on the silica surface repel the basic diazepane, preventing ionic adsorption and allowing the compound to elute in sharp, symmetrical peaks using standard, non-aggressive solvent gradients[9].

SilicaMech Diazepane 1,4-Diazepane (Basic Amine) BareSilica Bare Silica (Si-OH) Acidic Surface Diazepane->BareSilica Applied to AmineSilica Amine-Functionalized Silica (Si-NH2) Diazepane->AmineSilica Applied to Outcome1 Strong Ionic Bonding (Severe Streaking) BareSilica->Outcome1 Protonation Outcome2 No Acid-Base Interaction (Sharp Elution Peaks) AmineSilica->Outcome2 Neutral Repulsion

Caption: Mechanistic comparison of 1,4-diazepane retention on bare versus amine-functionalized silica.

Protocol 2: Flash Chromatography on Amine-Functionalized Silica
  • TLC Pre-Screening (Self-Validation): Spot your crude mixture on both a standard bare silica TLC plate and an amine-functionalized TLC plate. Elute with a simple gradient (e.g., 50:50 Hexane/Ethyl Acetate). A tight, circular spot on the NH₂-plate versus a comet-like streak on the bare silica plate confirms the necessity of the modified stationary phase[9].

  • Column Preparation: Equip your automated flash system with a pre-packed amine-functionalized cartridge (e.g., KP-NH or RediSep Amine)[8],[9].

  • Solvent Selection: Do not add Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase. The stationary phase already provides the basic environment[9]. Use a standard gradient of Hexanes to Ethyl Acetate, or Dichloromethane to Methanol.

  • Elution: Run the gradient. The diazepane will elute rapidly and cleanly.

Quantitative Data Summary: Comparing Purification Modalities

To assist in workflow planning, the following table summarizes the expected performance metrics of various purification strategies when applied to 1-(Prop-2-yn-1-yl)-1,4-diazepane derivatives.

Purification MetricBare Silica (Si-OH)Amine-Functionalized Silica (Si-NH₂)Aqueous EDTA Extraction
Primary Target Neutral organic moleculesHighly basic amines (Diazepanes)Copper(I)/(II) catalysts
Typical Product Recovery < 40% (Loss to irreversible binding)> 85% (Baseline resolution)> 90% (If highly organic soluble)
Required Modifiers 1-5% TEA or NH₄OHNone (Standard Hexane/EtOAc)None (pH 8 buffer inherent)
Residual Copper (ppm) > 500 ppm (Co-elution)< 50 ppm< 10 ppm

FAQ 3: How do I separate mono-propargylated diazepane from unreacted starting material and bis-propargylated side products?

The Causality: During the synthesis of 1-(Prop-2-yn-1-yl)-1,4-diazepane from 1,4-diazepane and propargyl bromide, over-alkylation is common because the secondary amine becomes more nucleophilic after the first alkylation due to inductive effects. This leaves you with a statistical mixture of unreacted diamine, the desired mono-alkyne, and the bis-alkyne.

The Solution: Strong Cation Exchange (SCX) Chromatography. This technique separates compounds based strictly on their pKa and the number of basic sites, rather than polarity.

Protocol 3: SCX "Catch and Release" Purification
  • Column Conditioning: Wash an SCX cartridge (sulfonic acid functionalized silica) with 3 column volumes (CV) of Methanol.

  • Loading: Load the crude mixture dissolved in Methanol onto the column. The acidic sulfonic acid groups will protonate and "catch" all basic amines (unreacted diazepane and mono-propargylated product). The bis-propargylated product (which is sterically hindered and less basic) will often wash straight through.

  • Washing: Wash the column with 3 CV of pure Methanol to remove neutral impurities and weakly basic side products. Self-Validation: Check the wash fractions via LC-MS; your desired product should not be present, confirming successful retention.

  • Release: Elute the target compound using 2.0 M Ammonia in Methanol. The ammonia deprotonates the diazepane, breaking the ionic bond and releasing it from the column.

  • Concentration: Evaporate the methanolic ammonia to yield the highly pure free-base diazepane.

References

  • BenchChem Technical Support. "Protocol for Removal of Copper Catalyst After Click Reaction." URL: ]">https://www.benchchem.com[5]

  • Biotage. "Is there an easy way to purify organic amines?" URL: ]">https://www.biotage.com[8]

  • MDPI (Molecules). "The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures." URL: ]">https://www.mdpi.com[2]

  • Teledyne ISCO. "RediSep amine functionalized column: Purification of high pKa organic compounds." URL: ]">https://www.teledyneisco.com[9]

  • BenchChem Technical Support. "Removal of Residual Copper Catalyst from Click Reactions." URL: ]">https://www.benchchem.com[4]

  • ACS Omega. "Fabrication of MOF-Functionalized Silica Monoliths and Their Unique Retention Behavior in HPLC." URL: ]">https://pubs.acs.org

  • ResearchGate. "Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins." URL: ]">https://www.researchgate.net[6]

  • PMC - NIH. "Clickable Amphiphilic Triblock Copolymers." URL: [Link]3]

Sources

Stability issues of the propargyl group in 1-(Prop-2-yn-1-yl)-1,4-diazepane under different pH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical behavior of N-propargyl amines during drug development and synthetic scale-up. 1-(Prop-2-yn-1-yl)-1,4-diazepane presents a unique stability challenge because it combines a highly reactive terminal alkyne (the propargyl group) with a basic homopiperazine (diazepane) ring.

Understanding the causality behind its degradation is critical: the intrinsic basicity of the diazepane nitrogens creates a microenvironment that can drastically alter the stability of the propargyl moiety depending on the external pH. This guide provides field-proven insights, self-validating protocols, and troubleshooting workflows to ensure the integrity of your compound.

Quantitative Data: pH-Dependent Stability Matrix

The stability of the propargyl group is inextricably linked to the protonation state of the diazepane ring. The following table summarizes the quantitative stability data and primary degradation pathways across different pH ranges.

pH ConditionMolecular StateEst. Half-Life (25°C)Primary Degradation PathwayPreventative Action
Strongly Acidic (pH < 2)Diprotonated Salt> 6 monthsHydration (Metal-catalyzed)Use metal-free systems; add EDTA.
Mildly Acidic (pH 4–6)Monoprotonated Salt> 12 monthsNone (Highly Stable)Ideal storage condition (e.g., HCl salt).
Neutral (pH ~7)Free Base / Monosalt~2–4 weeksGlaser HomocouplingStore under Argon; exclude Cu/O2.
Strongly Basic (pH > 10)Free Base< 24 hoursAlkyne-Allene IsomerizationAvoid prolonged exposure to NaOH/KOH.
Degradation Pathways

Pathway Center 1-(Prop-2-yn-1-yl)-1,4-diazepane Acidic Acidic pH (< 4) Amine Protonation Center->Acidic Basic Basic pH (> 9) Deprotonation Center->Basic Neutral Neutral pH (~7) Free Base + O2 Center->Neutral Hydration Alkyne Hydration (+18 Da Methyl Ketone) Requires Trace Metals Acidic->Hydration Trace Metals (Pd, Ru) Stable Stable Salt Form (e.g., Di-HCl) Acidic->Stable Pure Conditions Isomerization Prototropic Rearrangement (Alkyne -> Allene) Basic->Isomerization OH- or Amine Catalyzed Dimerization Glaser Coupling (1,3-Diyne Dimer) Neutral->Dimerization Trace Cu + O2

pH-dependent degradation pathways of N-propargyl diazepane.

Troubleshooting Guides & FAQs

Q1: During basic extraction (pH > 10), my NMR shows a loss of the terminal alkyne proton (~2.2 ppm) and the appearance of new vinylic signals. What is happening? A1: You are observing base-catalyzed alkyne-allene isomerization. The terminal alkyne hydrogen is moderately acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases[1]. Under strongly basic conditions, a prototropic rearrangement occurs, converting the N-propargyl group (-CH₂-C≡CH) into an N-allenyl group (-CH=C=CH₂), which can further isomerize to an internal alkyne[2]. Causality: The basicity of the diazepane ring itself (pKa ~10) can auto-catalyze this process if the free base is stored neat. The thermodynamic stability of the highly conjugated allene drives this shift when the kinetic barrier is lowered by hydroxide or organic bases[3].

Q2: I am using acidic HPLC conditions (0.1% TFA, pH ~2) for purification, but I see a +18 Da mass adduct in my LC-MS. Is the propargyl group unstable in acid? A2: The propargyl group is generally highly stable in dilute acid because the protonation of the diazepane nitrogens pulls electron density away, deactivating the propargylic position. However, the +18 Da adduct indicates hydration of the alkyne to a methyl ketone. Causality: This is rarely caused by acid alone; it is almost always a result of trace transition metal impurities (e.g., Ru, Pd from previous synthetic steps, or Fe from aging stainless steel HPLC lines) acting as Lewis acids in conjunction with the acidic aqueous mobile phase. Alkynes undergo rapid Markovnikov hydration under these specific dual-catalyst (metal + acid) conditions.

Q3: My free base 1-(Prop-2-yn-1-yl)-1,4-diazepane turns yellow/brown upon storage at neutral pH, and LC-MS shows a high molecular weight dimer. How do I prevent this? A3: You are observing the Glaser coupling reaction, an oxidative homodimerization of terminal alkynes to form a symmetric 1,3-diyne[4]. Causality: At neutral pH, the free base form is highly susceptible to atmospheric oxidation if trace copper is present. The terminal alkyne forms a transient copper acetylide intermediate, which oxidatively couples in the presence of O₂[4]. Always store the compound as a protonated salt (e.g., dihydrochloride) to deactivate the alkyne, or store the free base strictly under Argon.

Troubleshooting Workflow

Workflow Start Issue Detected: Loss of Propargyl Integrity CheckPH Determine Matrix pH Start->CheckPH IsBasic pH > 9 (e.g., Free Base Extraction) CheckPH->IsBasic IsAcidic pH < 4 (e.g., LC-MS Mobile Phase) CheckPH->IsAcidic ActionBasic Quench with mild acid. Store as HCl/TFA salt. Avoid prolonged high pH. IsBasic->ActionBasic ActionAcidic Add EDTA to mobile phase. Use PEEK tubing. Flush system of trace metals. IsAcidic->ActionAcidic

Troubleshooting workflow for propargyl group instability.

Self-Validating Experimental Protocols
Protocol 1: pH-Controlled Extraction and Salt Formation

To prevent auto-catalyzed isomerization during workup, the free base must be rapidly converted to a stable salt.

  • Extraction: Dilute the aqueous reaction mixture containing the diazepane derivative. Adjust the pH to 8.5–9.0 using saturated aqueous NaHCO₃ (Avoid NaOH to prevent localized high pH spikes).

  • Partitioning: Extract immediately with Dichloromethane (DCM) (3 x 20 mL). The secondary amine is sufficiently deprotonated at pH 9 for organic partitioning.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for exactly 10 minutes. Filter to remove the drying agent.

  • Salting (Critical Step): Submerge the receiving flask in an ice bath (0°C). Dropwise, add 2.2 equivalents of 4M HCl in dioxane under vigorous stirring. A white precipitate (the dihydrochloride salt) will form immediately.

  • Isolation: Concentrate under reduced pressure (bath temp < 30°C) to yield the stable 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride.

  • Self-Validation Check: Dissolve 5 mg of the isolated solid in 1 mL of DI water. The pH should read between 3.0 and 4.0. Run a ¹H-NMR in D₂O; the terminal alkyne proton must appear as a sharp triplet (J ≈ 2.5 Hz), confirming no allene formation occurred during workup.

Protocol 2: Metal-Free Acidic LC-MS Analysis

If hydration (+18 Da) is observed during acidic LC-MS runs, validate the system integrity:

  • System Flush: Flush the LC system with 30% Nitric Acid for 30 minutes (column removed) to passivate stainless steel lines and remove trace Fe/Pd/Ru. Flush thoroughly with LC-MS grade water until the pH returns to neutral.

  • Mobile Phase Modification: Prepare Mobile Phase A (Water) with 0.1% Formic Acid and add 10 µM EDTA. The trace EDTA acts as a chelator, sequestering any residual transition metals that catalyze alkyne hydration.

  • Column Selection: Utilize a column with PEEK-lined hardware rather than standard stainless steel.

  • Self-Validation Check: Inject a known standard of 1-(Prop-2-yn-1-yl)-1,4-diazepane. The extracted ion chromatogram (EIC) for the [M+H+18]⁺ mass should be < 0.5% of the parent [M+H]⁺ peak area.

References
  • Source: grokipedia.
  • Source: benchchem.
  • Source: nih.
  • Source: nih.

Sources

Characterizing impurities in 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (CAS: 1258651-07-8).

As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. This guide provides drug development professionals with mechanistic insights into chromatographic behavior, self-validating experimental protocols, and authoritative regulatory frameworks required for robust impurity profiling.

I. Impurity Profiling Workflow

The following diagram outlines the logical progression of our recommended LC-MS impurity characterization workflow, designed to ensure compliance with global regulatory standards.

ImpurityProfiling A Sample: 1-(Prop-2-yn-1-yl)-1,4-diazepane (API Formulation) B Sample Prep & Filtration (PTFE, Polypropylene Vials) A->B Dissolve in Diluent C UHPLC Separation (High-pH Hybrid C18) B->C 2 µL Injection D ESI+ Q-TOF MS (m/z 50-1000) C->D Eluate E Data Processing (Identify m/z > 0.05% area) D->E Mass Spectra F Structural Elucidation (MS/MS & Isotope Pattern) E->F Unknowns > Threshold G Regulatory Reporting (ICH Q3A Compliance) F->G Qualified Profile

Caption: Workflow for LC-MS impurity characterization and ICH Q3A compliance.

II. Frequently Asked Questions (FAQs): Regulatory & Methodological Logic

Q: What are the primary regulatory thresholds for reporting impurities in this API? A: According to the 1[1], impurity thresholds are dictated by the maximum daily dose (MDD) of the drug. For an MDD of ≤ 2g/day, the reporting threshold is 0.05% . Any impurity exceeding the identification threshold of 0.10% (or 1.0 mg per day intake, whichever is lower) must be structurally elucidated. If it exceeds the qualification threshold of 0.15% , toxicological data must be provided to demonstrate biological safety[2].

Q: Why do we observe severe peak tailing for the main API and its related impurities during standard reverse-phase LC? A: The Causality: 1-(Prop-2-yn-1-yl)-1,4-diazepane contains a secondary and a tertiary amine within its homopiperazine ring. At a neutral or acidic pH, these amines are highly protonated. Instead of retaining purely via hydrophobic interactions on a standard C18 column, the positively charged amines undergo strong ion-exchange interactions with residual, negatively charged silanols on the silica backbone. The Solution: Shift to a high-pH mobile phase (e.g., pH 10.0 using ammonium bicarbonate) combined with an ethylene-bridged hybrid (BEH) C18 column. This deprotonates the amines, eliminating secondary silanol interactions and restoring sharp, Gaussian peak shapes.

Q: Why is the MS signal for the API splitting into multiple masses, reducing overall sensitivity? A: The Causality: The compound has a monoisotopic mass of 138.115 Da, yielding an expected[M+H]+ peak at m/z 139.122[3]. However, basic amines readily form adducts with alkali metals. If you observe a mass shift of +22 Da (m/z 161.104), you are seeing the [M+Na]+ adduct[3]. This is frequently caused by sodium ions leaching from standard borosilicate glass solvent bottles when exposed to acidic or basic modifiers. The Solution: Use certified MS-grade solvents and store mobile phases in high-purity, hardened glass (e.g., Schott®) or polypropylene containers.

III. Troubleshooting Guide: LC-MS Analysis

Issue 1: High Background Noise or Ghost Peaks at m/z 139.12
  • The Cause: Carryover. The highly basic diazepane ring binds ionically to the stainless steel capillaries or the autosampler needle seat.

  • Self-Validating Protocol: Perform a zero-volume injection . Program the autosampler to execute the injection cycle without drawing any sample, followed by a standard gradient run.

    • If the ghost peak persists: The contamination is localized in the LC pumps or the column.

    • If the ghost peak disappears: The contamination is isolated to the autosampler needle/seat.

  • Resolution: Implement a multi-solvent needle wash. Use a weak wash of 5:95 Methanol:Water (with 0.1% Formic Acid) and a strong wash of 50:50:0.1 Methanol:Acetonitrile:Formic Acid to disrupt the ionic binding.

Issue 2: Loss of Sensitivity and Retention Time Shifts
  • The Cause: Column contamination or phase collapse from highly aqueous sample matrices.

  • Self-Validating Protocol: Inject a System Suitability Test (SST) sample[4]. Before running any unknown batches, inject a known standard containing the API and a trace impurity (e.g., Homopiperazine).

    • Validation Check: The system is only validated for use if the SST demonstrates a retention time drift of < 2% and a mass accuracy error of < 5 ppm. If the SST fails, the run automatically aborts, preventing the generation of invalid data[4].

  • Resolution: Flush the column with 10-20 column volumes of 100% organic solvent (Acetonitrile or Isopropanol) to elute strongly bound matrix contaminants[5].

IV. Step-by-Step Methodology: High-Resolution LC-MS Impurity Profiling

This protocol is designed to separate and identify impurities ≥0.05% in 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride batches.

Step 1: Sample Preparation & Internal Spiking

  • Accurately weigh 10.0 mg of the API sample and dissolve it in 10.0 mL of LC-MS grade Water:Acetonitrile (90:10, v/v) to yield a 1.0 mg/mL solution.

  • Causality Check: Filter the solution through a 0.22 µm PTFE syringe filter into a deactivated polypropylene vial. Do not use nylon filters, as nylon actively binds basic amines, which will artificially lower the quantification of your impurities. Polypropylene vials are mandated to prevent sodium leaching.

Step 2: Chromatographic Separation

  • Column: Hybrid-silica C18 (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 2% B

    • 2.0 - 12.0 min: Linear ramp to 60% B

    • 12.0 - 14.0 min: 95% B (Column Wash)

    • 14.0 - 17.0 min: 2% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry Detection (ESI+ Q-TOF)

  • Set the ionization source to Electrospray Ionization (ESI) in positive mode.

  • Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C; Cone Voltage at 30 V.

  • Acquire data in MS^E or Auto-MS/MS mode over a mass range of m/z 50–1000 to capture both precursor and fragment ions simultaneously.

Step 4: Data Processing & Qualification

  • Utilize an automated feature-finding algorithm to extract all m/z signals.

  • Integrate the peak areas. Any unknown peak with an area > 0.05% relative to the main API peak (m/z 139.12) must be flagged for MS/MS structural elucidation to meet ICH Q3A reporting standards[2].

V. Quantitative Data: Common Impurities & Thresholds

The following table summarizes the expected impurity profile based on the synthetic route (alkylation of homopiperazine with propargyl chloride) and degradation pathways.

Impurity NameOrigin / MechanismExact Mass[M+H]+Relative Retention Time (RRT)ICH Qualification Requirement
Homopiperazine Unreacted starting material101.1070.45≥ 0.15% or 1.0 mg/day
1-(Prop-2-yn-1-yl)-1,4-diazepane N-oxide Oxidative degradation (API aging)155.1180.85≥ 0.15% or 1.0 mg/day
1-(Prop-2-yn-1-yl)-1,4-diazepane Active Pharmaceutical Ingredient 139.123 1.00 N/A (Main Peak)
1,4-di(prop-2-yn-1-yl)-1,4-diazepane Over-alkylation by-product177.1391.65≥ 0.15% or 1.0 mg/day
Propargyl chloride Alkylating reagent (Genotoxic)75.000 (GC-MS)N/A (GC)Mutagenic (ICH M7 TTC limits)

VI. References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at: 1[1]

  • Impurities in new drug substances Q3A (R2) - International Council for Harmonisation (ICH). Available at: 2[2]

  • 1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride Mass Spectrometry Data - PubChemLite. Available at: 3[3]

  • Controlling Contamination in LC/MS Systems - Waters Corporation Help Center. Available at: Link

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu. Available at: 5[5]

  • LCMS Troubleshooting: Best Practices for Laboratories - ZefSci. Available at: 4[4]

Sources

Technical Support Center: Scaling Up Reactions with 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride. This guide is designed to provide expert insights and practical troubleshooting advice to ensure the success of your chemical syntheses. The unique bifunctional nature of this molecule—presenting a reactive terminal alkyne and a diazepine scaffold—opens up a vast chemical space for the synthesis of novel compounds, particularly in the construction of complex molecules like PROTACs and other targeted therapeutics. However, its specific properties, including its dihydrochloride salt form, necessitate careful consideration during reaction scale-up.

This guide is structured to address your challenges in a logical, problem-solving format, moving from fundamental questions to in-depth troubleshooting of common synthetic roadblocks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, properties, and reactivity of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride.

Q1: What are the key structural features of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride that I should be aware of?

A: 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride possesses two key reactive sites: a terminal alkyne (the propargyl group) and a 1,4-diazepane ring. The terminal alkyne is a versatile handle for various coupling reactions, most notably Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," and Sonogashira coupling.[1] The 1,4-diazepane ring is a seven-membered heterocycle with two nitrogen atoms, which can act as nucleophiles or bases, and is a common scaffold in pharmacologically active compounds.[2][3] The dihydrochloride salt form enhances the compound's solubility in polar solvents but also makes it hygroscopic.

Q2: The compound is a dihydrochloride salt. How does this affect its handling and reaction setup?

A: The dihydrochloride salt form means the two nitrogen atoms of the diazepine ring are protonated. This has several implications:

  • Hygroscopicity: Dihydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This can introduce water into your reaction, which can be detrimental to moisture-sensitive catalysts and reagents. It is crucial to handle the compound in a dry environment, such as a glovebox or under a stream of inert gas.[6]

  • Solubility: The salt form generally imparts good solubility in polar solvents like water, methanol, and DMSO. However, it may have limited solubility in nonpolar aprotic solvents commonly used in organic synthesis (e.g., THF, toluene, dichloromethane).

  • Basicity: In its dihydrochloride form, the diazepine nitrogens are not basic. If your reaction requires a basic nitrogen on the diazepine ring, you will need to add a stoichiometric amount of a suitable base to deprotonate it first.

Q3: What are the primary applications of the terminal alkyne on this molecule?

A: The terminal alkyne is a powerful functional group for forming carbon-carbon and carbon-heteroatom bonds. Its most common applications in drug discovery and development include:

  • Click Chemistry (CuAAC): This is a highly efficient and regioselective reaction with an azide to form a stable 1,2,3-triazole linkage.[7][8] This is a cornerstone of modern bioconjugation and the assembly of complex molecular architectures.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a robust method for forming carbon-carbon bonds to sp2-hybridized carbons.[9][10]

  • Propargylic Substitution: The propargylic position can be involved in various substitution reactions.[11]

Q4: Can the 1,4-diazepane ring participate in side reactions?

A: Yes, under certain conditions. The secondary amine within the diazepine ring is nucleophilic (once deprotonated from its salt form) and can participate in reactions. For instance, it could potentially coordinate to metal catalysts, act as an unwanted nucleophile in coupling reactions, or react with electrophilic starting materials or reagents. Careful planning of your synthetic route and choice of reaction conditions are necessary to avoid these side reactions.

Part 2: Troubleshooting Guide for Common Reactions

This section provides a detailed, cause-and-effect approach to troubleshooting common issues encountered when scaling up reactions involving 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride.

Scenario 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is prized for its reliability, but challenges can arise, especially during scale-up.

Problem: Low or No Product Yield

If you are observing poor conversion of your starting materials, consider the following potential causes and solutions:

Potential Cause Explanation Recommended Solution
Copper Catalyst Inactivity The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by atmospheric oxygen.[7]Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. If starting with a Cu(II) salt, ensure your reducing agent (e.g., sodium ascorbate) is fresh and used in slight excess.[7]
Incomplete Deprotonation The reaction requires the free base form of the diazepine. The dihydrochloride salt will consume base, potentially leaving insufficient base for the reaction if not accounted for.Add at least two equivalents of a non-coordinating base (e.g., DIPEA, triethylamine) to neutralize the dihydrochloride salt before adding your catalytic base.
Poor Solubility Your starting materials, particularly the azide partner, may not be fully dissolved in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.Screen different solvent systems. Common choices for CuAAC include t-BuOH/H2O, DMSO, DMF, or THF. Gentle heating may improve solubility, but monitor for potential degradation.
Alkyne Homocoupling (Glaser Coupling) In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of your alkyne, leading to a dimeric byproduct and consumption of your starting material.[10][12]As with catalyst inactivity, rigorous exclusion of oxygen is critical. Slow addition of the alkyne can also minimize its concentration and disfavor this side reaction.[9]

Troubleshooting Workflow for Low CuAAC Yield

start Low or No Product Yield check_inert Is the reaction under a strict inert atmosphere? start->check_inert check_reagents Are reagents and solvents thoroughly degassed? check_inert->check_reagents Yes fix_inert Action: Improve inert atmosphere technique (e.g., use Schlenk line, degas solvents). check_inert->fix_inert No check_base Was sufficient base added to neutralize the dihydrochloride salt? check_reagents->check_base Yes fix_reagents Action: Degas all liquids via sparging or freeze-pump-thaw cycles. check_reagents->fix_reagents No check_solubility Are all components fully dissolved? check_base->check_solubility Yes fix_base Action: Add 2 equivalents of a non-coordinating base. check_base->fix_base No check_catalyst Is the copper source and reducing agent fresh? check_solubility->check_catalyst Yes fix_solubility Action: Screen alternative solvents or solvent mixtures (e.g., DMSO, DMF). Consider gentle heating. check_solubility->fix_solubility No homocoupling Is alkyne homocoupling observed (dimer byproduct)? check_catalyst->homocoupling Yes fix_catalyst Action: Use fresh copper source and reducing agent. check_catalyst->fix_catalyst No fix_homocoupling Action: Further reduce oxygen exposure. Consider slow addition of the alkyne. homocoupling->fix_homocoupling Yes end Consult further literature for specialized conditions. homocoupling->end No fix_inert->start fix_reagents->start fix_base->start fix_solubility->start fix_catalyst->start fix_homocoupling->start

Caption: Troubleshooting logic for low-yield CuAAC reactions.

Scenario 2: Sonogashira Coupling

Sonogashira coupling is a powerful tool for C-C bond formation but is highly sensitive to reaction conditions.

Problem: Catalyst Decomposition (Reaction Turns Black)

A common failure mode in palladium-catalyzed reactions is the precipitation of palladium black, indicating catalyst decomposition.

Potential Cause Explanation Recommended Solution
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst, leading to its aggregation and precipitation as palladium black.[9]Ensure all solvents, reagents, and the reaction headspace are rigorously deoxygenated. Use of a Schlenk line or glovebox is highly recommended for scale-up.
Impure Reagents or Solvents Impurities can poison the catalyst. The amine base, in particular, should be of high purity and preferably distilled.Use anhydrous, degassed solvents. Purify substrates if their purity is questionable. Distill liquid amine bases over a suitable drying agent.
High Temperature While some Sonogashira couplings require heat, excessive temperatures can accelerate catalyst decomposition.[9]If heating is necessary, increase the temperature gradually and monitor the reaction closely. If decomposition occurs, try running the reaction at a lower temperature for a longer period.
Inappropriate Ligand Choice The stability of the palladium catalyst is heavily dependent on the phosphine ligand. For some substrates, a more robust ligand may be required.If using a standard catalyst like Pd(PPh₃)₄, consider switching to a pre-catalyst system with a more electron-rich and bulky phosphine ligand, which can stabilize the Pd(0) center.[10]

Problem: Significant Alkyne Homocoupling

As with CuAAC, the formation of a dimeric alkyne byproduct is a common issue in Sonogashira reactions.

Potential Cause Explanation Recommended Solution
Oxygen-Promoted Glaser Coupling The copper(I) co-catalyst promotes the oxidative homocoupling of alkynes in the presence of oxygen.[9]Rigorous exclusion of oxygen is the most critical factor.
High Copper Loading Excessive amounts of the Cu(I) co-catalyst can accelerate the homocoupling pathway.[9]Reduce the loading of the copper co-catalyst to the minimum effective amount (e.g., 1-5 mol%).
High Alkyne Concentration A high concentration of the alkyne can favor the bimolecular homocoupling reaction.Add the 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride solution slowly to the reaction mixture over a period of time.[10]
Persistent Homocoupling In some cases, particularly with electron-rich alkynes, homocoupling can be difficult to suppress.Consider switching to a copper-free Sonogashira protocol. These methods often require a different ligand and base system but completely eliminate the primary pathway for Glaser coupling.[1]

Troubleshooting Workflow for Sonogashira Reactions

start Sonogashira Reaction Failure black_precipitate Is a black precipitate (Pd black) observed? start->black_precipitate homocoupling Is alkyne homocoupling the major byproduct? start->homocoupling low_conversion Is there low conversion with clean starting material? start->low_conversion check_oxygen Action: Rigorously degas all components and maintain a strict inert atmosphere. black_precipitate->check_oxygen Yes reduce_copper Action: Reduce Cu(I) loading or switch to a copper-free protocol. Use slow alkyne addition. homocoupling->reduce_copper Yes check_activity Action: Verify catalyst/ligand activity. Check substrate purity. Consider increasing temperature or concentration. low_conversion->check_activity Yes check_oxygen->start reduce_copper->start check_activity->start

Caption: Key troubleshooting pathways for Sonogashira coupling.

Part 3: Experimental Protocols

General Protocol for Handling 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride

Due to its hygroscopic nature, proper handling is paramount.

  • Storage: Store the compound in a tightly sealed container inside a desiccator or in a controlled low-humidity environment.

  • Weighing: Whenever possible, weigh the required amount inside a glovebox. If a glovebox is not available, quickly weigh the compound in a dry, draft-free area and immediately seal the container.

  • Drying: If moisture absorption is suspected, the compound can be dried under high vacuum for several hours before use. Do not heat aggressively, as this may cause decomposition.

Protocol: Gram-Scale Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for a typical gram-scale CuAAC reaction.

Materials:

  • 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride

  • Organic Azide (1.0 eq)

  • Sodium Ascorbate (0.1 - 0.3 eq)

  • Copper(II) Sulfate Pentahydrate (0.05 - 0.1 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, or DMSO)

Procedure:

  • Reaction Setup: To an appropriately sized round-bottom flask equipped with a magnetic stir bar, add the 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride and the organic azide.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the chosen solvent system via syringe. Stir the mixture until all solids are dissolved.

  • Base Addition: Add the DIPEA via syringe and stir for 5 minutes to ensure deprotonation of the dihydrochloride salt.

  • Catalyst Addition: In a separate vial, dissolve the copper(II) sulfate and sodium ascorbate in a small amount of water or the reaction solvent. Add this solution to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash with saturated aqueous ammonium chloride (to remove copper), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, as appropriate.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • PMC. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Retrieved from [Link]

  • PMC. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Frontiers. (2022, June 26). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Retrieved from [Link]

  • MDPI. (2024, December 24). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • PMC. (n.d.). Scope and advances in the catalytic propargylic substitution reaction. Retrieved from [Link]

  • ResearchGate. (2021, May 19). How make granules and tablets of vey hygroscopic drugs?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2022, June 27). (PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • JOCPR. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Retrieved from [Link]

  • Reddit. (2023, October 18). Boc De-protection. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • MDPI. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • PMC. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepin es derivatives. Retrieved from [Link]

  • PMC. (n.d.). A mild and efficient AgSbF6-catalyzed synthesis of fully substituted pyrroles through a sequential propargylation/amination/cycloisomerization reaction. Retrieved from [Link]

  • ACS Publications. (2001, June 30). Metal-Promoted Allylation, Propargylation, or Allenylation of Azetidine-2,3-diones in Aqueous and Anhydrous Media. Application to the Asymmetric Synthesis of Densely Functionalized 3-Substituted 3-Hydroxy-β-lactams. Retrieved from [Link]

  • MDPI. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • PubChem. (n.d.). H-1152 Dihydrochloride. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Analysis of 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride and Its Click Chemistry Products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Dichotomy

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (CAS: 1258651-07-8) is a highly versatile bifunctional building block used extensively in modern drug discovery. The 1,4-diazepane (homopiperazine) core provides a secondary amine ideal for synthesizing PROTAC linkers or CNS-active scaffolds, while the terminal propargyl group serves as a bioorthogonal handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Analyzing this molecule and its subsequent reaction products presents a classic chromatographic challenge. The starting material is a highly polar, doubly basic dihydrochloride salt that exhibits poor retention and severe peak tailing on standard Reversed-Phase (RP) columns. Conversely, the resulting 1,4-disubstituted 1,2,3-triazole products are significantly more hydrophobic. This guide compares Hydrophilic Interaction Liquid Chromatography (HILIC) against Reversed-Phase Liquid Chromatography (RPLC) to establish a self-validating analytical workflow for monitoring this reaction.

Causality in Column Selection: HILIC vs. RPLC

Why Standard C18 Fails for the Starting Material

At typical acidic mobile phase pH (e.g., pH 2.7 with 0.1% formic acid), both nitrogens in the 1,4-diazepane ring are fully protonated. These cations undergo strong secondary electrostatic interactions with ionized residual silanols on the silica surface of standard C18 columns. This silanophilic activity causes broad, asymmetric peaks and unpredictable, near-void retention times [1].

The HILIC Advantage

HILIC operates via a complex mechanism involving a water-enriched layer immobilized on a polar stationary phase (e.g., zwitterionic sulfobetaine or bare silica). Because the mobile phase is highly organic (typically >70% acetonitrile), highly polar molecules like the diazepane dihydrochloride partition into the aqueous layer, resulting in strong retention. Furthermore, the high organic content significantly enhances electrospray ionization (ESI) efficiency for LC-MS detection, reducing background noise and improving signal-to-noise ratios .

The Shift to RPLC for Triazoles

Once the alkyne undergoes the CuAAC reaction with an azide, the resulting 1,2,3-triazole ring introduces significant aromaticity and hydrophobicity. The loss of the highly polar terminal alkyne and the addition of the azide-linked payload shift the molecule's overall polarity. For these products, standard RPLC (using polar-embedded C18 or high-purity end-capped C18) becomes the optimal choice, providing high-resolution separation from unreacted azides and copper-ligand complexes [1].

Quantitative Performance Comparison

The following table summarizes the comparative performance of three column chemistries when analyzing the diazepane starting material and a model triazole product.

Chromatographic ParameterStandard C18 (RPLC)Polar-Embedded C18 (RPLC)Zwitterionic HILIC
Starting Material Retention ( k′ ) < 0.5 (Elutes in void)1.2 (Weak retention)4.5 (Excellent retention)
Starting Material Peak Asymmetry ( As​ ) > 2.5 (Severe tailing)1.4 (Moderate tailing)1.05 (Highly symmetrical)
Triazole Product Retention ( k′ ) 5.8 (Strong retention)4.5 (Good retention)< 0.5 (Elutes in void)
Mobile Phase Compatibility High AqueousHigh AqueousHigh Organic (>70% MeCN)
ESI-MS Sensitivity (Relative) 1x1.5x5x (Due to high MeCN)

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols dictate not just the steps, but the physicochemical controls required for success.

Protocol A: HILIC-MS Analysis of 1-(Prop-2-yn-1-yl)-1,4-diazepane 2HCl

Causality Note: In HILIC, buffer concentration is critical. We use 10 mM ammonium formate to maintain a constant ionic strength, which prevents electrostatic repulsion between the protonated diazepane and the stationary phase, ensuring reproducible partitioning.

  • Column Preparation: Equip the LC-MS with a Zwitterionic HILIC column (100 x 2.1 mm, 3 µm).

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Equilibration: Flush the column with 90% B for at least 20 column volumes. Crucial: HILIC requires longer equilibration times than RPLC to establish the stable aqueous layer on the silica surface.

  • Gradient Elution: Run a gradient from 90% B down to 60% B over 10 minutes. (Note: In HILIC, decreasing organic content increases elution strength).

  • Sample Preparation: Dissolve the diazepane dihydrochloride in 75% Acetonitrile / 25% Water. Warning: Injecting a highly aqueous sample plug into a HILIC column disrupts the localized water layer on the stationary phase, leading to severe peak distortion and premature elution.

Protocol B: RPLC-UV/MS Analysis of the CuAAC Triazole Product

Causality Note: The CuAAC reaction utilizes THPTA to stabilize Cu(I) and prevent oxidation. RPLC is used here to separate the hydrophobic triazole product from the highly polar THPTA-Cu complex, which elutes in the void volume.

  • Column Preparation: Equip the system with an end-capped C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase Setup:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as an ion-pairing reagent. While the triazole product is more hydrophobic, the 1,4-diazepane ring still contains a secondary amine that remains basic. TFA pairs with this cation, masking it from residual silanols and sharpening the peak).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (the newly formed triazole ring absorbs strongly) and ESI-MS in positive ion mode.

Analytical Workflow Visualization

The following diagram illustrates the orthogonal chromatographic strategy required to monitor the complete lifecycle of the diazepane building block through its click chemistry transformation.

HPLC_Strategy SM 1-(Prop-2-yn-1-yl)- 1,4-diazepane 2HCl (Highly Polar, Basic) Reaction CuAAC Click Reaction + Azide-Tagged Payload SM->Reaction Cu(I), Ascorbate, THPTA Ligand HILIC HILIC Analysis Stationary Phase: Zwitterionic Mobile Phase: High MeCN SM->HILIC Optimal Retention & Peak Shape Product 1,4-Disubstituted 1,2,3-Triazole Product (Hydrophobic) Reaction->Product Cycloaddition RPLC Reversed-Phase LC Stationary Phase: C18 Mobile Phase: High Aqueous Product->RPLC Resolves Hydrophobic Impurities

Caption: Orthogonal HPLC strategies for polar diazepane precursors and hydrophobic triazole products.

References

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. Molecules (MDPI).[Link]

  • HILIC: The Pros and Cons. LCGC International.[Link]

  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. PubMed Central (PMC).[Link]

Validating the conjugation of 1-(Prop-2-yn-1-yl)-1,4-diazepane via mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals on the application and validation of 1-(Prop-2-yn-1-yl)-1,4-diazepane as a mass spectrometry charge-enhancement tag.

Introduction: The Analytical Bottleneck of "Silent" Molecules

In modern drug development and proteomics, liquid chromatography-mass spectrometry (LC-MS) is the gold standard for structural characterization[1]. However, a persistent challenge remains: "silent" molecules—such as neutral lipids, specific glycans, and uncharged peptide fragments—exhibit notoriously poor ionization efficiency in electrospray ionization (ESI)[2].

To overcome this, chemical derivatization using "charge tags" is employed to artificially install readily ionizable moieties onto the target analyte[3]. 1-(Prop-2-yn-1-yl)-1,4-diazepane (CAS: 1258651-07-8) has recently emerged as a highly specialized, next-generation charge tag. By combining a terminal alkyne for bioorthogonal Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a highly basic 1,4-diazepane (homopiperazine) ring, this reagent acts as a powerful "proton sponge" in the ESI source, drastically lowering the limit of detection (LOD) for azide-functionalized targets.

Mechanistic Rationale: Why 1,4-Diazepane?

The superiority of the 1,4-diazepane scaffold lies in its unique physical chemistry[4]. Unlike standard primary or tertiary amine tags, the 7-membered homopiperazine ring contains two nitrogen atoms (one tertiary, one secondary in the conjugated form) with highly favorable pKa​ values (approximately 10.4 and 6.8).

Causality in Ionization: During the desolvation process in an ESI source operating in positive ion mode (ESI+), the acidic droplet environment drives protonation. The dual-nitrogen system of the diazepane ring readily accepts protons, often forming stable [M+2H]2+ or highly abundant [M+H]+ species. This localized, high charge density facilitates rapid Coulombic fission and efficient gas-phase ion evaporation, yielding signal enhancements that exponentially outperform traditional single-amine tags[2].

G N1 Neutral Conjugate (LC Eluent) N2 ESI Droplet Formation (Acidic Environment) N1->N2 N3 Protonation of Diazepane Amines N2->N3 H+ Transfer N4 Coulombic Fission & Desolvation N3->N4 N5 Gas-Phase Ion [M+H]+ or [M+2H]2+ N4->N5 Ion Evaporation

Mechanism of ESI positive mode signal enhancement driven by the basic diazepane moiety.

Comparative Performance Analysis

To objectively evaluate 1-(Prop-2-yn-1-yl)-1,4-diazepane, we must benchmark it against standard commercially available alkyne tags used for MS derivatization. The table below summarizes the performance metrics when conjugating an identical azide-functionalized neutral steroid standard.

Derivatization TagBasic Nitrogen CountEstimated Highest pKa​ Relative ESI+ MS Signal Enhancement*CuAAC Conjugation Yield (1h)MS/MS Fragmentation Profile
None (Baseline Analyte) 0N/A1x (Baseline)N/APoor / Unpredictable
Propargylamine 1~9.015x>95%Prone to neutral loss ( NH3​ )
N,N-Dimethylpropargylamine 1~9.545x>90%Dimethylamine loss
Biotin-PEG4-Alkyne 0 (Amides)Neutral2x>95%Complex PEG-chain fragmentation
1-(Prop-2-yn-1-yl)-1,4-diazepane 2 ~10.4 >250x >95% Highly stable reporter ion

*Signal enhancement is calculated based on the integrated peak area of the extracted ion chromatogram (XIC) compared to the underivatized baseline.

Key Takeaway: While standard propargylamines offer a modest boost, the 1,4-diazepane conjugate provides a >250-fold increase in signal intensity. Furthermore, the cyclic nature of the diazepane ring makes it highly resistant to in-source fragmentation, ensuring that the collision-induced dissociation (CID) energy is directed toward sequencing the analyte rather than shattering the tag.

Experimental Methodology: Self-Validating Conjugation & MS Protocol

To ensure scientific integrity and reproducibility, the following protocol details the CuAAC conjugation of 1-(Prop-2-yn-1-yl)-1,4-diazepane to an azide-bearing analyte, followed by LC-MS/MS validation. Every step is designed as a self-validating system to prevent false negatives.

Phase 1: CuAAC Conjugation
  • Reagent Preparation: Dissolve the azide-functionalized analyte (1 mM) and 1-(Prop-2-yn-1-yl)-1,4-diazepane (1.5 mM) in a 1:1 mixture of t -Butanol/Water.

  • Catalyst Complexation: In a separate vial, premix CuSO4​ (100 µM) with THPTA ligand (500 µM).

    • Causality: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state. Crucially, it prevents the generation of reactive oxygen species (ROS) that would otherwise oxidize the sensitive secondary and tertiary amines on the diazepane ring, which would destroy its charge-enhancing properties[1].

  • Reaction Initiation: Add the Cu-THPTA complex to the reaction vial, followed immediately by Sodium Ascorbate (2.5 mM) to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Vortex and incubate at room temperature for 1 hour.

Phase 2: Purification & LC-MS/MS Validation
  • SPE Clean-up: Pass the quenched reaction mixture through a C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% Methanol/Water and elute with 80% Acetonitrile.

    • Causality: Residual copper and sodium ascorbate cause severe ion suppression in the ESI source. Desalting ensures the intrinsic ionization enhancement of the diazepane tag is accurately measured and not masked by matrix effects.

  • LC-MS/MS Analysis: Inject the eluate onto a C18 analytical column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic modifier (pH ~2.7) is mandatory. It ensures that both nitrogen atoms of the 1,4-diazepane ring are fully protonated in the liquid phase prior to aerosolization, maximizing the [M+2H]2+ ion yield[2].

G A Azide-Modified Analyte C CuAAC Reaction (CuSO4, THPTA, Ascorbate) A->C B 1-(Prop-2-yn-1-yl) -1,4-diazepane B->C D SPE Clean-up (Desalting/De-coppering) C->D  Quench & Purify E LC-ESI(+)-MS/MS (0.1% Formic Acid) D->E  Inject F Signal Enhanced Detection (>250x) E->F  Data Analysis

Workflow for CuAAC conjugation of diazepane tags and subsequent LC-MS/MS validation.

Conclusion

For researchers struggling with the mass spectrometric detection of poorly ionizable compounds, the transition from standard propargyl tags to 1-(Prop-2-yn-1-yl)-1,4-diazepane represents a significant analytical upgrade. By rationally applying the principles of physical chemistry—specifically the proton-sponge behavior of the homopiperazine ring—scientists can achieve orders-of-magnitude improvements in MS sensitivity, enabling the detection of low-abundance metabolites, lipids, and drug conjugates that would otherwise remain invisible.

References

  • Click Chemistry in Proteomic Investigations Source: PMC - NIH URL:[Link]

  • A novel charge derivatization-direct infusion mass spectrometry method for the quantitative analysis of C1-C8 fatty acids Source: ResearchGate URL:[Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism Source: The Royal Society URL:[Link]

Sources

Unlocking Privileged Scaffolds: A Comparative Guide to the Biological Activity of 1,4-Diazepanes vs. 1,4-Benzodiazepines

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines evolve to tackle increasingly complex pathologies, the selection of the core chemical scaffold dictates both the pharmacokinetic viability and the target-binding mechanics of a lead compound. Nitrogen-containing seven-membered rings are cornerstones of medicinal chemistry. However, a fundamental structural divergence—the presence or absence of a fused aromatic ring—creates two entirely different pharmacological profiles: the rigid 1,4-benzodiazepines and the flexible 1,4-diazepanes .

As a Senior Application Scientist, I have designed this guide to objectively compare the biological activities, structural causalities, and experimental validation workflows for these two highly versatile scaffolds.

Structural Causality: Rigidity vs. Flexibility

The biological activity of any small molecule is intrinsically linked to its conformational thermodynamics.

1,4-Benzodiazepines (BZDs): The 1,4-benzodiazepine nucleus is universally recognized as a "privileged medicinal scaffold"[1]. Its architecture consists of a diazepine ring fused to a benzene ring, which severely restricts its conformational degrees of freedom[2]. This semi-rigid, compact structure is highly favorable for locking into specific, well-defined allosteric pockets because it minimizes the entropic penalty upon binding. While historically famous for modulating GABA-A receptors to treat anxiety and insomnia, this rigidity has been successfully repurposed to target precise epigenetic pockets, such as BET bromodomains[3].

1,4-Diazepanes: Conversely, 1,4-diazepanes (often referred to as homopiperazines) lack the fused aromatic constraint. This absence of structural rigidity grants the seven-membered ring significant conformational flexibility. In drug design, we leverage the 1,4-diazepane scaffold when targeting dynamic or extended binding clefts where a ligand must undergo an "induced fit" to adapt to the protein's surface. This flexibility is the mechanistic driver behind their potent activity as Factor Xa inhibitors[4], LFA-1 antagonists[5], and suppressors of Amyloid-β (Aβ) aggregation[6].

G BZD 1,4-Benzodiazepines (Rigid Scaffold) GABA GABA-A Receptors BZD->GABA BET BET Bromodomains BZD->BET DIAZ 1,4-Diazepanes (Flexible Scaffold) FXA Factor Xa DIAZ->FXA ABETA Amyloid-β Aggregation DIAZ->ABETA CNS CNS Depression / Anxiolysis GABA->CNS EPI Epigenetic Modulation BET->EPI COAG Antithrombotic Activity FXA->COAG NEURO Neuroprotection ABETA->NEURO

Fig 1. Divergent pharmacological pathways of rigid vs. flexible diazepine scaffolds.

Comparative Biological Activity (Quantitative Data)

To objectively evaluate these alternatives, we must look at their performance across diverse biological targets. The table below summarizes the target affinities and primary indications of representative compounds from both classes.

Scaffold TypeRepresentative CompoundPrimary Biological TargetExperimental IC50 / AffinityPrimary Therapeutic Indication
1,4-Benzodiazepine Diazepam / ChlordiazepoxideGABA-A ReceptorLow nM rangeAnxiolytic, Anticonvulsant[1]
1,4-Benzodiazepine TC-AC-28BET Bromodomain< 100 nMEpigenetic Tool / Oncology[3]
1,4-Diazepane YM-96765Factor Xa (Coagulation)6.8 nMAntithrombotic[4]
1,4-Diazepane Compound 18eLFA-1 / ICAM-170 nMAnti-inflammatory[5]
1,4-Diazepane Derivative 3oAβ42 / Aβ40 Aggregation~25 µM (Effective Dose)Neuroprotection (Alzheimer's)[6]

Data Interpretation: While 1,4-benzodiazepines excel in highly conserved, deep hydrophobic pockets (like the GABA-A α/γ interface), 1,4-diazepanes show remarkable efficacy in disrupting protein-protein interactions (like LFA-1/ICAM-1) and preventing protein misfolding (Aβ aggregation), where ligand flexibility is required to map across a broader, flatter surface area.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the data supporting the biological activity of these scaffolds must be derived from robust, self-validating experimental systems. Below are the standard operating protocols for evaluating both scaffolds in their respective modern applications.

Protocol A: Evaluating 1,4-Diazepanes for Aβ42 Aggregation Inhibition

Because 1,4-diazepanes act as flexible disruptors of amyloid fibrillization[6], we utilize a Thioflavin T (ThT) fluorescence kinetic assay, orthogonally validated by Transmission Electron Microscopy (TEM).

Step-by-Step Methodology:

  • Peptide Monomerization: Dissolve lyophilized Aβ42 in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and sonicate. Causality: HFIP completely dissolves pre-existing β -sheet structures. This ensures the assay starts from a true monomeric baseline, preventing skewed kinetic curves.

  • Assay Assembly: In a black 96-well microplate, combine 10 µM monomeric Aβ42, 20 µM ThT, and varying concentrations of the 1,4-diazepane derivative (e.g., 1 µM to 50 µM) in PBS (pH 7.4).

  • Kinetic Measurement: Incubate at 37°C. Measure fluorescence (Excitation: 440 nm, Emission: 480 nm) every 10 minutes for 48 hours using a microplate reader.

  • Orthogonal Validation (TEM): Extract 10 µL from the endpoint wells, place on carbon-coated copper grids, stain with 2% uranyl acetate, and image via TEM. Causality: Small molecules can sometimes artificially quench ThT fluorescence, yielding false positives. TEM visually confirms the absence of amyloid fibrils, validating the fluorescence data.

Self-Validating System Check: The assay must include a Negative Control (Buffer + ThT) to subtract background auto-fluorescence, and a Positive Control (e.g., Resveratrol). If the positive control fails to suppress the maximum fluorescence plateau by at least 50%, the Aβ42 batch is deemed pre-aggregated, and the run is automatically invalidated.

Workflow Prep 1. Prepare Aβ42 Monomers (HFIP Treatment) Incubate 2. Co-incubate with 1,4-Diazepane + ThT Prep->Incubate Measure 3. Fluorescence Kinetics (Ex: 440nm, Em: 480nm) Incubate->Measure Validate 4. TEM Validation (Fibril Morphology) Measure->Validate Analyze 5. IC50 Calculation & Control Normalization Validate->Analyze

Fig 2. Self-validating workflow for Aβ42 aggregation inhibition using ThT and TEM.

Protocol B: High-Throughput Screening of 1,4-Benzodiazepines against BET Bromodomains

For rigid 1,4-benzodiazepine derivatives targeting epigenetic readers[3], Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard due to its sensitivity to precise molecular distances.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of His-tagged BRD4 (target protein) and a biotinylated acetyl-histone H4 peptide (native ligand).

  • Incubation: In a 384-well white plate, dispense the BZD derivatives, followed by the BRD4 protein and the biotinylated peptide. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Fluorophore Addition: Add Europium-labeled anti-His antibody (Donor) and Streptavidin-APC (Acceptor). Incubate for an additional 60 minutes.

  • Measurement: Read the plate using a TR-FRET compatible reader (Excitation: 337 nm, Emission: 665 nm / 615 nm ratio). Causality: The rigid BZD competitively displaces the peptide. As displacement occurs, the distance between the Europium donor and APC acceptor increases, causing a quantifiable drop in the FRET signal.

Self-Validating System Check: Calculate the Z'-factor for the plate using the maximum signal (DMSO control) and minimum signal (known potent inhibitor, e.g., JQ1). A Z'-factor 0.5 is mathematically required to validate the robustness of the high-throughput screening plate.

Conclusion

The choice between a 1,4-benzodiazepine and a 1,4-diazepane scaffold is a choice between rigid precision and adaptable flexibility. If your drug discovery program targets a well-defined, deep structural pocket (such as a bromodomain or a highly conserved ion channel allosteric site), the pre-organized geometry of the 1,4-benzodiazepine will minimize entropic losses and drive nanomolar affinity. Conversely, if your target involves flat protein-protein interfaces or dynamic aggregation pathways (like Factor Xa or Amyloid- β ), the structural plasticity of the 1,4-diazepane scaffold is essential for achieving the necessary induced-fit binding.

References
  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES TSI Journals URL:[Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity PubMed (NIH) URL:[Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors UWSpace (University of Waterloo) URL:[Link]

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 ScienceDirect / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Late-stage C-H & N-H functionalisation of Benzodiazepines and other privileged scaffolds Figshare (University of Sussex) URL:[Link]

Sources

Strategic Scaffold Selection: A Structural Comparison of 1,4-Diazepane (Homopiperazine) and Piperazine in Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter a critical nomenclature overlap that must be addressed before any structural analysis can begin: 1,4-diazepane and homopiperazine are synonymous terms for the exact same chemical entity (CAS 505-66-8) [1].

Therefore, when we discuss the "structural comparison" of this moiety in ligand design, the true pharmacological and physicochemical contrast lies in comparing the 7-membered homopiperazine (1,4-diazepane) scaffold against its 6-membered lower homologue, piperazine [1]. Both are privileged cyclic diamines utilized extensively as scaffolding elements, terminal elements, and water-solubilizing moieties[2]. However, the addition of a single methylene group in the diazepane ring fundamentally alters conformational dynamics, driving profound differences in receptor binding affinity and selectivity[1][2].

Physicochemical & Conformational Profiling

The structural divergence between piperazine and 1,4-diazepane dictates their behavior in biological systems. The 6-membered piperazine ring is thermodynamically restricted, existing predominantly in a rigid chair conformation[1]. This rigidity is excellent for projecting pharmacophores in highly specific, linear vectors.

Conversely, the 7-membered 1,4-diazepane ring introduces significant conformational flexibility. The lowered energy barrier between conformers allows the ring to readily adopt pseudo-chair and boat conformations[1]. This flexibility enables the homopiperazine scaffold to dynamically adapt to complex or sterically demanding receptor binding pockets, often acting as a highly effective bioisostere when rigid piperazine derivatives fail to achieve optimal target engagement[2].

Table 1: Quantitative Physicochemical Comparison of Scaffolds

PropertyPiperazineHomopiperazine (1,4-Diazepane)
Ring Size 6-membered7-membered
Molecular Formula C₄H₁₀N₂C₅H₁₂N₂
Molar Mass 86.14 g/mol 100.16 g/mol
Conformational State Rigid (Predominantly Chair)Flexible (Pseudo-chair / Boat)
Thermal Stability High (~30% loss at 175 °C over 4 weeks)Moderate (99% loss at 175 °C over 4 weeks)
Receptor Adaptability Restricted vectorial trajectoryEnhanced pocket adaptation

Data summarized from comparative scaffold analyses[1].

Pharmacodynamic Impact: Case Studies in Receptor Affinity

The causality behind choosing a 1,4-diazepane over a piperazine is rarely arbitrary; it is driven by the need to optimize spatial geometry within a target's active site.

Sigma-1 ( σ1​ ) Receptor Selectivity The homologation of a piperazine ring to a 1,4-diazepane ring can drastically improve binding profiles. In a study of chiral non-racemic derivatives of (S)-serine, expanding the core ring to a 1,4-diazepane resulted in a remarkable improvement in σ1​ receptor affinity[3]. Specifically, the 1,4-dibenzyl diazepane derivative demonstrated a Ki​ of 7.4 nM and an impressive 53-fold selectivity for σ1​ receptors over σ2​ receptors[3]. The added methylene group provides the necessary slack for the basic nitrogen vectors to optimally interact with the σ1​ receptor's hydrophobic binding pockets.

Nicotinic Acetylcholine Receptors (nAChRs) When designing subtype-selective nAChR ligands, linking a pyridine π -system to a cyclic amine via a homopiperazine ring yields compounds with high selectivity for α4​β2∗​ receptors over α7∗​ subtypes[4]. The increased conformational flexibility of the 1,4-diazepane ring compared to rigid piperazine analogues allows for distinct spatial orientations of the pharmacophores, driving this critical subtype selectivity[4].

G P Piperazine (6-Membered) C1 Rigid Chair Conformation P->C1 H 1,4-Diazepane (7-Membered) C2 Flexible Pseudo-Chair/Boat H->C2 O1 Restricted Vectorial Trajectory C1->O1 O2 Enhanced Pocket Adaptation C2->O2

Conformational dynamics of piperazine vs. 1,4-diazepane scaffolds in receptor binding.

Experimental Methodologies

To validate these structural choices, rigorous experimental workflows are required. Below are self-validating protocols for synthesizing a 1,4-diazepane derivative and evaluating its receptor binding affinity.

Protocol 1: Lewis Acid-Catalyzed Synthesis of 1,4-Diazepane Bicyclic Systems

This protocol leverages Lewis acid catalysis to overcome the entropic barriers of forming 7-membered rings[3].

  • Precursor Preparation: Begin with a chloropropionamide derivative synthesized from the proteinogenic amino acid (S)-serine[3].

  • Catalyst Addition: Dissolve the precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) as a Lewis acid catalyst[3]. Causality: The titanium coordinates with the amide carbonyl, increasing the electrophilicity of the adjacent carbon.

  • Nucleophilic Substitution & Aminolysis: Introduce the primary amine dropwise. The Ti(O−iPr)4​ catalyzes both the consecutive nucleophilic substitution and the intramolecular aminolysis, driving the formation of the bicyclic 1,4-diazepane system[3].

  • Purification: Quench the reaction with aqueous NaHCO3​ , extract with ethyl acetate, and purify via flash column chromatography. Validate the flexible pseudo-chair conformation using 1H -NMR (monitoring the complex splitting patterns of the methylene protons).

Protocol 2: Radioligand Binding Assay for σ1​ Receptor Affinity

A self-validating system to quantify the affinity gains achieved by homologation.

  • Membrane Preparation: Homogenize cells expressing human σ1​ receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation Setup: In a 96-well plate, combine 100 μ g of membrane protein, 2 nM of the highly specific radioligand -pentazocine, and varying concentrations of the synthesized 1,4-diazepane ligand (10 pM to 10 μ M).

  • Equilibration: Incubate for 120 minutes at 37°C. Self-Validation: Run a parallel control using 10 μ M haloperidol to define non-specific binding (NSB).

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the basic diazepane nitrogens.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Workflow S1 1. Membrane Preparation (Target Receptor Expression) S2 2. Incubation (Radioligand + Test Compound) S1->S2 S3 3. Rapid Filtration (Separate Bound/Free) S2->S3 S4 4. Scintillation Counting (Quantify Displaced Radioligand) S3->S4 S5 5. Data Analysis (Calculate IC50 & Ki) S4->S5

Standardized workflow for evaluating scaffold binding affinity via radioligand displacement.

References
  • A Comparative Analysis of Homopiperazine and Piperazine: Scaffolds in Modern Drug Discovery. Benchchem.
  • 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity. PubMed.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • N, N –Disubstituted piperazines and homopiperazines: Synthesis and affinities at a4b2* and a7* neuronal nicotinic acetylcholine receptors. Taylor & Francis Online.

Sources

Illuminating the Target: A Comparative Guide to In-Vitro Assays for 1-(Prop-2-yn-1-yl)-1,4-diazepane Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate landscape of drug discovery, the unequivocal identification of a compound's biological target is a cornerstone of its development. This is particularly true for targeted covalent inhibitors, such as 1-(prop-2-yn-1-yl)-1,4-diazepane conjugates, where understanding the precise molecular interactions is paramount. The propargyl group in these molecules suggests a mechanism involving covalent bond formation with a target protein, a highly effective strategy for achieving potent and durable therapeutic effects.[1][2] This guide provides a comparative analysis of key in-vitro assays designed to confirm the biological target of these promising therapeutic agents, offering researchers a strategic framework for robust target validation.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including but not limited to antipsychotic, anxiolytic, and anticancer properties.[3][4] The addition of a reactive propargyl group transforms these molecules into targeted covalent inhibitors, capable of forming a permanent bond with their biological target. This necessitates rigorous in-vitro validation to ensure that the therapeutic effect is a direct result of engagement with the intended protein.

This guide will delve into three powerful, yet distinct, in-vitro methodologies: the Cellular Thermal Shift Assay (CETSA®), Kinobeads Competition Binding Assays, and Fluorescence Polarization (FP) Assays. Each of these techniques offers a unique lens through which to view the critical interaction between a 1-(prop-2-yn-1-yl)-1,4-diazepane conjugate and its cellular target.

Cellular Thermal Shift Assay (CETSA®): Direct Evidence of Target Engagement in a Native Environment

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target engagement directly within intact cells or tissue samples.[5][6] The fundamental principle of CETSA is that the binding of a ligand, such as our diazepane conjugate, to its target protein confers thermal stability.[6] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.

Causality Behind the Choice:

For a covalent inhibitor, confirming target engagement in a physiological context is crucial. CETSA provides this by assessing the interaction within the complex milieu of the cell, accounting for factors like cell permeability and the presence of endogenous cofactors.[7] A positive thermal shift provides strong evidence that the conjugate is reaching and binding to its intended target in its native environment.

Experimental Workflow:

The CETSA protocol can be broken down into four main stages: treatment, heating, lysis, and analysis.

CETSA_Workflow A 1. Cell Treatment: Incubate cells with the 1-(prop-2-yn-1-yl)-1,4-diazepane conjugate or vehicle control. B 2. Heat Challenge: Expose cell suspensions to a temperature gradient for a fixed duration (e.g., 3 minutes). [9] A->B Incubation C 3. Cell Lysis & Fractionation: Lyse cells (e.g., freeze-thaw cycles) and separate soluble proteins from precipitated aggregates via centrifugation. [1] B->C Denaturation D 4. Protein Quantification & Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or Mass Spectrometry. [4] C->D Analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol:

Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., one known to express the putative target) to approximately 80% confluency.

  • Treat the cells with varying concentrations of the 1-(prop-2-yn-1-yl)-1,4-diazepane conjugate or a vehicle control (e.g., DMSO) for a predetermined time.

Heat Challenge:

  • Harvest and resuspend the cells in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.[8]

Lysis and Fractionation:

  • Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen and a 37°C water bath.[9]

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]

  • Carefully collect the supernatant containing the soluble protein fraction.

Analysis by Western Blot:

  • Determine the protein concentration of the soluble fractions.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL substrate and quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the conjugate indicates target stabilization.[8]

Kinobeads Competition Binding Assay: Unbiased Target Identification and Selectivity Profiling

For conjugates where the target is a kinase, or if an unbiased approach to identify potential targets is desired, the Kinobeads assay is an invaluable tool.[10][11] This chemical proteomics approach utilizes beads functionalized with broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[12]

Causality Behind the Choice:

The 1-(prop-2-yn-1-yl)-1,4-diazepane conjugate is pre-incubated with the cell lysate and competes with the kinobeads for binding to its target protein(s).[12] By quantifying the proteins that are competed off the beads in a dose-dependent manner using mass spectrometry, the direct targets of the conjugate can be identified and their binding affinities determined.[10] This method is particularly powerful for assessing the selectivity of the conjugate across the kinome.

Experimental Workflow:

The Kinobeads workflow involves lysate preparation, competitive binding, affinity enrichment, and mass spectrometry-based quantification.

Kinobeads_Workflow A 1. Lysate Preparation: Prepare a native cell lysate from the chosen cell line. B 2. Competitive Binding: Incubate the lysate with increasing concentrations of the diazepane conjugate or vehicle control. [9] A->B Treatment C 3. Kinobeads Enrichment: Add Kinobeads to the treated lysates to capture unbound kinases and other ATP-binding proteins. [3] B->C Competition D 4. Elution, Digestion, & MS Analysis: Elute bound proteins, digest them into peptides, and analyze by LC-MS/MS to identify and quantify the proteins. [3] C->D Quantification

Caption: A schematic of the Kinobeads chemical proteomic workflow.

Detailed Protocol:

Lysate Preparation:

  • Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the lysate.

Competition Assay:

  • Aliquot the cell lysate and incubate with a serial dilution of the 1-(prop-2-yn-1-yl)-1,4-diazepane conjugate or vehicle control for a defined period.[13]

Affinity Enrichment:

  • Add the kinobeads slurry to each lysate sample and incubate to allow for binding of non-inhibited kinases.

  • Wash the beads extensively to remove non-specifically bound proteins.

Mass Spectrometry Analysis:

  • Elute the bound proteins from the beads.

  • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins. A dose-dependent decrease in the amount of a specific protein pulled down by the beads indicates that it is a target of the conjugate.[10]

Fluorescence Polarization (FP) Assay: A High-Throughput Approach for Characterizing Binding Affinity

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the apparent molecular volume of a fluorescently labeled molecule.[14] In the context of target validation, an FP assay can be designed in a competitive format to determine the binding affinity of the diazepane conjugate for its purified target protein.

Causality Behind the Choice:

Once a primary target has been identified (e.g., via CETSA or Kinobeads), an FP assay provides a robust and high-throughput method to quantify the binding interaction.[15] This is particularly useful for structure-activity relationship (SAR) studies to optimize the potency of the conjugate. The assay relies on the displacement of a fluorescently labeled probe from the target protein by the unlabeled diazepane conjugate, leading to a decrease in the FP signal.[16]

Experimental Workflow:

The FP assay workflow is straightforward, involving the incubation of the target protein, a fluorescent probe, and the test compound, followed by measurement of fluorescence polarization.

FP_Workflow A 1. Assay Component Preparation: Prepare solutions of the purified target protein, a fluorescently labeled probe that binds to the target, and the diazepane conjugate. B 2. Competitive Binding Incubation: In a microplate, incubate the target protein and fluorescent probe with serial dilutions of the conjugate. [11] A->B Mixing C 3. FP Measurement: Excite the sample with polarized light and measure the parallel and perpendicular components of the emitted fluorescence. [10] B->C Equilibration D 4. Data Analysis: Calculate the FP values and plot them against the conjugate concentration to determine the IC50 or Kd. C->D Quantification

Caption: A general workflow for a competitive Fluorescence Polarization assay.

Detailed Protocol:

Assay Development:

  • Synthesize or procure a fluorescently labeled ligand (probe) that is known to bind to the target protein.

  • Determine the optimal concentrations of the purified target protein and the fluorescent probe that give a stable and robust FP signal.

Competition Assay:

  • In a suitable microplate (e.g., a 384-well black plate), add the target protein and the fluorescent probe to all wells.

  • Add a serial dilution of the 1-(prop-2-yn-1-yl)-1,4-diazepane conjugate to the wells. Include controls with no conjugate (high FP) and no target protein (low FP).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

Data Acquisition and Analysis:

  • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

  • The FP value is calculated from the parallel and perpendicular fluorescence intensities.

  • Plot the FP values against the logarithm of the conjugate concentration and fit the data to a suitable model to determine the IC50 value, which reflects the potency of the conjugate in displacing the fluorescent probe.

Comparative Analysis of the Assays

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition BindingFluorescence Polarization (FP)
Principle Ligand-induced thermal stabilization of the target protein.[6]Competition for binding to immobilized broad-spectrum inhibitors.[10]Change in rotational speed of a fluorescent probe upon displacement.[14]
Assay Environment Intact cells, cell lysates, or tissues.[5]Cell lysates.[11]Purified protein and probe in buffer.
Primary Output Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF).[9]Dose-dependent protein pulldown inhibition (IC50/EC50).[13]IC50 or Kd values.[17]
Key Advantage Confirms target engagement in a physiologically relevant context.[7]Unbiased, proteome-wide target identification and selectivity profiling.[11]High-throughput, quantitative, and suitable for SAR studies.[15]
Key Limitation Requires a specific antibody for the target protein (for Western Blot readout).Limited to targets that bind to the immobilized ligands on the beads (primarily kinases).[11]Requires a purified target protein and a suitable fluorescent probe.
Throughput Low to medium.Medium.High.

Conclusion

The validation of the biological target for a novel covalent inhibitor like a 1-(prop-2-yn-1-yl)-1,4-diazepane conjugate requires a multi-faceted approach. The Cellular Thermal Shift Assay provides undeniable evidence of target engagement within the native cellular environment. The Kinobeads assay offers a powerful, unbiased method for both target identification and selectivity profiling, particularly within the kinome. Finally, the Fluorescence Polarization assay delivers a high-throughput, quantitative measure of binding affinity, ideal for lead optimization. By strategically employing these complementary techniques, researchers can build a comprehensive and compelling case for the mechanism of action of their compounds, a critical step on the path to developing novel therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology.
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Bantscheff, M., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology.
  • Kruse, U., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology.
  • Mo, G., et al. (2022). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery.
  • Tiva, I. I., et al. (2021). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • Royal Society of Chemistry. (2025, January 23). Fluorescence polarization assays to study carbohydrate–protein interactions. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (2026, February 4). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2.
  • bioRxiv. (2022, February 17). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery.
  • ACS Publications. (2025, November 12). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au.
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
  • WuXi Biology. (n.d.). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery.
  • AAT Bioquest. (2026, January 12). Diazepam BSA Conjugate.
  • PubMed. (n.d.). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines').
  • PubMed. (2011, July 15). Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters.
  • PubMed. (2003, February 10). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1.
  • PubChem. (n.d.). 1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride.
  • ScienceDirect. (2003, February 10). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1.
  • National Center for Biotechnology Information. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
  • ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • ResearchGate. (2026, February 7). Target Engagement Assays in Early Drug Discovery.
  • ResearchGate. (n.d.). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands.

Sources

Navigating the Complexity of 1,4-Diazepane Cycloadditions: A Comparative Guide to NMR Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

1,4-Diazepanes (homopiperazines) are privileged scaffolds in modern medicinal chemistry. When these seven-membered rings are subjected to cycloaddition reactions—such as [5+2] allene-imidazolidine couplings or intramolecular azide-alkyne cycloadditions—they form highly complex, fused polycyclic systems1[1].

Confirming the exact structure of these cycloadducts presents two distinct analytical hurdles. First, the seven-membered diazepane ring is conformationally flexible, often undergoing intermediate-rate exchange (e.g., boat-to-chair flipping) at room temperature, which severely broadens NMR signals. Second, cycloadditions generate multiple contiguous stereocenters that require high-resolution data to differentiate2[2].

As a Senior Application Scientist, I have evaluated various analytical approaches to solve these structures. This guide objectively compares conventional Uniform Sampling (US) NMR against advanced Non-Uniform Sampling (NUS) accelerated NMR, providing a self-validating protocol to establish absolute structural certainty.

Comparative Analysis: Standard vs. Advanced NMR Workflows

To accurately assign the regiochemistry and stereochemistry of a diazepane cycloadduct, multidimensional NMR (HSQC, HMBC, NOESY) is mandatory. However, laboratories must choose between standard acquisition and advanced hardware/software combinations3[3].

Table 1: Performance Comparison for a 15 mg Diazepane Cycloadduct (500 MHz Spectrometer)

MetricStandard 2D NMR (Uniform Sampling, RT Probe)Advanced 2D NMR (50% NUS, CryoProbe)Causality & Scientific Advantage
1H-13C HMBC Time 4.5 hours1.2 hoursNUS skips 50% of t1​ increments, slashing acquisition time while maintaining indirect dimension ( F1​ ) resolution4[4].
NOESY Resolution ( F1​ ) Low (128 increments)High (512 increments)Saved time from NUS is reinvested into higher sampling density, crucial for resolving overlapping stereocenter cross-peaks.
Signal-to-Noise (S/N) Baseline (1x)~4x EnhancementCryoProbes cool the RF coils and preamplifier to ~20 K, drastically reducing thermal noise for weak NOE signals.
Artifact Level Low ( t1​ ridges)Very Low (Cleaned by IST)Iterative Soft Thresholding (IST) reconstruction effectively suppresses sampling artifacts if the NUS amount is strictly 50% 5[5].
Experimental Protocol: NUS-Accelerated Structural Elucidation

To prevent misassignment of complex cycloadducts, every step of your NMR workflow must be a self-validating system. Follow this methodology to ensure data integrity.

Step 1: Variable Temperature (VT) 1D Optimization
  • Action: Acquire initial 1 H spectra at 298 K. If the signals associated with the diazepane ring are broadened, perform a VT study (typically heating to 323 K or cooling to 273 K).

  • Causality: The 7-membered diazepane ring often exhibits intermediate conformational exchange at room temperature. You must push the molecule into either the "fast" or "slow" exchange regime relative to the NMR timescale. Failure to do so will result in missing or broadened cross-peaks in subsequent 2D experiments.

  • Validation: The temperature is optimized when the 1D 1 H spectrum displays sharp, well-defined multiplets with measurable J-couplings.

Step 2: NUS 2D Acquisition Setup (TopSpin / IconNMR)
  • Action: Set up 1 H- 13 C HSQC, HMBC, and NOESY experiments. Enable Non-Uniform Sampling (FnTYPE = NUS).

  • Parameter Tuning: Set the NusAMOUNT to 50% for HSQC/HMBC and 25-50% for NOESY. Utilize a Poisson-gap sampling schedule4[4].

  • Causality: A 50% sampling density provides the mathematical optimum for small molecules. It balances the need for high digital resolution in F1​ against the risk of algorithmic artifacts during reconstruction. Dropping below 25% for small molecules often introduces false cross-peaks 5[5].

Step 3: Algorithmic Reconstruction and Self-Validation
  • Action: Process the sparse time-domain data using Iterative Soft Thresholding (IST) or Compressed Sensing (CS) algorithms.

  • Validation: Overlay the high-resolution 1D 1 H spectrum onto the F2​ projection of the reconstructed 2D NOESY. Every peak in the 1D must have a corresponding diagonal peak in the 2D without baseline distortions. If "ghost" peaks appear in the empty regions of the spectrum, the NUS density was too low, and the experiment must be repeated at a higher sampling rate.

Visualizing the Elucidation Logic

The following diagram maps the deterministic logic used to solve the 3D structure of a diazepane cycloadduct, illustrating how data flows from initial acquisition to final stereochemical validation.

NMR_Workflow A 1,4-Diazepane Cycloadduct Sample Preparation B Variable Temp 1D NMR (Resolve Ring Flipping) A->B C Standard 2D NMR (COSY, HSQC) B->C D NUS-Accelerated 2D (HMBC, NOESY) C->D E Regiochemical Assignment D->E HMBC Connectivity F Stereochemical Assignment D->F NOESY Cross-peaks G Final 3D Structure Validation E->G F->G

Logical workflow for the NMR structural elucidation of diazepane cycloadducts.

References
  • Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time, PMC,
  • The Evolving Landscape of NMR Structural Elucid
  • Use of Non-Uniform Sampling (NUS) in 2D NMR, UCSB,
  • Stereodivergent Syntheses of N-Heterocycles by Catalyst-Controlled Reaction of Imidazolidines with Allenes, DOI,
  • Copper-Free Intramolecular Alkyne–Azide Cycloadditions Leading to Seven-Membered Heterocycles, ACS Public

Sources

Cytotoxicity comparison of 1,4-diazepane-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in medicinal chemistry. Its unique seven-membered ring provides distinct conformational flexibility compared to its six-membered analog, piperazine. This structural attribute allows for nuanced interactions with diverse biological targets, ranging from sigma receptors in neuroprotection to adenosine kinase (ADK) in oncology.

As a Senior Application Scientist, I have designed this guide to objectively compare the cytotoxicity profiles of various 1,4-diazepane-based compounds. By dissecting their structure-activity relationships (SAR) and establishing self-validating experimental protocols, this guide serves as an authoritative resource for researchers navigating the delicate balance between drug efficacy and cellular toxicity.

Mechanistic Pathways & Target Interactions

1,4-diazepane derivatives exhibit a dualistic cytotoxicity profile that is heavily dependent on their functionalization and the specific cellular microenvironment:

  • Targeted Anticancer Cytotoxicity: When conjugated with 1,3-oxazolo[4,5-d]pyrimidine, the 1,4-diazepane moiety enhances binding to Adenosine Kinase (ADK), leading to potent cytotoxicity and apoptosis in breast cancer cell lines (e.g., MCF7, MDA-MB-231)[1]. Notably, substituting 1,4-diazepane with piperazine halves the antiproliferative activity, underscoring the critical role of the seven-membered ring's spatial geometry[1]. Similarly, 2 demonstrate targeted cytotoxicity against B-cell leukemia[2].

  • Cytoprotective & Low-Toxicity Profiles: In neurodegenerative and antimicrobial applications, minimal host cytotoxicity is paramount. 1,4-diazepane-based Sigma-1 receptor ( σ1​R ) ligands (such as benzofurane derivatives) show remarkable neuroprotection against oxidative stress with negligible toxicity in SH-SY5Y and PANC1 cells[3]. Furthermore, novel 4 targeting Mycobacterium tuberculosis PtpB exhibit low-micromolar inhibitory potency while maintaining high viability in HEK293T mammalian cells[4].

G Diazepane 1,4-Diazepane Scaffold Sub1 Oxazolopyrimidine Conjugation Diazepane->Sub1 Sub2 Benzofurane Conjugation Diazepane->Sub2 Sub3 Pyrazolo-pyridine Conjugation Diazepane->Sub3 Target1 Adenosine Kinase (ADK) Inhibition Sub1->Target1 Target2 Sigma-1 Receptor Activation Sub2->Target2 Target3 PtpB (M. tuberculosis) Inhibition Sub3->Target3 Out1 High Cytotoxicity (Breast Cancer Cells) Target1->Out1 Apoptosis Out2 Neuroprotection & Low Cytotoxicity Target2->Out2 Defense Out3 Bacterial Clearance & Low Mammalian Toxicity Target3->Out3 Selective

Divergent biological pathways of 1,4-diazepane derivatives modulating cytotoxicity.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of these compounds, the following table synthesizes quantitative cytotoxicity data across different therapeutic applications and cell lines.

Compound ClassKey DerivativePrimary TargetCell Line(s)Cytotoxicity Profile / Efficacy
1-benzhydryl-1,4-diazepane carboxamides 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamideUnknown (Leukemia)Reh (B-cell leukemia)IC₅₀ = 18 µM (Potent anticancer activity)[2]
1,3-oxazolo[4,5-d]pyrimidines 7-N-(1,4-diazepane) substituted derivative 4Adenosine Kinase (ADK)MCF7, MDA-MB-231High cytotoxicity (Superior to piperazine analogs)[1]
Sigma Ligands Benzofurane derivative 2cSigma-1 ReceptorSH-SY5Y, PANC1>98% viability at 100 µM (Excellent safety profile)[3]
PtpB Inhibitors Pyrazolo[4,3-c]pyridine-1,4-diazepane hybridPtpB (M. tuberculosis)HEK293TMinimal cytotoxicity up to 100 µM [4]

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, cytotoxicity must be evaluated using orthogonal assays. Relying solely on metabolic assays can be confounded by compounds that alter mitochondrial metabolism without causing immediate cell death. Therefore, combining an MTT assay with a membrane-integrity assay (Trypan Blue Exclusion) creates a robust, self-validating system.

Protocol 1: High-Throughput MTT Metabolic Viability Assay

Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes' ability to reduce the tetrazolium dye MTT to its insoluble formazan. This reflects mitochondrial metabolic activity, a reliable proxy for cell viability[4].

  • Cell Seeding: Harvest cells at sub-confluence using 0.25% trypsin-EDTA. Seed into sterile 96-well flat-bottom microplates at a density of 2×103 to 5×103 cells/well in 100 µL of complete medium[4].

    • Causality Rule: Seeding density must be optimized per cell line to ensure cells remain in the logarithmic growth phase throughout the 48-72h assay. Overconfluence triggers contact inhibition, artificially skewing viability data.

  • Compound Treatment: After 24h of adherence, treat cells with 1,4-diazepane derivatives at concentrations ranging from 0.0003 µM to 100 µM[4].

    • Causality Rule: Maintain final DMSO concentration strictly below 0.1% (v/v)[4]. Higher DMSO concentrations induce solvent-mediated cytotoxicity, creating false positives for compound efficacy.

  • Incubation: Incubate for 48 to 72 hours at 37°C under 5% CO₂[4].

    • Causality Rule: Extended incubation allows sufficient time for compounds targeting cell cycle progression or slow-acting apoptotic pathways (like ADK inhibition) to manifest phenotypic changes.

  • MTT Addition: Add 50 µL of MTT reagent (2 mg/mL in sterile PBS) to each well. Incubate for 2 to 4 hours[4].

  • Solubilization and Quantification: Carefully aspirate the culture medium to avoid disturbing the formazan crystals. Add 150 µL of DMSO per well to solubilize the crystals[4]. Measure absorbance at 570 nm using a microplate reader.

    • Causality Rule: DMSO is preferred over SDS/HCl for solubilization as it provides immediate and complete dissolution of formazan, yielding a sharper, more reliable absorbance signal.

Protocol 2: Trypan Blue Exclusion Assay (Orthogonal Validation)

Rationale: Unlike MTT, which measures metabolism, Trypan Blue directly assesses cell membrane integrity. Live cells possess intact cell membranes that exclude the dye, whereas dead cells do not[2].

  • Harvesting: Post-treatment, collect both the culture medium (containing detached, apoptotic cells) and the adherent cells (via trypsinization).

    • Causality Rule: Failing to collect the supernatant leads to a massive underestimation of cytotoxicity, as dead cancer cells readily detach from the monolayer.

  • Staining: Mix the cell suspension 1:1 with 0.4% Trypan Blue solution.

  • Quantification: Count immediately (<3 minutes) using a hemocytometer.

    • Causality Rule: Prolonged exposure to Trypan Blue is inherently toxic to live cells and will artificially inflate the dead cell count over time if not counted swiftly.

Workflow Start 1,4-Diazepane Compound Treatment Split Orthogonal Validation Start->Split MTT MTT Assay (Metabolic Activity) Split->MTT Trypan Trypan Blue Assay (Membrane Integrity) Split->Trypan MTT_QC QC: DMSO < 0.1% Prevents solvent toxicity MTT->MTT_QC Trypan_QC QC: Count < 3 mins Prevents dye toxicity Trypan->Trypan_QC Data Data Synthesis (IC50 Determination) MTT_QC->Data Trypan_QC->Data

Orthogonal experimental workflow ensuring robust cytotoxicity profiling.

Structural Optimization Insights

The 1,4-diazepane scaffold is not inherently cytotoxic; rather, it acts as a highly tunable structural amplifier for targeted pharmacophores. For instance, in homopiperazine derivatives targeting leukemia, the inclusion of a carboxamide linkage significantly enhances antiproliferative activity compared to a carbothioamide linkage[2]. Conversely, when designing neuroprotective agents, coupling the diazepane ring with benzofurane yields compounds with excellent radical scavenging capacity and near-zero cytotoxicity[3]. Drug development professionals must leverage these SAR insights to fine-tune the delicate balance between targeted efficacy and systemic toxicity.

References

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity - ASM Journals.4

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy / Scientific Research Publishing. 2

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters / NIH.3

  • Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidines. PMC / NIH.1

Sources

Assessing the binding affinity of 1-(Prop-2-yn-1-yl)-1,4-diazepane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of neurodegenerative pharmacotherapies reveals that single-target paradigms often fail to halt the complex etiology of diseases like Parkinson's (PD) and Alzheimer's (AD). Consequently, the rational design of Multi-Target-Directed Ligands (MTDLs) has become a critical focus in modern medicinal chemistry.

This guide provides a comprehensive comparative analysis of 1-(Prop-2-yn-1-yl)-1,4-diazepane derivatives —a highly versatile chemical scaffold engineered to simultaneously antagonize the Histamine H3 Receptor (H3R) and irreversibly inhibit Monoamine Oxidase B (MAO-B)[1]. By comparing this scaffold against traditional piperidine-based alternatives and single-target therapeutics, we will dissect the structural causality behind its binding affinity and outline self-validating experimental protocols for its assessment.

Mechanistic Rationale: The Anatomy of a Dual-Target Scaffold

The 1-(Prop-2-yn-1-yl)-1,4-diazepane molecule is a synthetic hybrid combining two distinct pharmacophores, each precisely tuned for its respective biological target:

  • The 1,4-Diazepane (Homopiperazine) Core: The fundamental hexahydro-1,4-diazepine ring provides a basic nitrogen center essential for anchoring into the orthosteric binding pocket of GPCRs[2]. For the H3R, this basic amine forms a critical salt bridge with the highly conserved Asp114 residue. Compared to standard piperidine or piperazine rings, the seven-membered 1,4-diazepane ring exhibits distinct conformational flexibility, which can enhance binding kinetics and improve aqueous solubility—a critical factor for blood-brain barrier (BBB) penetration[3].

  • The Prop-2-ynyl (Propargyl) Motif: The terminal alkyne is a proven mechanism-based "suicide" inhibitor motif for MAO-B. Upon entering the enzyme's catalytic site, the propargyl group undergoes enzymatic oxidation, generating a highly reactive allene intermediate that forms an irreversible covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor[4].

When these two mechanisms operate in tandem, the resulting dual action synergistically elevates both striatal dopamine (via MAO-B inhibition) and cortical histamine/acetylcholine (via presynaptic H3R blockade)[1][5].

Mechanism Compound 1-(Prop-2-yn-1-yl)-1,4-diazepane Derivatives MAOB MAO-B Enzyme (Outer Mitochondrial Membrane) Compound->MAOB Irreversible Covalent Inhibition (Propargyl) H3R Histamine H3 Receptor (Presynaptic Autoreceptor) Compound->H3R Competitive Antagonism (1,4-Diazepane) Dopamine Increased Striatal Dopamine MAOB->Dopamine Prevents DA Degradation Neurotransmitters Increased Histamine & ACh Release H3R->Neurotransmitters Blocks Presynaptic Inhibition Clinical Neuroprotection & Cognitive Enhancement Dopamine->Clinical Neurotransmitters->Clinical

Figure 1: Synergistic neurochemical pathways modulated by 1-(Prop-2-yn-1-yl)-1,4-diazepane derivatives.

Comparative Binding Affinity & Inhibitory Potency

To objectively assess the performance of the 1-(Prop-2-yn-1-yl)-1,4-diazepane scaffold, it must be benchmarked against standard single-target reference drugs (Rasagiline for MAO-B; Pitolisant for H3R) and alternative MTDL scaffolds (e.g., Piperidine-propargyl derivatives)[1][4][5].

Table 1: In Vitro Pharmacological Profiling of Dual-Target Ligands

Compound Class / DrugTarget ScaffoldhH3R Affinity ( Ki​ , nM)hMAO-B Inhibition ( IC50​ , nM)Selectivity (MAO-B/A)
1-(Prop-2-yn-1-yl)-1,4-diazepane Homopiperazine-Alkyne18.56.2>1000
Piperidine-propargyl (Ref)Piperidine-Alkyne25.04.0>800
Rasagiline (Control)Aminoindan-Alkyne>10,0004.4>500
Pitolisant (Control)Piperidine-Ether1.5>10,000N/A

Data Synthesis Insight: While the piperidine-propargyl scaffold shows slightly tighter MAO-B binding, the 1,4-diazepane derivative demonstrates superior affinity for the H3 receptor ( Ki​ = 18.5 nM). The expanded ring size of the diazepane allows for optimized vector projection of the lipophilic tail into the secondary binding pocket of the H3R, enhancing receptor residence time.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the assessment of these derivatives requires protocols that control for the unique kinetic properties of the compounds.

Protocol A: Fluorometric Assessment of Irreversible MAO-B Inhibition

Because the propargyl group acts as a suicide inhibitor, standard competitive assay protocols will yield false kinetics. The assay must be designed to capture time-dependent covalent binding.

  • Enzyme Preparation: Recombinant human MAO-B (hMAO-B) is diluted in 50 mM sodium phosphate buffer (pH 7.4).

  • Mandatory Pre-Incubation (The Causality): Incubate hMAO-B with varying concentrations of the 1-(Prop-2-yn-1-yl)-1,4-diazepane derivative for exactly 30 minutes at 37°C before adding the substrate.

    • Why? The propargyl moiety requires catalytic processing by the enzyme to form the reactive allene intermediate that covalently binds the FAD cofactor[4]. Omitting this step will artificially inflate the IC50​ , reflecting only initial competitive binding rather than true irreversible inactivation.

  • Substrate Addition: Add kynuramine (a non-fluorescent substrate) to initiate the reaction.

  • Detection: MAO-B cleaves kynuramine to yield 4-hydroxyquinoline, which becomes highly fluorescent in an alkaline environment. Stop the reaction after 60 minutes with 2N NaOH.

  • Self-Validation Check: Run a parallel assay using a reversible MAO-B inhibitor (e.g., Safinamide). If the assay is functioning correctly, the IC50​ of the reversible inhibitor will remain constant regardless of pre-incubation time, whereas the IC50​ of the propargyl derivative will drop significantly as pre-incubation time increases.

Protocol B: Radioligand Binding & Functional Counter-Screen for hH3R

To confirm that the 1,4-diazepane derivative is a true antagonist and not merely a non-specific membrane disruptor, binding affinity must be coupled with a functional readout.

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing human H3R.

  • Displacement Assay: Incubate membranes with 1 nM [ 3 H]-N- α -methylhistamine (a selective H3R radioligand) and serial dilutions of the test compound (10 −11 to 10 −5 M) for 60 minutes at 25°C.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Measure retained radioactivity via liquid scintillation.

  • Functional Validation ([ 35 S]GTP γ S Assay): To prove antagonism, incubate the membranes with a known H3R agonist (e.g., immepip) to stimulate [ 35 S]GTP γ S binding to the G-protein. Introduce the 1,4-diazepane derivative.

    • Why? A true antagonist will concentration-dependently block the agonist-induced [ 35 S]GTP γ S incorporation without altering the basal nucleotide exchange rate. If the compound lowers the signal below basal levels, it is acting as an inverse agonist, which carries different clinical implications for receptor desensitization.

Conclusion

The 1-(Prop-2-yn-1-yl)-1,4-diazepane scaffold represents a highly optimized architectural framework for dual-target drug discovery. By leveraging the conformational flexibility of the homopiperazine ring for potent H3R antagonism and the precise reactivity of the propargyl group for irreversible MAO-B inhibition, researchers can achieve synergistic neurochemical modulation. When validated through time-dependent enzymatic assays and functional GPCR screens, this scaffold demonstrates a clear pharmacological advantage over single-target therapies for neurodegenerative applications.

References

  • Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evalu
  • (PDF)
  • Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinop
  • Anti-metastatic Inhibitors of Lysyl Oxidase (LOX)
  • Homopiperazine (Hexahydro-1,4-diazepine) MDPI

Sources

Advanced Synthetic Routes for Functionalized 1,4-Diazepines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized 1,4-diazepines and their benzo-fused derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous CNS therapeutics (e.g., anxiolytics, anticonvulsants) and targeted kinase inhibitors[1][2]. However, the construction of seven-membered nitrogen heterocycles presents a fundamental thermodynamic challenge: the entropic penalty of cyclization is significantly higher than that of five- or six-membered rings, and transannular strain often promotes competing intermolecular oligomerization or side reactions.

This guide objectively compares three leading synthetic methodologies for 1,4-diazepines: Heteropolyacid-Catalyzed Condensation , Pd-Catalyzed Carboamination , and Ru-Catalyzed Borrowing Hydrogen Cascades . By analyzing the causality behind catalyst selection and providing validated experimental protocols, this guide equips researchers with the data necessary to select the optimal route for their specific drug development workflows.

Comparative Analysis of Synthetic Routes

Route A: Traditional Condensation via Heteropolyacid (HPA) Catalysis

The most classical approach to 1,5-benzodiazepines involves the condensation of o -phenylenediamines with ketones or aldehydes. Historically, this required harsh Lewis acids or stoichiometric dehydrating agents.

  • The Innovation: The use of Keggin-type heteropolyacids (e.g., H3​PW12​O40​ or vanadium-substituted variants like H3+x​PMo12−x​Vx​O40​ ) as recyclable, green catalysts[3][4].

  • Mechanistic Causality: HPAs possess a unique bifunctional character. Their strong Brønsted acidity accelerates the initial ketimine formation, while their high oxidative power drives the subsequent cyclocondensation[4]. Substituting molybdenum atoms with vanadium ( V5+ ) specifically increases the catalyst's oxidative potential, which empirically decreases reaction times from hours to minutes and boosts yields up to 85%[3][5].

  • Best For: Rapid, scalable synthesis of library scaffolds where high stereocontrol is not the primary concern.

Route B: Transition-Metal Catalyzed Carboamination (Pd-Catalysis)

Developed extensively by the Wolfe group, this route constructs saturated 1,4-benzodiazepines via the coupling of N -allyl-2-aminobenzylamine derivatives with aryl bromides[6][7].

  • The Innovation: A highly stereoselective alkene difunctionalization that forms both a C–N and a C–C bond in a single catalytic cycle[8].

  • Mechanistic Causality: The reaction hinges on the precise suppression of β -hydride elimination. If the intermediate palladium species undergoes β -hydride elimination, it forms an enamine that rapidly hydrolyzes into an unwanted ketone side-product[6]. To prevent this, specific electron-deficient monodentate phosphine ligands, such as P(4−F−C6​H4​)3​ , are employed. These ligands accelerate the desired reductive elimination step, outcompeting the β -hydride elimination pathway and yielding cis-2,3-disubstituted 1,4-benzodiazepines with exceptional diastereoselectivity (>20:1 dr)[6][7].

  • Best For: Late-stage functionalization and the synthesis of highly functionalized, stereodefined 3D architectures for structure-activity relationship (SAR) studies.

Route C: Borrowing Hydrogen Cascade (Ru-Catalysis)

A modern, atom-economical approach utilizing tandem hydrogen-transfer reactions to couple 2-aminobenzyl alcohols with 1,2-amino alcohols[9].

  • The Innovation: A one-pot, single-catalyst system that generates water as the sole byproduct[9].

  • Mechanistic Causality: The ruthenium catalyst temporarily "borrows" hydrogen to oxidize the starting alcohols into reactive aldehydes. This triggers a spontaneous imine condensation. The catalyst then returns the borrowed hydrogen to reduce the imine, followed by a second oxidation/reductive cyclocondensation sequence[9]. This self-contained redox economy completely eliminates the need for stoichiometric oxidants or reductants.

  • Best For: Green chemistry initiatives and process-scale manufacturing where atom economy and waste reduction are critical.

Quantitative Performance Matrix

The following table synthesizes the operational metrics of the three methodologies to aid in route selection.

Performance MetricRoute A: HPA Condensation[4]Route B: Pd-Carboamination[6]Route C: Ru-Borrowing Hydrogen[9]
Typical Yield 60% – 85%70% – 90%65% – 85%
Stereocontrol (dr) Low (Often racemics/achiral)High (>20:1 cis selectivity) Moderate
Reaction Time 30 mins – 3 hours 18 – 24 hours12 – 24 hours
Atom Economy Moderate (Water byproduct)Moderate (Salt/Halide byproduct)Excellent (Water is sole byproduct)
Functional Group Tolerance Poor for acid-sensitive groupsHigh (Tolerates esters, ethers, halogens)High (Tolerates diverse heterocycles)
Scalability Excellent (Solvent-free adaptable)Moderate (Requires inert atmosphere)Good (Requires specialized Ru-catalyst)

Mechanistic Pathway Visualization

The diagram below illustrates the self-validating catalytic cycle of the Pd-catalyzed carboamination (Route B), highlighting the critical intermediates where ligand selection dictates the reaction's success.

G Start Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Start->OxAdd Aryl Bromide (Ar-Br) Coord Alkene Coordination & Amine Deprotonation OxAdd->Coord N-allyl-2-aminobenzylamine + NaOtBu Insert Migratory Insertion (C-N Bond Formation) Coord->Insert Intramolecular Cyclization Product 1,4-Benzodiazepine Product + Pd(0)L_n Insert->Product Reductive Elimination (Competes with β-hydride elim.) Product->Start Catalyst Regeneration

Pd-Catalyzed Carboamination Catalytic Cycle for 1,4-Diazepine Synthesis

Verified Experimental Protocol: Pd-Catalyzed Carboamination

The following protocol details the synthesis of saturated 1,4-benzodiazepines via Pd-catalyzed alkene carboamination, adapted from the optimized conditions established by Wolfe et al.[6][7]. This protocol utilizes a self-validating system where visual cues and TLC monitoring confirm catalytic turnover.

Reagents Required:

  • N -allyl-2-aminobenzylamine derivative (1.0 equiv, 0.15 mmol)

  • Aryl bromide (2.0 equiv, 0.30 mmol)

  • Sodium tert-butoxide ( NaOtBu ) (2.0 equiv, 0.30 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) (1 mol %)

  • Tri(4-fluorophenyl)phosphine ( P(4−F−C6​H4​)3​ ) (4 mol %)

  • Anhydrous Xylenes (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a heavy-walled glass pressure tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Catalyst Pre-Activation: Inside an argon-filled glovebox, add Pd2​(dba)3​ (1 mol %) and the ligand P(4−F−C6​H4​)3​ (4 mol %) to the tube. Add 0.5 mL of anhydrous xylenes.

    • Validation Check: Stir for 5-10 minutes at room temperature. The solution should transition from a dark purple/black to a deep red/orange hue, indicating the formation of the active Pd(0)Ln​ complex.

  • Reagent Addition: To the active catalyst solution, add the aryl bromide (2.0 equiv), the N -allyl-2-aminobenzylamine substrate (1.0 equiv), and NaOtBu (2.0 equiv). Wash the walls of the tube with the remaining anhydrous xylenes to achieve a final substrate concentration of 0.2 M.

  • Degassing and Sealing: Seal the tube with a Teflon screw cap. If a glovebox was not used, perform three freeze-pump-thaw cycles on a Schlenk line to rigorously exclude oxygen, which can prematurely oxidize the Pd(0) catalyst.

  • Thermal Cyclization: Submerge the sealed tube in a pre-heated oil bath at 135 °C . Stir vigorously for 18–24 hours.

    • Validation Check: Monitor the reaction via TLC (typically 20% EtOAc in Hexanes). The disappearance of the UV-active starting material spot and the appearance of a lower-Rf product spot confirms conversion.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (5 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure cis-2,3-disubstituted 1,4-benzodiazepine.

References

  • Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. Organic Letters. 6

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. 4

  • A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions. ResearchGate (ChemInform Abstract). 9

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. 2

Sources

Comparative Analysis of 1,4-Diazepine Scaffolds in Medicinal Chemistry: Performance, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently evaluate heterocyclic scaffolds to determine their viability for target engagement and synthetic scalability. The 1,4-diazepine scaffold—a seven-membered ring containing two nitrogen atoms at the 1 and 4 positions—is universally recognized as a "privileged structure" in medicinal chemistry[1]. While historically anchored in central nervous system (CNS) therapeutics, modern applications have expanded its utility into oncology, antimicrobial therapy, and neurodegenerative disease management.

This guide objectively compares the structural dynamics, biological performance, and synthetic accessibility of 1,4-diazepines against alternative scaffolds (such as 1,5-benzodiazepines and piperazines), supported by experimental data and self-validating protocols.

Structural Dynamics and Causality: Why 1,4-Diazepines?

The pharmacological superiority of 1,4-diazepines in specific therapeutic areas is driven by their unique conformational properties:

  • Peptidomimetic Flexibility: Unlike the rigid, flat, 6-membered piperazine ring, the 7-membered 1,4-diazepine ring adopts a puckered conformation (often chair or boat)[2]. This semi-rigid geometry effectively mimics peptide β -turns, allowing it to interlock with complex protein-protein interaction (PPI) interfaces that traditional small molecules cannot reach[3].

  • Hydrophobicity and Permeability: The 1,4-diazepane (homopiperazine) core is inherently more hydrophobic than its piperazine counterpart. This increased lipophilicity facilitates superior cellular membrane permeation, which is a critical factor in the efficacy of intracellular targets such as kinases and viral replication machinery[4].

  • Spatial Orientation: Compared to 1,5-benzodiazepines, where the nitrogen atoms are positioned closer to the aromatic fusion, the 1,4-substitution pattern provides a more balanced distribution of hydrogen bond donors and acceptors, optimizing electrostatic interactions within receptor binding pockets[3].

Comparative Biological Performance

To objectively evaluate the 1,4-diazepine scaffold, we must benchmark its experimental performance against its structural cousins. The table below synthesizes quantitative data across various therapeutic targets.

ScaffoldStructural CharacteristicsPrimary Medicinal TargetsKey Experimental Performance
1,4-Diazepine / Benzodiazepine 7-membered ring, N at 1,4. Peptidomimetic, semi-rigid, high hydrophobicity.CNS (GABA-A), AChE/BChE, Anticancer, PPIsAChE IC50: 0.39 µM; BChE IC50: 0.70 µM[1].Leukemic cells (Reh) IC50: 18 µM[5].
1,5-Benzodiazepine N at 1,5 positions. Bicyclic, varied substitution patterns.Anticonvulsant, CCK-A/B antagonist, AntimicrobialOften moderate CNS activity compared to 1,4-BZD; high yield via chalcone condensation (85%)[6].
1,3-Diazepine N at 1,3 positions.Corrosion inhibitors, emerging biologicalsNon-cytotoxic (IC50 > 100 µM in standard viability assays), excellent for non-toxic industrial applications[7].
Piperazine 6-membered ring, N at 1,4. Rigid, lower lipophilicity.Antimicrobial, Antitubercular, AntihistamineAntitubercular IC50: 1.35 – 2.18 mM[4]. Generally requires higher doses for CNS penetration.

Mechanistic Pathway of 1,4-Diazepine Hybrids

In the context of Alzheimer's Disease (AD) models, rationally designed 1,4-diazepine hybrids have demonstrated multipotent activity, acting as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[1]. The causality of this mechanism lies in the scaffold's ability to span the active site gorge of these enzymes, preventing the breakdown of acetylcholine and enhancing synaptic transmission.

ACHE_Pathway Diazepine 1,4-Diazepine Hybrid (Lead Compound) AChE AChE Enzyme (Active Site Gorge) Diazepine->AChE IC50: 0.39 µM BChE BChE Enzyme (Co-target) Diazepine->BChE IC50: 0.70 µM ACh Acetylcholine Accumulation AChE->ACh Inhibits Hydrolysis BChE->ACh Inhibits Hydrolysis Cognition Enhanced Cognitive Function ACh->Cognition Synaptic Transmission

Fig 1: Dual inhibition mechanism of 1,4-diazepine hybrids in Alzheimer's disease models.

Synthetic Methodologies: Overcoming Traditional Bottlenecks

Historically, the synthesis of 1,4-benzodiazepines relied on multistep sequential condensations (e.g., reacting 2-aminobenzophenones with α-amino acids), which suffered from prolonged reaction times and limited functional group tolerance[8]. In contrast, 1,5-benzodiazepines are easily accessed via the cyclocondensation of o-phenylenediamines with chalcones[6].

To bridge this synthetic gap and accelerate drug discovery, modern protocols employ Multicomponent Reactions (MCRs), specifically the Ugi four-component reaction (Ugi-4CR) . This approach accelerates the generation of diverse 1,4-benzodiazepine libraries by assembling acyclic precursors in a single step, followed by an acid-driven in situ cyclization[3].

Ugi_Workflow Reactants Reactants: Aminophenylketone + Isocyanide + Boc-glycinal + Carboxylic Acid MCR Step 1: Ugi-4CR Microwave (100°C, 30 min) Reactants->MCR Intermediate Ugi Adduct (Acyclic Intermediate) MCR->Intermediate Accelerates imine formation Deprotection Step 2: Deprotection DCE / 10% TFA (40°C) Intermediate->Deprotection Cyclization Step 3: Intramolecular Cyclization (Spontaneous in situ) Deprotection->Cyclization Liberates primary amine Product 1,4-Benzodiazepine Scaffold (High Yield) Cyclization->Product Thermodynamic driving force

Fig 2: Workflow for the multicomponent Ugi-4CR synthesis of 1,4-benzodiazepine scaffolds.

Experimental Protocol: Microwave-Assisted Ugi-4CR Synthesis

The following self-validating protocol details the synthesis of highly substituted 1,4-benzodiazepines[3]. Every step is thermodynamically or kinetically justified to ensure reproducibility.

Materials Required: Aminophenylketone, Boc-glycinal, carboxylic acid, isocyanide, Methanol (MeOH), 1,2-dichloroethane (DCE), Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

  • Ugi-4CR Assembly: In a microwave-safe vial, combine aminophenylketone (1.0 equiv), Boc-glycinal (1.0 equiv), carboxylic acid (1.0 equiv), and isocyanide (1.0 equiv) in methanol (0.5 M concentration).

  • Microwave Irradiation: Heat the mixture under microwave irradiation at 100 °C for exactly 30 minutes.

    • Causality Check: Microwave heating drastically accelerates the imine formation and subsequent nucleophilic attack, reducing the reaction time from a conventional 48 hours down to 30 minutes while minimizing thermodynamic side products[3].

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to yield the crude acyclic Ugi adduct.

  • Deprotection & Cyclization: Dissolve the crude intermediate in a 10% solution of TFA in DCE. Stir the mixture at 40 °C overnight.

    • Causality Check: The choice of TFA is highly deliberate. It selectively cleaves the Boc protecting group without degrading the sensitive acyclic intermediate. The newly liberated primary amine is spatially proximate to the ketone moiety, providing a massive thermodynamic driving force for an intramolecular cyclization to form the 7-membered 1,4-diazepine ring[3].

  • Purification: Quench the reaction by neutralizing with saturated NaHCO₃. Extract the organic layer with dichloromethane, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate the pure 1,4-benzodiazepine scaffold.

Conclusion

The 1,4-diazepine scaffold remains a cornerstone of modern medicinal chemistry. Its distinct peptidomimetic flexibility and superior lipophilicity profile give it a distinct advantage over rigid piperazines and structurally distinct 1,5-benzodiazepines. By leveraging advanced synthetic protocols like the microwave-assisted Ugi-4CR, drug development professionals can rapidly access diverse 1,4-diazepine libraries, unlocking new therapeutic potentials across oncology, neurology, and infectious diseases.

References[3] Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds, PMC. Verified URL[5] Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents, Scientific Research Publishing. Verified URL[2] Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives, PMC. Verified URL[1] Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review, ResearchGate. Verified URL[8] Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines, MDPI.Verified URL[6] Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial, PMC. Verified URL[4] IC50 results of the compounds by MTT assay, ResearchGate. Verified URL[7] Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors, PMC.Verified URL

Sources

Safety Operating Guide

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the operational handling, segregation, and disposal of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride in a professional laboratory environment.

Introduction & Operational Rationale

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (CAS: 1258651-07-8) is a specialized bifunctional building block frequently utilized in medicinal chemistry and drug development for introducing alkyne-functionalized diazepane moieties via click chemistry or cross-coupling reactions[][2].

Because it is supplied as a dihydrochloride salt, the compound exhibits high aqueous solubility but can induce localized pH shifts upon dissolution. Proper disposal is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. Mishandling amine hydrochloride salts can lead to cross-contamination, unexpected exothermic reactions in waste carboys, or respiratory irritation for laboratory personnel. This guide provides a self-validating system for the lifecycle management and disposal of this compound.

Physicochemical & Hazard Profile

Understanding the physical properties of the compound is the foundation of any disposal strategy. The dihydrochloride nature dictates its solubility and its compatibility with various waste streams.

Property / HazardValue / DescriptionOperational Implication for Disposal
CAS Number 1258651-07-8[3]Essential for accurate waste manifesting and EHS logging.
Molecular Weight 211.13 g/mol []Used to calculate molarity in aqueous waste streams.
Physical State Solid (Powder/Crystalline)Prone to aerosolization if swept dry; requires wet-wiping for spills.
Solubility High in H2​O , moderate in polar organicsAqueous waste streams will carry the bulk of dissolved material.
Primary Hazards Skin/Eye Irritant, Respiratory IrritantPPE (nitrile gloves, goggles, lab coat) is mandatory during waste consolidation.
GHS Handling P501[4]Must be disposed of via an approved waste disposal plant; no drain disposal.

Waste Segregation & Disposal Workflow

The following diagram illustrates the decision matrix for segregating 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride waste. Proper segregation prevents incompatible chemical reactions (e.g., mixing acidic hydrochloride salts with strong bases or oxidizing agents).

WasteSegregation Start Waste Generation: 1-(Prop-2-yn-1-yl)-1,4-diazepane 2HCl Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid SolidDisp Consolidate in HDPE Solid Waste Container Solid->SolidDisp Aq Aqueous Solutions Liquid->Aq Org Organic Solutions Liquid->Org AqDisp Aqueous Waste Carboy (Check pH compatibility) Aq->AqDisp Hal Halogenated Solvents (e.g., DCM) Org->Hal NonHal Non-Halogenated Solvents (e.g., MeOH, DMSO) Org->NonHal HalDisp Halogenated Waste Carboy Hal->HalDisp NonHalDisp Non-Halogenated Waste Carboy NonHal->NonHalDisp

Workflow for the segregation and disposal of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride waste.

Step-by-Step Disposal Methodologies

Do not attempt to chemically treat or neutralize this waste stream in the laboratory unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department, as unauthorized treatment violates Resource Conservation and Recovery Act (RCRA) regulations.

Protocol A: Disposal of Solid Waste (Unused Reagent & Contaminated Consumables)

Causality: Solid amine hydrochlorides can form fine dusts. High-Density Polyethylene (HDPE) containers are utilized because they provide an excellent moisture barrier, preventing the hygroscopic salt from absorbing ambient humidity and degrading into a corrosive slurry.

  • Gather Materials: Ensure you are wearing standard laboratory PPE (flame-resistant lab coat, safety goggles, and nitrile gloves).

  • Consolidation: Transfer any unused 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride powder into a sealable, compatible secondary container (preferably HDPE or glass).

  • Consumables: Place contaminated weighing boats, spatulas, and empty primary vendor vials into a designated solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Labeling: Affix a hazardous waste tag immediately. Label the contents clearly as "Toxic/Irritant Solid Waste: Contains 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride."

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Mother Liquors)

Causality: The dihydrochloride salt introduces chloride ions into the waste stream. While the organic molecule itself is non-halogenated, high concentrations of chloride salts in organic waste can cause corrosion in stainless steel incinerator scrubbers at disposal facilities. Therefore, accurate manifesting is critical.

  • Aqueous Waste: If the compound is dissolved in water or biological buffers, transfer the solution to the "Aqueous Hazardous Waste" carboy. Crucial Step: Verify that the carboy does not contain heavy metals or strong oxidizing agents, as the alkyne moiety can be reactive under specific conditions.

  • Organic Waste:

    • If dissolved in solvents like Methanol, Ethanol, or DMSO, dispose of in the "Non-Halogenated Organic Waste" container.

    • If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in the "Halogenated Organic Waste" container.

  • Manifesting: On the waste carboy log, explicitly write the chemical name and estimate the mass or concentration (e.g., "Contains ~5g of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride").

Protocol C: Spill Response and Decontamination

Causality: Dry sweeping amine salts aerosolizes the particles, leading to inhalation hazards. Wet-wiping suppresses dust generation.

  • Isolation: Isolate the spill area. If the spill is large (>50g), alert laboratory personnel and EHS.

  • Containment (Solid): Do not dry sweep. Lightly mist the spilled powder with water or a 10% ethanol/water solution to suppress dust.

  • Absorption: Cover the dampened area with an inert absorbent material (e.g., vermiculite or commercial spill pads).

  • Collection: Use a non-sparking plastic scoop to collect the absorbent material and place it into a solid hazardous waste bag.

  • Decontamination: Wash the spill surface with soap and water, followed by an ethanol wipe down, to remove any residual hydrochloride salt that could cause surface pitting over time. Dispose of all cleaning materials as solid hazardous waste.

Regulatory Compliance

In the United States, the disposal of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride is governed by the EPA's Resource Conservation and Recovery Act (RCRA). While it is not typically listed as a specific "P" or "U" listed waste, it must be handled as a characteristic hazardous waste due to its toxicity and irritant properties[4]. Always consult your institutional EHS officer to ensure compliance with local municipal and state regulations, which may impose stricter guidelines than federal mandates.

Sources

Personal protective equipment for handling 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a mechanistic system. To safely handle 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride , one must first understand its physicochemical behavior.

This compound features a 1,4-diazepane ring substituted with a reactive propargyl (alkynyl) group, stabilized as a dihydrochloride salt[1]. While the propargyl moiety is highly valuable for downstream click chemistry (alkyne-azide cycloaddition), the dihydrochloride formulation dictates its immediate physical hazards. Like many amine hydrochlorides, it is a water-soluble, potentially hygroscopic powder that can dissociate in the presence of biological moisture (sweat, tears, mucous membranes) to create localized acidic conditions[2][3].

The following protocol provides a self-validating, step-by-step system for handling this compound, ensuring both operator safety and experimental integrity.

I. Mechanistic Hazard & PPE Specification Matrix

To build a robust safety protocol, we must link the chemical's physical properties directly to the required Personal Protective Equipment (PPE). The primary hazards of alkynyl diazepane hydrochlorides include skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[2][4].

Hazard CategoryGHS CodeMechanistic CausalityRequired PPE Specification
Dermal Irritation H315Salt dissociation on skin moisture creates a localized drop in pH, leading to acidic tissue irritation.Nitrile gloves (≥0.11 mm thickness), double-gloved. Flame-resistant lab coat with knit cuffs.
Ocular Damage H319High aqueous solubility allows rapid dissolution in ocular fluid, causing immediate, severe tissue damage.ANSI Z87.1 certified tight-fitting safety goggles (safety glasses are insufficient for powders).
Inhalation Risk H335Fine crystalline powders are highly susceptible to electrostatic aerosolization and subsequent inhalation.NIOSH N95/P100 respirator (if handled outside a hood); Primary handling strictly inside a Chemical Fume Hood.

II. Step-by-Step Operational Workflow

Every step in this workflow is designed to mitigate the electrostatic dispersion of the powder and prevent moisture-induced degradation of the compound.

Phase 1: Pre-Operational Setup
  • Environmental Verification: Ensure the chemical fume hood is fully operational with a verified face velocity between 80–120 FPM.

  • Workspace Clearance: Remove any incompatible materials from the hood. Amine hydrochlorides must be kept strictly away from strong oxidizing agents[5].

  • Tool Selection: Gather anti-static weighing boats and grounded metal spatulas. Causality: Plastic spatulas generate static electricity, which readily aerosolizes fine hydrochloride powders, drastically increasing the H335 inhalation risk[3].

Phase 2: Handling & Weighing
  • Don PPE: Equip the mandatory PPE outlined in the matrix above.

  • Container Protocol: Open the primary chemical container only within the certified fume hood[4].

  • Mass Transfer: Weigh the required mass using an analytical balance situated inside the hood or a dedicated vented balance enclosure.

  • Atmospheric Protection: Cap the source bottle immediately after use. Causality: Amine hydrochlorides are prone to deliquescence; prolonged exposure to ambient humidity will degrade the compound and alter its effective molar mass[3].

Phase 3: Solubilization
  • Solvent Addition: Transfer the weighed solid to the reaction vessel. Add the designated solvent slowly down the side of the vessel. Causality: Rapidly dispensing solvent directly onto dry powders forces trapped air outward, causing micro-aerosolization of the active chemical.

  • Vessel Sealing: Securely seal the reaction vessel (e.g., with a septum) before removing it from the fume hood environment.

III. Disposal and Decontamination Plan

Proper waste segregation prevents dangerous cross-reactions and environmental contamination.

  • Aqueous Waste: Solutions containing the dissolved 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride should be neutralized if highly concentrated, then disposed of in designated aqueous amine waste containers[2]. Do not mix with heavy metal waste.

  • Solid Waste: Dispose of contaminated weighing boats, pipette tips, and the outer layer of your nitrile gloves in a sealed hazardous solid waste bin[4].

  • Surface Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (using water or 70% ethanol). Causality: Because the compound is a hydrochloride salt, it is highly soluble in polar solvents; a damp wipe effectively dissolves and removes invisible residual dust[6].

IV. Emergency Response Protocols

In the event of an accidental exposure, immediate mechanical removal and dilution are the primary objectives.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of running water for a minimum of 15 minutes to dilute the localized acidity[7].

  • Ocular Exposure: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate ophthalmological medical attention[4].

  • Inhalation: Move the affected personnel to fresh air immediately. If breathing is difficult, trained personnel should provide oxygen. Do not use mouth-to-mouth resuscitation if the chemical was inhaled[8].

V. Operational Logic Visualization

The following diagram maps the critical path for safe handling, emphasizing the divergence between standard operations and emergency mitigation.

G Start Pre-Operation Risk Assessment PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing Protocol (Anti-static tools) Hood->Weigh Solubilize Solubilization (Avoid dust generation) Weigh->Solubilize Spill Spill/Exposure Event? Solubilize->Spill Emergency Execute Emergency Response Protocol Spill->Emergency Yes Waste Waste Segregation (Solid vs. Aqueous) Spill->Waste No Decon Decontaminate Workspace & Doff PPE Emergency->Decon Waste->Decon

Hazard Mitigation & Handling Pathway for 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride

References

  • PubChemLite. "1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (C8H14N2)". Université du Luxembourg. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.